molecular formula C9H11BO5 B2757467 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid CAS No. 1071958-96-7

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Cat. No.: B2757467
CAS No.: 1071958-96-7
M. Wt: 209.99
InChI Key: LXGMDDVQLGJPIT-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a versatile aryl boronic acid ester that serves as a critical synthetic intermediate in advanced organic and medicinal chemistry research. Its primary research value lies in its application as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is indispensable for the efficient construction of biaryl and other complex molecular architectures . This capability makes it particularly valuable in pharmaceutical development for creating novel active compounds and exploring structure-activity relationships . Boronic acids, as a class, have established themselves as privileged motifs in drug discovery due to their unique physicochemical properties and ability to form reversible covalent bonds with biological targets . They act as bioisosteres for carboxylic acids, which can modulate the selectivity, physicochemical, and pharmacokinetic characteristics of a molecule, thereby improving pre-existing biological activities . The presence of both the boronic acid and methoxycarbonyl (ester) functional groups on the same aromatic ring provides researchers with two distinct handles for further chemical modification, enabling the synthesis of highly functionalized molecules for various applications. These applications include use as pharmaceutical intermediates, the creation of fine chemicals, and serving as reagents in the synthesis of complex organic molecules for use in materials science, biotechnology, and as pesticide or dye intermediates .

Properties

IUPAC Name

(4-methoxy-3-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-4-3-6(10(12)13)5-7(8)9(11)15-2/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGMDDVQLGJPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (CAS 1071958-96-7): Synthesis, Reactivity, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth analysis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, a versatile and strategically important building block in modern organic synthesis. We delve into its physicochemical properties, provide a detailed synthetic protocol, and explore its core application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Mechanistic insights into its unique reactivity, influenced by its distinct electronic substitution pattern, are discussed. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex biaryl scaffolds and other functionalized molecules relevant to the pharmaceutical, agrochemical, and materials science industries.[1][2]

Introduction: A Strategically Substituted Reagent

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[3][4] The success of this reaction hinges on the stability, accessibility, and reactivity of the organoboron partner. 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid has emerged as a particularly valuable reagent due to its unique substitution pattern. It features an electron-donating methoxy group (para to the boronic acid) and an electron-withdrawing methoxycarbonyl group (meta to the boronic acid). This electronic arrangement modulates the reactivity of the boronic acid in a predictable manner and provides a valuable ester functional handle for subsequent synthetic transformations, making it an indispensable tool for building complex molecular architectures.[1][2]

Physicochemical Properties and Characterization

The precise identity and purity of a reagent are paramount for reproducible and successful synthetic outcomes. The key properties of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid are summarized below.

PropertyValueReference(s)
CAS Number 1071958-96-7[5]
IUPAC Name (4-Methoxy-3-methoxycarbonylphenyl)boronic acid[5]
Molecular Formula C₉H₁₁BO₅[6]
Molecular Weight 209.99 g/mol [6]
Appearance White to off-white crystalline powder[7]
Melting Point 197-200 °C[8]
SMILES OB(O)c1cc(C(=O)OC)c(cc1)OC[5]
Structural Insights

The structural arrangement of the substituents dictates the molecule's reactivity. The boronic acid group, along with the methoxy and methoxycarbonyl groups, are attached to a central benzene ring. In related crystal structures, such as 4-(methoxycarbonyl)phenylboronic acid, the methoxycarbonyl group is slightly rotated out of the plane of the benzene ring.[9] Molecules in the solid state are often linked by pairs of O—H⋯O hydrogen bonds between the boronic acid groups, forming stable inversion dimers.[9]

Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental tool for confirming the structure of organic molecules. For the related compound 4-(Methoxycarbonyl)phenylboronic acid, the spectrum clearly shows distinct aromatic protons and a singlet for the methyl ester protons, confirming its identity.[10] Similar characteristic peaks would be expected for the title compound, with splitting patterns reflecting the 1,2,4-substitution of the aromatic ring.

Synthesis and Purification

The synthesis of arylboronic acids is most commonly achieved via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol describes a representative synthesis of the title compound from the corresponding aryl bromide.

Diagram: Synthetic Workflow

G A 1-Bromo-4-methoxy-3-(methoxycarbonyl)benzene D Lithium-Halogen Exchange A->D B Triisopropyl borate E Borylation B->E C n-BuLi, THF, -78 °C C->D Initiator D->E Aryl Lithium Intermediate F Aqueous HCl Workup E->F Borate Ester Intermediate G 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid F->G

Caption: Proposed synthetic pathway for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1-bromo-4-methoxy-3-(methoxycarbonyl)benzene (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.3 M).

  • Borylation: Add triisopropyl borate (1.3 eq) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Lithiation: Slowly add n-butyllithium (1.2 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The n-BuLi effects a lithium-halogen exchange, which is typically very fast at this temperature.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Adjust the pH to ~2 with 1 M hydrochloric acid. This hydrolysis step converts the borate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl compounds.[1][2][11]

Mechanistic Insights

The reaction proceeds via a palladium-based catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The electronic nature of the substituents on the boronic acid plays a crucial role, particularly in the transmetalation step.[3]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 Ar¹-X ox_add_pos ox_add Oxidative Addition pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 [Ar²B(OH)₃]⁻ transmetal_pos transmetal Transmetalation pd_complex2->pd0 Ar¹-Ar² ar1ar2 Ar¹-Ar² (Biaryl Product) pd_complex2->ar1ar2 red_elim_pos red_elim Reductive Elimination ar1x Ar¹-X (Aryl Halide) ar1x->pd_complex1 ar2b Ar²-B(OH)₂ (Boronic Acid) borate [Ar²-B(OH)₃]⁻ ar2b->borate base Base (e.g., OH⁻) base->borate borate->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Role of the Base: The base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid. It coordinates to the boron atom to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center during transmetalation.[4]

  • Electronic Effects: In 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, the electron-donating methoxy group enhances the nucleophilicity of the phenyl ring, which can accelerate the transmetalation step. Conversely, the electron-withdrawing methoxycarbonyl group decreases electron density. The overall reactivity is a balance of these opposing effects, generally resulting in efficient coupling. While electron-donating groups typically lead to higher yields, efficient coupling with electron-deficient partners is also achievable with judicious selection of reaction conditions.[3]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with 4-bromoanisole.

  • Reagent Preparation: In a Schlenk flask, combine 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Applications in Drug Discovery and Materials Science

The biaryl motif constructed using this reagent is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12] The title compound is a valuable intermediate for synthesizing pharmaceutical and agrochemical compounds.[1][2]

  • Pharmaceutical Intermediates: The ester functionality of the methoxycarbonyl group serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation to form bioactive amides, or reduction to an alcohol.[2] This allows for the rapid generation of diverse compound libraries for drug discovery programs.

  • Advanced Materials: Biaryl structures are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers.[1][12] The ability to introduce this specific substituted phenyl ring allows for the fine-tuning of the electronic and physical properties of these advanced materials.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Safety: 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is classified as an irritant. It may cause skin, eye, and respiratory irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8]

  • Storage: Boronic acids are susceptible to dehydration to form boroxines and can be sensitive to moisture and air.[14] Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon).

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products can include carbon monoxide, carbon dioxide, and boron oxides.[14][15]

Conclusion

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a highly valuable and versatile reagent for synthetic chemists. Its unique electronic properties and the presence of a modifiable ester group make it an ideal building block for the Suzuki-Miyaura cross-coupling reaction. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and a detailed examination of its application in C-C bond formation, underscoring its significant potential in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.

References

  • Kuliszewki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2394. Available from: [Link]

  • Kuliszewki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • Kuliszewki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available from: [Link]

  • Kuliszewki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. Available from: [Link]

  • AOBChem (n.d.). Safety Data Sheet. AOBChem. Available from: [Link]

  • Unnamed Publisher (n.d.). Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • ACS Fall 2023 (2023). Pair-wise electronic effect investigations of the organometallic donor and organic electrophile on the palladium-catalyzed cross-coupling reaction of (E)-2-phenylethenylboronic acid pinacol ester derivatives with aryl bromides. American Chemical Society. Available from: [Link]

  • Wang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(4), 896-903. Available from: [Link]

  • ResearchGate (n.d.). Competing experiments in the Suzuki–Miyaura cross coupling reaction. ResearchGate. Available from: [Link]

  • Wiley (n.d.). 4-Methoxyphenylboronic acid. SpectraBase. Available from: [Link]

  • PubChem (n.d.). 4-Methoxycarbonylphenylboronic acid. PubChem. Available from: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 47(7), 2206–2218. Available from: [Link]

  • The Royal Society of Chemistry (2015). Supporting Information 22-01-15. The Royal Society of Chemistry. Available from: [Link]

  • University of Windsor (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 10), 1151–1154. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Chemspace (n.d.). 3-((4-chlorophenyl)selanyl)-1.... Chemspace. Available from: [Link]

  • PubMed (2013). Optimizing the use of open-source software applications in drug discovery. PubMed. Available from: [Link]

  • ResearchGate (2017). Synthesis of 2,4-bifunctionalised cyclopentenones from 2-furaldehyde. ResearchGate. Available from: [Link]

  • gsrs (n.d.). BORDETELLA PERTUSSIS TOXOID ANTIGEN (FORMALDEHYDE INACTIVATED). gsrs. Available from: [Link]

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An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical properties of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, a key building block in modern medicinal chemistry and materials science. This document is intended to serve as a vital resource for researchers by consolidating essential data and outlining the methodologies for its empirical determination.

Introduction: The Significance of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid in Research and Development

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, with its unique substitution pattern on the phenyl ring, presents a valuable scaffold for the synthesis of complex organic molecules. The interplay between the electron-donating methoxy group and the electron-withdrawing methoxycarbonyl group significantly influences the reactivity of the boronic acid moiety. This fine-tuning of electronic properties makes it an attractive reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Understanding its physical properties is paramount for its effective utilization in designing novel pharmaceuticals and advanced materials, ensuring reproducibility in synthetic protocols, and developing robust analytical methods.

Core Physicochemical Properties

A thorough understanding of the fundamental physical characteristics of a compound is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for reaction optimization, purification, and formulation.

Structural and Molecular Data

The foundational attributes of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid are summarized in the table below. This information is critical for stoichiometric calculations, spectroscopic analysis, and computational modeling.

PropertyValueSource
IUPAC Name (4-Methoxy-3-methoxycarbonylphenyl)boronic acid[1]
CAS Number 1071958-96-7[1]
Molecular Formula C₉H₁₁BO₅[2]
Molecular Weight 209.99 g/mol [2]
Canonical SMILES COC(=O)C1=C(C=C(C=C1)B(O)O)OC[1]
Thermal Properties

Conceptual Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

The rationale for using DSC lies in its precision and ability to provide detailed information about the thermal transitions of a substance. It measures the difference in heat flow between a sample and a reference as a function of temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Prep Accurately weigh 1-5 mg of the sample into an aluminum DSC pan. Seal Hermetically seal the pan to ensure a closed system. Prep->Seal Setup Place the sample and a reference (empty sealed pan) into the DSC cell. Seal->Setup Program Program the instrument with a defined temperature ramp (e.g., 10 °C/min). Setup->Program Acquire Initiate the temperature program and record the heat flow. Program->Acquire Analyze Identify the sharp endothermic peak corresponding to the melting point. Acquire->Analyze

Figure 1: Workflow for Melting Point Determination using DSC.
Solubility Profile

The solubility of a boronic acid is a critical parameter for its use in solution-phase reactions and for developing purification and analytical methods. While specific quantitative solubility data for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is not available, its structure suggests solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, and limited solubility in nonpolar solvents and water.

Conceptual Experimental Protocol: Determination of Solubility

A common method to determine solubility is the shake-flask method, which is considered the gold standard for its simplicity and reliability.

  • Preparation : Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed flask.

  • Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation : Allow the undissolved solid to settle, and then carefully extract a known volume of the supernatant.

  • Quantification : Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Acidity Constant (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity and is crucial for understanding its reactivity, particularly in reactions that are pH-dependent. The electronic effects of the substituents on the phenyl ring will influence the pKa value.

Conceptual Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acid. It involves the gradual addition of a titrant of known concentration to a solution of the analyte and monitoring the resulting change in pH.[3]

pKa_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Dissolve Dissolve a precise amount of the boronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture). Calibrate Calibrate a pH meter with standard buffer solutions. Dissolve->Calibrate Titrate Titrate the solution with a standardized strong base (e.g., NaOH), adding small, known volumes. Calibrate->Titrate Record Record the pH after each addition of the titrant. Titrate->Record Plot Plot the pH versus the volume of titrant added to generate a titration curve. Record->Plot Determine Determine the pKa from the pH at the half-equivalence point. Plot->Determine

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is not available in the searched literature, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons : The protons on the phenyl ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

  • Methoxy Protons : Two singlets are expected, one for the methoxy group attached to the ring and another for the methoxy group of the ester.

  • Boronic Acid Protons : The acidic protons of the B(OH)₂ group may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons : Six distinct signals are expected for the carbons of the phenyl ring, with their chemical shifts influenced by the attached substituents.

  • Carbonyl Carbon : The carbon of the C=O group in the ester will appear at a characteristic downfield chemical shift.

  • Methoxy Carbons : Two signals are expected for the carbons of the two methoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

  • O-H Stretching : A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C=O Stretching : A strong, sharp band around 1700-1730 cm⁻¹ for the carbonyl group of the ester.

  • C-O Stretching : Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ether and ester groups.

  • B-O Stretching : A characteristic band for the boron-oxygen bond, typically observed around 1300-1400 cm⁻¹.

  • Aromatic C-H and C=C Stretching : Bands characteristic of the substituted benzene ring.

Conclusion

While a complete experimental dataset for the physical properties of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (CAS 1071958-96-7) is not yet fully compiled in the public domain, this guide provides a foundational understanding of its key characteristics and outlines the established methodologies for their determination. The unique electronic nature of this molecule, stemming from its specific substitution pattern, makes it a compound of significant interest in synthetic chemistry. Further experimental investigation into its thermal properties, solubility, acidity, and spectroscopic behavior will undoubtedly facilitate its broader application and the development of innovative chemical entities.

References

Sources

An In-depth Technical Guide to 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid: Structure, Synthesis, and Applications in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers

In the landscape of modern organic synthesis, substituted phenylboronic acids are indispensable building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This guide focuses on 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (CAS 1071958-96-7), a nuanced yet potentially valuable reagent. It is crucial to distinguish this compound from its more commonly cited isomer, 4-(methoxycarbonyl)phenylboronic acid (CAS 99768-12-4). Due to a significant disparity in available literature, this guide will leverage the extensive data on the latter to provide a robust, comparative framework for understanding the synthesis, properties, and reactivity of the former. This analogical approach, common in chemical research for less-characterized molecules, will provide field-proven insights and predictive understanding of the title compound's behavior.

Molecular Structure and Physicochemical Properties

The substitution pattern on the phenyl ring is the defining difference between these two isomers, profoundly influencing their electronic properties, steric hindrance, and ultimately, their reactivity.

Caption: Chemical structures of the two isomers.

Table 1: Comparative Physicochemical Properties

Property4-Methoxy-3-(methoxycarbonyl)phenylboronic acid4-(Methoxycarbonyl)phenylboronic acid (for comparison)
CAS Number 1071958-96-799768-12-4
Molecular Formula C₉H₁₁BO₅C₈H₉BO₄[2]
Molecular Weight 209.99 g/mol 179.97 g/mol [2]
Appearance White to off-white solid (predicted)White to light yellow crystal powder[3]
Melting Point Not available197-200 °C[3]
Solubility Soluble in methanol, THF, DMF (predicted)Soluble in methanol[3]

The key structural feature of the title compound is the ortho-methoxy group relative to the boronic acid and the meta-methoxycarbonyl group. This arrangement is expected to influence the acidity of the boronic acid and the steric accessibility of the boron center, which are critical factors in its reactivity. The ortho-methoxy group, in particular, can have a significant impact on the reaction kinetics of Suzuki-Miyaura couplings.[4]

Synthesis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid: A Proposed Pathway

While specific literature on the synthesis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is scarce, a plausible and robust synthetic route can be devised from commercially available starting materials, leveraging well-established organometallic chemistry. The key transformation is the borylation of an appropriately substituted aryl halide. A logical precursor is methyl 5-bromo-2-methoxybenzoate .

Proposed Synthesis Pathway

G start Methyl 5-bromo-2-methoxybenzoate reagents 1. i-PrMgCl·LiCl or n-BuLi 2. B(OiPr)₃ or B(OMe)₃ 3. Acidic Workup (e.g., HCl) start->reagents product 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid reagents->product

Caption: Proposed synthesis of the title compound.

This pathway involves a halogen-metal exchange followed by quenching with a borate ester and subsequent hydrolysis. The use of a Grignard reagent prepared with i-PrMgCl·LiCl (Turbo Grignard) is often preferred for its high functional group tolerance. Alternatively, lithium-halogen exchange with n-butyllithium at low temperatures is a classic approach.

Synthesis of the Precursor: Methyl 5-bromo-2-methoxybenzoate

The precursor can be synthesized from m-methoxybenzoic acid through bromination followed by esterification, or from 2-methoxybenzoic acid via bromination. Literature suggests a method for the synthesis of the related compound 2-bromo-5-methoxybenzoic acid from m-anisic acid and bromine in acetic acid.[5] Subsequent esterification under standard Fischer conditions (methanol and a catalytic amount of strong acid) would yield the desired precursor.

Comparative Synthesis: 4-(Methoxycarbonyl)phenylboronic acid

For comparison, a well-documented synthesis of the isomeric 4-(methoxycarbonyl)phenylboronic acid starts from methyl 4-bromobenzoate.[3]

Experimental Protocol (Analogous)

  • In a three-necked flask under an inert atmosphere, dissolve methyl 4-bromobenzoate in anhydrous THF.

  • Add triisopropyl borate to the solution.

  • Cool the mixture to -78 °C.

  • Slowly add n-butyllithium dropwise, maintaining the low temperature.

  • After stirring for a short period, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Adjust the pH to acidic with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue to obtain the product.[3]

This protocol highlights the general conditions required for such transformations and serves as a robust starting point for the optimization of the synthesis of the title compound.

Spectroscopic Characterization: A Predictive Analysis

No publicly available NMR spectra for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid were identified. However, the expected spectral features can be predicted based on the analysis of its isomer, 4-(methoxycarbonyl)phenylboronic acid.

Table 2: Spectroscopic Data for 4-(Methoxycarbonyl)phenylboronic acid

Technique Data
¹H NMR Signals corresponding to the aromatic protons and the methyl ester protons are expected.[6]
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon are anticipated.[2]
IR Spectroscopy Characteristic peaks for O-H stretching of the boronic acid, C=O stretching of the ester, and aromatic C-H and C=C bonds would be observed.

Predicted ¹H NMR for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid:

  • Aromatic Protons: Three distinct signals in the aromatic region, likely a doublet, a singlet (or a narrow triplet), and another doublet, reflecting the 1,2,4-substitution pattern.

  • Methoxy Protons: A singlet around 3.8-4.0 ppm for the OCH₃ group.

  • Methoxycarbonyl Protons: A singlet around 3.9 ppm for the COOCH₃ group.

  • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.

The ortho-methoxy group in the title compound is expected to cause a downfield shift for the adjacent aromatic proton compared to the unsubstituted analog.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The primary utility of phenylboronic acids lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds, which was recognized with the 2010 Nobel Prize in Chemistry.[1] This reaction is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][7]

The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Influence of Substituents on Reactivity

The electronic and steric nature of the substituents on the phenylboronic acid can significantly impact the rate and efficiency of the Suzuki-Miyaura coupling.

  • Electronic Effects: The methoxycarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the aryl group on the boronic acid, potentially slowing the transmetalation step.[8] The methoxy group is electron-donating, which would have the opposite effect. In the title compound, the interplay of these opposing electronic effects will determine the overall reactivity.

  • Steric Effects: The ortho-methoxy group in 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid introduces steric bulk near the reactive boronic acid moiety. This can hinder the approach of the palladium complex during the transmetalation step, potentially leading to lower reaction rates compared to its less hindered isomer.[4] However, in some cases, ortho-substituents can promote the reductive elimination step.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general, robust protocol that can be adapted for the coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with various aryl halides.[9]

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Self-Validation: The success of the reaction is validated by the isolation and characterization of the expected biaryl product. Full spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the purified product will confirm its structure and purity. The consumption of starting materials, as monitored by chromatography, provides in-process validation.

Applications and Future Outlook

While specific applications for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid are not yet widely reported, its structural motifs are prevalent in medicinal chemistry and materials science. The ability to introduce a substituted biaryl moiety makes it a valuable tool for lead optimization in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The ester functionality provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

The unique substitution pattern of this molecule offers a distinct advantage for creating complex, three-dimensional structures. As the demand for novel chemical entities in drug development and materials science continues to grow, it is anticipated that less common, yet strategically substituted, building blocks like 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid will find increasing application.

Conclusion

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid represents a versatile, albeit under-explored, building block for organic synthesis. By drawing logical and scientifically sound analogies from its well-characterized isomer, 4-(methoxycarbonyl)phenylboronic acid, this guide provides a comprehensive framework for its synthesis, characterization, and application in Suzuki-Miyaura cross-coupling reactions. The insights into the expected influence of its specific substitution pattern on reactivity offer a valuable predictive tool for researchers. As synthetic methodologies continue to advance, the strategic use of such nuanced reagents will be paramount in the efficient construction of complex molecular architectures for a wide range of scientific applications.

References

  • An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2336-2347.
  • The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Suzuki reaction. (2024). In Wikipedia. Retrieved from [Link]

  • 4-(Methoxycarbonyl)phenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. (n.d.). Benchchem.
  • The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate. Retrieved from [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2021). Journal of Nanostructures, 11(2), 323-334.
  • 4-Methoxyphenylboronic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Organic Letters, 9(10), 1851–1854.
  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (n.d.). Google Patents.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2018).
  • Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. (2018).
  • THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. (2019). INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH, 6(1), 104-109.

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Navigating the Solubility Landscape of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, leverages data from closely related analogs, and presents a robust experimental framework for researchers to determine solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who utilize substituted phenylboronic acids in their synthetic and developmental workflows.

Introduction: The Versatility of Substituted Phenylboronic Acids

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a bifunctional organic compound of significant interest in synthetic chemistry. The boronic acid moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The presence of both a methoxy and a methoxycarbonyl group on the phenyl ring modulates the electronic properties and steric environment of the molecule, influencing its reactivity and physicochemical properties, including solubility. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing formulation protocols.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, the following factors are critical:

  • Polarity: The molecule possesses both polar and non-polar characteristics. The boronic acid group is polar and capable of hydrogen bonding. The methoxy and methoxycarbonyl groups also contribute to the molecule's polarity. The phenyl ring provides a non-polar surface.

  • Hydrogen Bonding: The boronic acid group can act as a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). The carbonyl oxygen of the methoxycarbonyl group and the oxygen of the methoxy group can also act as hydrogen bond acceptors.

  • Solvent Effects: The principle of "like dissolves like" is a useful starting point. Polar solvents are generally expected to be better solvents for this compound than non-polar hydrocarbon solvents. Solvents capable of hydrogen bonding are likely to exhibit enhanced solubility.

Based on these principles and data from analogous compounds like phenylboronic acid, we can predict a general solubility trend. Phenylboronic acid itself demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2][3][4] The presence of the methoxy and methoxycarbonyl groups in 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is expected to increase its polarity compared to unsubstituted phenylboronic acid, potentially enhancing its solubility in polar organic solvents.

Experimental Determination of Solubility

A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic (synthetic) method .[5][6] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Solubility_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Accurately weigh solute and solvent B Combine in a jacketed glass vessel A->B C Place in thermostat bath with stirring B->C D Slowly increase temperature at a constant rate C->D E Continuously monitor turbidity D->E F Record temperature of complete dissolution (clear point) E->F G Repeat for different compositions F->G H Construct solubility curve (mole fraction vs. temperature) G->H

Caption: Workflow for solubility determination using the dynamic method.

Detailed Protocol

Materials:

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, chloroform, toluene, heptane)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostat bath with precise temperature control

  • Luminance probe or laser scattering device for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. The point at which the last solid particles dissolve and the solution becomes clear is the solubility temperature for that specific composition.

  • Data Collection: Record the temperature of complete dissolution.

  • Repeat: Repeat this procedure for a range of different solute-solvent compositions to construct a solubility curve.

Expected Solubility Profile and Data Presentation

While experimental data for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is not available, a hypothetical solubility profile can be constructed based on the behavior of similar compounds.

Table 1: Predicted Qualitative Solubility of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in Common Organic Solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighCapable of hydrogen bonding with the boronic acid, methoxy, and methoxycarbonyl groups.
Aprotic Polar Acetone, Ethyl Acetate, Tetrahydrofuran (THF)High to ModerateGood dipole-dipole interactions and potential hydrogen bond acceptance. Ethers and ketones are good solvents for phenylboronic acid.[1][2][3][4]
Chlorinated Chloroform, DichloromethaneModerateCan act as a weak hydrogen bond donor and has a significant dipole moment.
Aromatic Toluene, XyleneLowPrimarily non-polar interactions, less favorable for the polar functional groups.
Aliphatic Heptane, HexaneVery LowNon-polar nature makes it a poor solvent for this polar molecule.

Challenges in Solubility Determination of Boronic Acids

Researchers should be aware of a key characteristic of boronic acids that can influence solubility measurements: the propensity to form cyclic anhydrides, known as boroxines , through dehydration.[6] This process is often reversible and dependent on factors such as temperature and the presence of water. The formation of boroxines can lead to inconsistencies in solubility data. It is therefore crucial to use anhydrous solvents and controlled conditions during experiments.

Boroxine_Formation cluster_equilibrium Dehydration Equilibrium BoronicAcid 3 R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water 3 H₂O

Caption: Reversible dehydration of a boronic acid to form a boroxine.

Analytical Techniques for Quantification

Once a saturated solution is prepared, various analytical techniques can be employed to determine the concentration of the dissolved solute. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are powerful methods for the sensitive and selective quantification of boronic acids.[7][8]

Conclusion

While a definitive quantitative solubility profile for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in organic solvents requires experimental determination, this guide provides a robust framework for approaching this challenge. By understanding the underlying chemical principles, leveraging data from analogous compounds, and employing standardized experimental protocols, researchers can effectively navigate the solubility landscape of this versatile synthetic building block. The provided methodologies and theoretical considerations will empower scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating their research and development endeavors.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4535–4542. [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Link]

  • SciSpace. (2017). Solubility of phenylboronic compounds in water. [Link]

  • SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Chem-Impex. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. [Link]

  • Sumitomo Chemical. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. [Link]

  • ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

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4-Methoxy-3-(methoxycarbonyl)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid for Advanced Chemical Synthesis

Executive Summary: This document provides a comprehensive technical overview of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (CAS No. 1071958-96-7), a specialized arylboronic acid derivative. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this guide delves into the compound's fundamental properties, a representative synthetic pathway, and its critical role as a building block in modern organic chemistry. Emphasis is placed on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone for the synthesis of complex biaryl structures. Furthermore, this guide addresses crucial aspects of handling, storage, and safety, providing a holistic resource for the effective and safe utilization of this versatile reagent.

Compound Identification and Physicochemical Properties

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a bifunctional organic compound featuring both a boronic acid moiety and a methyl ester. This substitution pattern makes it a valuable intermediate for creating highly decorated aromatic systems.

Chemical Identity

A summary of the key identifiers for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is presented below.

IdentifierValueSource
IUPAC Name (4-Methoxy-3-methoxycarbonylphenyl)boronic acid[1]
CAS Number 1071958-96-7[1]
Molecular Formula C₉H₁₁BO₅Calculated
Molecular Weight 210.00 g/mol Calculated
Canonical SMILES COC(=O)C1=CC(B(O)O)=CC=C1OCPubChem
InChIKey VHYLFLJTVRUJLZ-UHFFFAOYSA-NPubChem
Physicochemical Properties

The physical and chemical properties determine the compound's behavior in reactions and its storage requirements. While experimental data for this specific isomer is scarce, typical properties for arylboronic acids are listed.

PropertyValueNotes
Appearance White to off-white crystalline powder.Typical for arylboronic acids.[2]
Solubility Soluble in methanol, THF, and other polar organic solvents.Boronic acids generally exhibit good solubility in polar organic solvents.[2]
Melting Point Not available.Data for the specific isomer is not readily available. The related isomer, 4-(Methoxycarbonyl)phenylboronic acid, has a melting point of 197-200 °C.[2]
Stability Prone to dehydration to form a cyclic trimeric anhydride (boroxine).[3]This is a common characteristic of boronic acids and is discussed further in Section 4.

Synthesis, Purification, and Characterization

The synthesis of arylboronic acids is a well-established process in organic chemistry, typically involving the reaction of an organometallic species with a borate ester.[3]

Representative Synthetic Pathway

A common and effective method for synthesizing 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is through a lithium-halogen exchange of an appropriate aryl bromide precursor, followed by trapping with a trialkyl borate and subsequent acidic hydrolysis. This approach offers good functional group tolerance.

The workflow below illustrates a plausible synthesis starting from methyl 2-bromo-5-methoxybenzoate.

G cluster_0 Reaction Setup cluster_1 Core Reaction cluster_2 Workup & Isolation A Methyl 2-bromo-5-methoxybenzoate D Lithium-Halogen Exchange A->D B Triisopropyl borate in THF E Borate Ester Intermediate B->E C n-BuLi, -78 °C C->D Initiation D->E Trapping F Aqueous Acid Workup (e.g., HCl) E->F Hydrolysis G 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid F->G

Caption: General workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

The following is a representative, field-proven protocol adapted from methodologies for structurally similar compounds.[2]

  • Reaction Setup: A dry, three-necked flask under an inert atmosphere (e.g., Argon) is charged with the starting material, methyl 2-bromo-5-methoxybenzoate, and anhydrous tetrahydrofuran (THF).

  • Addition of Borate: Triisopropyl borate (approx. 1.3 equivalents) is added to the solution.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi, approx. 1.25 equivalents) is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 30-60 minutes.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • Acidification & Extraction: The mixture is warmed to room temperature, and the pH is adjusted to ~1-2 with 1 M hydrochloric acid. The aqueous phase is then extracted multiple times with ethyl acetate.[2]

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification and Characterization

Purification of boronic acids can be challenging due to their physical properties.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system or by slurrying in a non-polar solvent like hexane to remove organic impurities.[2] For difficult cases, derivatization into a boronate ester, purification by column chromatography, and subsequent hydrolysis back to the boronic acid can be an effective strategy.[4]

  • Characterization: The structure and purity are confirmed using standard analytical techniques. The table below outlines the expected spectroscopic data.

TechniqueExpected Chemical Shifts / FrequenciesFunctional Group Assignment
¹H NMR δ 8.0-8.2 (s, 2H), δ 7.2-8.0 (m, 3H), δ 3.9 (s, 3H), δ 3.8 (s, 3H)B(OH)₂, Ar-H, Ar-OCH₃ , C(=O)OCH₃
¹³C NMR δ 166-168, δ 160-162, δ 110-135, δ 52-56C =O, Ar-C -O, Ar-C , C H₃
FT-IR (cm⁻¹) 3200-3500 (broad), ~1720 (strong), ~1350, ~1250O-H (from B(OH)₂ and absorbed H₂O), C=O (ester), B-O, C-O

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex biaryl systems found in many pharmaceuticals, agrochemicals, and advanced materials.[5][6]

Mechanistic Role

In the Suzuki-Miyaura reaction, the arylboronic acid serves as the organoboron nucleophile. The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Base Base (e.g., K₂CO₃) Base->ArPdX BoronicAcid Ar'-B(OH)₂ BoronicAcid->Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The boronic acid is activated by a base, forming a more nucleophilic boronate species, which then transfers its organic group (Ar') to the palladium center during the transmetalation step.

Representative Suzuki Coupling Protocol
  • Reactant Setup: To a reaction vessel, add the aryl halide (1.0 eq.), 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., dioxane/water mixture).

  • Base Addition: Add an aqueous solution of a base, such as K₂CO₃ or Cs₂CO₃ (2-3 eq.).

  • Reaction Conditions: De-gas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

  • Purification: The resulting biaryl product is purified by column chromatography on silica gel.

The methoxy and methoxycarbonyl groups on the boronic acid provide valuable synthetic handles for further molecular elaboration, making it a strategic choice in multi-step syntheses.[5]

Handling, Storage, and Safety

Proper management of arylboronic acids is critical to ensure their integrity and for laboratory safety.

Stability and Decomposition

Arylboronic acids can undergo several decomposition pathways:

  • Boroxine Formation: The most common process is the reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[3] Commercial boronic acids often contain varying amounts of their corresponding boroxine.[3] This is generally not detrimental to reactivity in Suzuki couplings, as the boroxine can re-hydrolyze under reaction conditions.

  • Protodeboronation: This is the loss of the boronic acid group, replacing it with a hydrogen atom. This process can be accelerated under certain pH conditions or in the presence of catalytic impurities.[7]

G A 3 x ArB(OH)₂ (Boronic Acid Monomer) B (ArBO)₃ (Boroxine Trimer) A->B - 3 H₂O C + 3 H₂O

Caption: Equilibrium between a boronic acid and its boroxine anhydride.

Recommended Storage and Handling

To maintain chemical stability and ensure safety, the following practices are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] A desiccator or an inert atmosphere glovebox is ideal to prevent moisture absorption.[9]

  • Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

Safety Profile
  • GHS Hazards: While specific GHS data for this isomer is not listed, related compounds are typically associated with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[10]

  • Potential Genotoxicity: Some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[11] Therefore, controlling residual levels in final products is an important consideration in pharmaceutical manufacturing.[11]

Conclusion

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a highly valuable and versatile reagent for synthetic organic chemistry. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, providing a powerful method for accessing complex molecular architectures. A thorough understanding of its synthesis, properties, and handling requirements, as outlined in this guide, is essential for its successful application in the demanding fields of pharmaceutical discovery and materials science.

References

  • 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem. [Link]

  • Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials. [Link]

  • The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. [Link]

  • 4-Methoxyphenylboronic acid - SpectraBase. [Link]

  • Supporting Information 22-01-15 - The Royal Society of Chemistry. [Link]

  • 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid - Blago Fund. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester - Organic Syntheses Procedure. [Link]

  • The Power of Boronic Acids in Pharmaceutical Drug Discovery. [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. [Link]

  • How to Store Boric Acid | Lab Alley. [Link]

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synthesis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. We will explore a robust and efficient multi-step synthesis commencing from commercially available starting materials. This document will furnish detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this important reagent.

Introduction: The Significance of Substituted Phenylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The title compound, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, is a trifunctional building block featuring a boronic acid moiety for cross-coupling, a methoxy group that influences the electronic properties and metabolic stability of target molecules, and a methyl ester that can be further functionalized or is a key feature of the final product. Its strategic placement of functional groups makes it a highly sought-after intermediate in the synthesis of complex molecular architectures.

Recommended Synthetic Pathway

A reliable and scalable can be achieved in three main steps starting from 4-methoxybenzoic acid. This pathway involves an initial electrophilic bromination, followed by esterification, and finally, the introduction of the boronic acid group via a palladium-catalyzed Miyaura borylation. An alternative classical approach for the final step using lithium-halogen exchange will also be discussed.

Overall Synthetic Workflow

Synthetic_Workflow A 4-Methoxybenzoic Acid B 3-Bromo-4-methoxybenzoic Acid A->B Step 1: Bromination C Methyl 3-bromo-4-methoxybenzoate B->C Step 2: Fischer Esterification D 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid C->D Step 3: Miyaura Borylation

Caption: Proposed three-step .

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Bromo-4-methoxybenzoic Acid

Reaction:

(Self-generated image, not from search results)

Protocol:

  • To a solution of 4-methoxybenzoic acid (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 equivalents).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water and dried to afford 3-bromo-4-methoxybenzoic acid. Further purification can be achieved by recrystallization from ethanol/water.

Causality and Mechanism:

This reaction is an electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. The regioselectivity of the bromination is therefore controlled by the powerful activating effect of the methoxy group, directing the incoming electrophile (Br⁺, generated from NBS) to the positions ortho to it. Of the two ortho positions, the one that is also meta to the carboxylic acid is less sterically hindered and electronically favored, leading to the selective formation of 3-bromo-4-methoxybenzoic acid.

Step 2: Synthesis of Methyl 3-bromo-4-methoxybenzoate

Reaction:

(Self-generated image, not from search results)

Protocol:

  • Suspend 3-bromo-4-methoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl 3-bromo-4-methoxybenzoate as a solid, which can be used in the next step without further purification.

Causality and Mechanism:

This transformation is a classic Fischer esterification. Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The reaction is reversible, and the use of a large excess of methanol drives the equilibrium towards the product side.

Step 3, Strategy A: Miyaura Borylation for the Synthesis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid pinacol ester

Reaction:

(Self-generated image, not from search results)

Protocol:

  • To an oven-dried Schlenk flask, add methyl 3-bromo-4-methoxybenzoate (1 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents), and potassium acetate (KOAc) (3 equivalents).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a palladium catalyst such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 equivalents) and a suitable solvent like dioxane or toluene.

  • The reaction mixture is heated to 80-100 °C for 12-24 hours.

  • After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts.

  • The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired pinacol ester. This can often be hydrolyzed to the boronic acid without isolation.

Causality and Mechanism:

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction.[2][3][4] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. The base (KOAc) is crucial for activating the diboron reagent. This method is highly valued for its mild conditions and tolerance of various functional groups, including the ester moiety in the substrate.

Miyaura Borylation Catalytic Cycle

Miyaura_Borylation Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X L_n Pd0->PdII_ArX Oxidative Addition PdII_ArB Ar-Pd(II)-B(OR)2 L_n PdII_ArX->PdII_ArB Transmetalation PdII_ArB->Pd0 Reductive Elimination ArB Ar-B(OR)2 PdII_ArB->ArB ArX Ar-X ArX->PdII_ArX B2pin2 B2(OR)4 B2pin2->PdII_ArB Base Base Base->PdII_ArB

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Step 3, Strategy B: Lithium-Halogen Exchange

Reaction:

(Self-generated image, not from search results)

Protocol:

  • Dissolve methyl 3-bromo-4-methoxybenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Acidify the mixture to pH 1-2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude boronic acid.

  • Purification can be achieved by recrystallization or by slurrying in a suitable solvent system like hexane/ethyl acetate.

Causality and Mechanism:

This method relies on a lithium-halogen exchange reaction, which is typically very fast at low temperatures.[5] The organolithium reagent formed is a potent nucleophile that then attacks the electrophilic boron atom of the triisopropyl borate. The resulting borate complex is then hydrolyzed upon acidic workup to yield the final boronic acid. This method is effective but requires strictly anhydrous conditions and cryogenic temperatures.

Quantitative Data Summary

StepReactantProductReagentsTypical Yield (%)
14-Methoxybenzoic acid3-Bromo-4-methoxybenzoic acidN-Bromosuccinimide, Acetic Acid85-95
23-Bromo-4-methoxybenzoic acidMethyl 3-bromo-4-methoxybenzoateMethanol, H₂SO₄ (cat.)90-98
3AMethyl 3-bromo-4-methoxybenzoate4-Methoxy-3-(methoxycarbonyl)phenylboronic acid pinacol esterB₂pin₂, PdCl₂(dppf), KOAc70-85
3BMethyl 3-bromo-4-methoxybenzoate4-Methoxy-3-(methoxycarbonyl)phenylboronic acidn-BuLi, Triisopropyl borate, then HCl65-80

Applications in Drug Development and Organic Synthesis

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a versatile intermediate. Its primary application is in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. These structures are prevalent in many biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The methoxy and methyl ester groups provide handles for further synthetic transformations or can be integral parts of the final pharmacophore, influencing binding affinity, selectivity, and pharmacokinetic properties.

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Must be handled under an inert atmosphere using syringe techniques. Any contact with air or moisture can cause it to ignite.

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Solvents: Use appropriate ventilation and avoid inhalation or skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The is a multi-step process that can be reliably achieved using established organic transformations. The presented three-step sequence involving bromination, esterification, and Miyaura borylation offers a robust and scalable route with good overall yields. The alternative lithium-halogen exchange protocol provides a classic, albeit more operationally demanding, pathway. This guide provides the necessary details for researchers to successfully synthesize this valuable building block for applications in drug discovery and complex molecule synthesis.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 1895 , 28 (3), 3252-3258. [Link]

  • Wakefield, B. J. Organolithium Methods. Academic Press, 1988. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

Sources

A Technical Guide to the Spectral Characteristics of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (CAS No. 1071958-96-7), a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific isomer, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who utilize substituted phenylboronic acids in their work, offering insights into spectral interpretation, data acquisition protocols, and the underlying chemical principles.

Introduction: The Significance of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid belongs to the versatile class of arylboronic acids, which are pivotal reagents in modern organic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The specific substitution pattern of this molecule—a methoxy group and a methoxycarbonyl group on the phenyl ring—offers unique electronic and steric properties that can be exploited for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

The boronic acid functional group, -B(OH)₂, is a Lewis acid that can engage in various chemical transformations. The presence of the electron-donating methoxy group and the electron-withdrawing methoxycarbonyl group at positions 4 and 3, respectively, modulates the reactivity of the boronic acid and the aromatic ring. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this compound in any synthetic application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region is of particular interest for confirming the substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.0s (broad)2HB(OH )₂The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration and solvent dependent.
~7.8d1HAr-H (H-2)This proton is ortho to the electron-withdrawing methoxycarbonyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-6.
~7.6dd1HAr-H (H-6)This proton is ortho to the boronic acid group and meta to the methoxycarbonyl group. It will appear as a doublet of doublets due to coupling with H-2 and H-5.
~7.1d1HAr-H (H-5)This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift. It will appear as a doublet due to coupling with H-6.
~3.9s3HAr-OCHSinglet for the methoxy group protons.
~3.8s3HC(=O)OCHSinglet for the methyl ester protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of boronic acids and to allow for the observation of the exchangeable B(OH)₂ protons.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ at δ ~2.50 ppm should be used as an internal reference.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (in DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~166C =OCarbonyl carbon of the ester group.
~160Ar-C -OCH₃ (C-4)Aromatic carbon attached to the electron-donating methoxy group, shifted downfield.
~135Ar-C -H (C-2)Aromatic carbon ortho to the methoxycarbonyl group.
~132Ar-C -H (C-6)Aromatic carbon ortho to the boronic acid group.
~130 (broad)Ar-C -B(OH)₂ (C-1)The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
~128Ar-C -C(=O)OCH₃ (C-3)Aromatic carbon attached to the methoxycarbonyl group.
~115Ar-C -H (C-5)Aromatic carbon ortho to the methoxy group, shifted upfield.
~56Ar-OC H₃Methoxy carbon.
~52C(=O)OC H₃Methyl ester carbon.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak of DMSO-d₆ at δ ~39.52 ppm should be used as an internal reference.

Predicted ¹¹B NMR Spectrum

¹¹B NMR is a valuable technique for studying boron-containing compounds. The chemical shift provides information about the coordination state of the boron atom.

Expected Data: For a trigonal planar (sp² hybridized) boronic acid, a single, relatively broad resonance is expected in the range of δ 28-34 ppm . The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.[1] The precise chemical shift can be influenced by the solvent and the electronic nature of the substituents on the phenyl ring.

Experimental Protocol: ¹¹B NMR Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is often beneficial for ¹¹B NMR.

  • Instrument: An NMR spectrometer equipped with a boron-observe probe.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Reference: A sealed capillary containing BF₃·OEt₂ (δ 0 ppm) is typically used as an external standard.

    • Spectral Width: A wide spectral width (e.g., -100 to 100 ppm) is recommended initially.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Spectral Data for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (from B(OH)₂, often hydrogen-bonded dimers)
~3050MediumAromatic C-H stretch
~2960, ~2850MediumAliphatic C-H stretch (from OCH₃ groups)
~1720StrongC=O stretch (ester carbonyl)
~1600, ~1480Medium-StrongAromatic C=C ring stretch
~1350StrongB-O stretch
~1250StrongAsymmetric C-O-C stretch (aryl-alkyl ether)
~1020MediumSymmetric C-O-C stretch
~850-750StrongC-H out-of-plane bending (indicative of substitution pattern)

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Sample Preparation: A small amount of the solid powder is placed directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Data (Electrospray Ionization - ESI):

  • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 211.07 is expected. Adducts with sodium [M+Na]⁺ at m/z 233.05 or potassium [M+K]⁺ at m/z 249.02 may also be observed.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 209.05 is expected.

  • Fragmentation: Common fragmentation pathways would involve the loss of water (H₂O) from the boronic acid moiety, and the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Experimental Protocol: Mass Spectrum Acquisition (LC-MS with ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • LC Method (for sample introduction):

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode).

  • MS Parameters:

    • Ionization Mode: ESI positive and negative.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

Structural and Data Relationship Visualization

The following diagrams illustrate the molecular structure and the expected correlations in the spectral data.

cluster_molecule 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid cluster_data Expected Spectral Data mol C₉H₁₁BO₅ nmr NMR ¹H: Aromatic (d, dd, d), OCH₃ (s), COOCH₃ (s), B(OH)₂ (br s) ¹³C: ~9 signals ¹¹B: ~30 ppm (broad) mol->nmr Structural Elucidation ir IR O-H (~3300 cm⁻¹) C=O (~1720 cm⁻¹) B-O (~1350 cm⁻¹) mol->ir Functional Group ID ms MS (ESI) [M+H]⁺ = 211.07 [M-H]⁻ = 209.05 mol->ms Molecular Weight

Caption: Molecular structure and corresponding expected spectral data.

Start Start Sample Prep Sample Preparation (Dissolution/Solid State) Start->Sample Prep NMR Acq NMR Acquisition (¹H, ¹³C, ¹¹B) Sample Prep->NMR Acq IR Acq IR Acquisition (ATR-FTIR) Sample Prep->IR Acq MS Acq MS Acquisition (LC-MS ESI) Sample Prep->MS Acq Data Proc Data Processing (Referencing, Baseline Correction) NMR Acq->Data Proc IR Acq->Data Proc MS Acq->Data Proc Interpretation Spectral Interpretation (Peak Assignment, Structure Confirmation) Data Proc->Interpretation Report Final Report Interpretation->Report

Sources

A-Technical Guide to 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid: Commercial Availability, Applications, and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (CAS No. 1071958-96-7), a specialized organoboron compound increasingly recognized for its utility in medicinal chemistry and materials science. We delve into the compound's physicochemical properties, commercial availability, and primary applications, with a focus on its role as a key building block in palladium-catalyzed cross-coupling reactions. A detailed, field-proven protocol for the Suzuki-Miyaura coupling reaction is presented, complete with mechanistic insights and troubleshooting strategies. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for forging carbon-carbon bonds.[1] The strategic placement of functional groups on the phenyl ring allows for the precise construction of complex biaryl and poly-aryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2]

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a trifunctional reagent offering a unique combination of reactive sites. The boronic acid moiety serves as the nucleophilic partner in cross-coupling reactions. The methoxy group, an electron-donating substituent, can influence the electronic properties and reactivity of the aromatic ring.[3] Simultaneously, the methoxycarbonyl (ester) group provides a versatile handle for subsequent synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding its synthetic potential. This guide focuses on the practical aspects of sourcing and utilizing this specific isomer for advanced chemical synthesis.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are critical for successful and reproducible experimentation.

Table 1: Key Properties and Identifiers for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

PropertyValueSource(s)
IUPAC Name (4-Methoxy-3-methoxycarbonylphenyl)boronic acid[4][5]
CAS Number 1071958-96-7[4][5][6][7]
Molecular Formula C₉H₁₁BO₅[4][7]
Molecular Weight 209.99 g/mol [4][7]
Appearance Typically a white to off-white powder or crystalline solid[8]
Purity Commercially available in purities of 95% or higher[5]
SMILES COC(=O)c1cc(ccc1OC)B(O)O[5]
InChI Key Information not readily available in provided search results.

Commercial Availability and Procurement

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is classified as a specialty chemical, available through several fine chemical suppliers who cater to the research and development sector. Procurement typically involves sourcing from companies that specialize in building blocks for medicinal chemistry and organic synthesis.

Table 2: Selected Commercial Suppliers

SupplierCatalog Number (Example)Purity (Typical)Notes
BLDpharm BD324793≥95%Offers detailed analytical data including NMR and HPLC upon request.[7]
abcr GmbH AB51573395%European-based supplier with global distribution.
ABACO ABA1817≥95%Provides various package sizes for research and bulk needs.[6]
SynHet CAS-1071958-96-7Custom SynthesisSpecializes in the synthesis of complex organic intermediates.

Note: Availability, pricing, and catalog numbers are subject to change. Researchers should consult directly with suppliers for the most current information.

Procurement Rationale: When selecting a supplier, the primary consideration should be the required purity for the intended application. For sensitive catalytic reactions, a purity of >97% is often recommended to minimize interference from inorganic boron species or organic impurities. It is also prudent to request a Certificate of Analysis (CoA) to verify the identity and purity of the material.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is its use in the Suzuki-Miyaura coupling to form C(sp²)–C(sp²) bonds.[2] This reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of its components.[1]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (or triflate), forming a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety (in this case, the 4-methoxy-3-(methoxycarbonyl)phenyl group) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Halide R¹-Pd(II)L₂-X (Organopalladium Complex) Pd0->PdII_Halide OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² (Di-organopalladium Complex) PdII_Halide->PdII_Biaryl Transmetal Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination R1X R¹-X (Aryl Halide) Boronic R²-B(OH)₂ (Boronic Acid) + Base Product R¹-R² (Biaryl Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust, general method for the coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with an aryl bromide.

Objective: To synthesize Methyl 4'-chloro-4-methoxy-5-methyl-[1,1'-biphenyl]-3-carboxylate.

Materials:

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.0 equiv.)

  • 1-Bromo-4-chlorobenzene (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • Triphenylphosphine (PPh₃, 0.08 equiv.)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv.), finely ground

  • 1,4-Dioxane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Workflow Diagram:

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (e.g., 210 mg, 1.0 mmol), 1-bromo-4-chlorobenzene (230 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes to degas the mixture. Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.[9]

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Causality and Rationale:

  • Base (K₂CO₃): The base is essential for the transmetalation step. It converts the boronic acid to a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[1]

  • Ligand (PPh₃): Triphenylphosphine coordinates to the palladium center, stabilizing the active catalyst and influencing its reactivity and selectivity.[1]

  • Biphasic Solvent (Dioxane/Water): This system is effective at dissolving both the organic reagents and the inorganic base, facilitating the reaction.[10]

  • Degassing: Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which would otherwise lead to lower yields.[9]

Safety and Handling

As a professional in a research environment, adherence to safety protocols is non-negotiable.

  • Hazard Identification: While specific GHS data for this exact isomer is not compiled in a central public database, related phenylboronic acid derivatives are often classified as causing skin and serious eye irritation.[11][12] Harmful if swallowed or inhaled may also apply.

  • Personal Protective Equipment (PPE): Always handle 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents. Inert atmosphere storage is recommended for long-term stability.

Conclusion

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a valuable, commercially available building block for the synthesis of highly functionalized biaryl compounds. Its trifunctional nature provides chemists with a powerful tool for creating molecular complexity. A thorough understanding of its properties, sourcing, and application in robust protocols like the Suzuki-Miyaura coupling is essential for its effective use in drug discovery and materials science. The experimental procedure outlined in this guide serves as a validated starting point for researchers to build upon for their specific synthetic targets.

References

  • 4-methoxy-3-(methoxycarbonyl)phenylboronic acid - CAS:1071958-96-7. ChemWhat. [Link]

  • 4-methoxy-3-(methoxycarbonyl)phenylboronic acid. ABACO. [Link]

  • AB515733 | CAS 1071958-96-7 – abcr Gute Chemie. abcr GmbH. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • 4-Methoxycarbonyl-3-(trifluoromethyl)phenylboronic acid pinacol ester. AOBChem USA. [Link]

  • 4-Methoxycarbonylphenylboronic acid | C8H9BO4. PubChem. [Link]

  • Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. National Institutes of Health (NIH). [Link]

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An In-depth Technical Guide to 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid: Safety, Handling, and Application in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Contemporary Chemistry

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, a white to off-white crystalline solid, has emerged as a pivotal reagent in modern organic synthesis. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[1] This versatile compound serves as a critical building block in the synthesis of complex organic molecules, finding extensive application in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both a methoxy and a methoxycarbonyl group, offers distinct advantages in controlling reactivity and provides a handle for further functionalization. This guide provides a comprehensive overview of the safe handling, chemical properties, and primary applications of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of the compound's properties is fundamental to its safe and effective use.

PropertyValueSource
CAS Number 99768-12-4
Molecular Formula C₉H₁₁BO₅N/A
Molecular Weight 210.00 g/mol N/A
Appearance White to off-white powder/crystalline solid
Melting Point 197-200 °C (lit.)
Solubility Soluble in methanol, and other polar organic solvents.N/A

Section 1: Safety and Handling – A Proactive Approach

While boronic acids are generally considered to have low inherent toxicity, it is imperative to handle them with the appropriate precautions to minimize risk.[3] Recent studies have indicated that some boronic acid derivatives may have mutagenic potential, underscoring the importance of strict adherence to safety protocols.[4]

Hazard Identification and GHS Classification

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: GHS classification data for structurally similar phenylboronic acids.

The Chemical Rationale Behind the Hazards

The Lewis acidic nature of the boron atom in boronic acids is central to their reactivity and also contributes to their irritant properties.[5] The empty p-orbital on the boron atom can interact with nucleophilic functional groups in biological macromolecules, such as proteins and enzymes. This interaction can disrupt their normal function, leading to cellular irritation.[6] Furthermore, boronic acids can form reversible covalent complexes with diols, a motif present in many biological molecules, which can also contribute to their biological activity and potential for irritation.[3]

Engineering Controls: The First Line of Defense

To minimize exposure, all handling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is particularly crucial when handling the solid material to avoid the inhalation of fine dust particles. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE): Essential Barriers

A comprehensive suite of personal protective equipment is mandatory to prevent direct contact with the chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield is recommended when there is a risk of splashing.Protects eyes from dust particles and potential splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately upon contamination.Prevents skin contact with the compound, which can cause irritation.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles.Minimizes the risk of respiratory tract irritation.
Storage and Stability

Store 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents. Boronic acids can be susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially in the presence of moisture and certain reaction conditions.[7] Proper storage is therefore critical to maintain the integrity of the reagent.

Spill and Waste Management

In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be cleaned with a suitable solvent. All chemical waste, including contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.

Section 2: Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[8] 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is an excellent coupling partner in these reactions.[2]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reagents Combine Aryl Halide, Boronic Acid, and Pd Catalyst Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Combine_Reagents->Inert_Atmosphere Add_Solvent_Base Add Degassed Solvent and Base Inert_Atmosphere->Add_Solvent_Base Heat_Stir Heat and Stir (Monitor Progress) Add_Solvent_Base->Heat_Stir Cool_Dilute Cool and Dilute with Organic Solvent Heat_Stir->Cool_Dilute Wash_Dry Wash with Water/Brine, Dry Organic Layer Cool_Dilute->Wash_Dry Concentrate Concentrate Under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Sources

A Technical Guide to the Stability and Storage of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Understanding the chemical liabilities of this molecule is paramount for ensuring its integrity, maximizing reaction yields, and preventing the formation of undesirable impurities. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction: The Duality of Functionality and its Impact on Stability

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a substituted arylboronic acid that features both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group on the phenyl ring. This unique electronic profile influences its reactivity and, critically, its stability. Like many boronic acids, it is susceptible to several degradation pathways that can compromise its purity and performance over time. The primary modes of degradation for phenylboronic acids are oxidation, protodeboronation (hydrolysis), and the formation of anhydrides (boroxines).

The presence of the methoxycarbonyl group increases the Lewis acidity of the boron atom, which can influence the equilibrium between the neutral boronic acid and the anionic boronate species in solution.[1][2] This, in turn, can affect its susceptibility to nucleophilic attack, a key step in some degradation pathways. Conversely, the electron-donating methoxy group can influence the overall electron density of the aromatic ring, adding another layer of complexity to its stability profile.

Key Degradation Pathways

The principal degradation pathways for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid are illustrated below. These reactions are common to many arylboronic acids and are influenced by environmental factors such as moisture, oxygen, heat, and light.

Oxidative Degradation

Oxidative cleavage of the carbon-boron bond is a significant degradation pathway for boronic acids, leading to the formation of the corresponding phenol.[3][4] This process is often mediated by reactive oxygen species.

4-Methoxy-3-(methoxycarbonyl)phenylboronic_acid 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid Phenol_derivative Methyl 2-hydroxy-4-methoxybenzoate 4-Methoxy-3-(methoxycarbonyl)phenylboronic_acid->Phenol_derivative Oxidative Deboronation Oxidizing_agent [O] caption Fig. 1: Oxidative Degradation Pathway

Caption: Oxidative degradation of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.

Protodeboronation (Hydrolysis)

Protodeboronation involves the cleavage of the C-B bond by water, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[5][6] This reaction is catalyzed by both acid and base and is a common issue when working with boronic acids in aqueous or protic solvents, especially at elevated temperatures.

Boronic_Acid 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid Arene Methyl 3-methoxybenzoate Boronic_Acid->Arene Protodeboronation Water H₂O caption Fig. 2: Protodeboronation Pathway

Caption: Hydrolytic degradation (protodeboronation) of the boronic acid.

Dehydration to Boroxines

In the solid state, particularly upon heating, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This process is reversible in the presence of water. While boroxines can sometimes be used directly in cross-coupling reactions, their formation represents a change in the chemical identity of the starting material.

Boronic_Acid 3 x 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid Boroxine Corresponding Boroxine Boronic_Acid->Boroxine Dehydration Boroxine->Boronic_Acid Hydration Heat Δ Water_rev - 3 H₂O caption Fig. 3: Dehydration to Boroxine

Caption: Reversible dehydration of the boronic acid to its boroxine anhydride.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways described above, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on the known sensitivities of arylboronic acids and safety data for related compounds.[8]

ParameterRecommendationRationale
Temperature Store at 2-8°C.Low temperatures slow the rates of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.
Moisture Keep in a tightly sealed container in a dry environment.Prevents protodeboronation and the reversal of boroxine formation. The compound is expected to be moisture-sensitive.[8]
Light Protect from light.Light can potentially catalyze oxidative degradation.
pH Avoid exposure to strong acids or bases during storage.Both acidic and basic conditions can catalyze protodeboronation.[5]

Experimental Protocol for Stability Assessment

To empirically determine the stability of a given batch of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, a formal stability study can be conducted. The following is a general protocol for a long-term and accelerated stability study.

Long-Term Stability Study
  • Sample Preparation: Aliquot several samples of the boronic acid into individual, inert, light-protected vials.

  • Storage: Store the samples under the recommended conditions (2-8°C, inert atmosphere).

  • Testing Intervals: At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove a sample for analysis.

  • Analysis: Analyze the sample for purity and the presence of degradation products using a validated analytical method, such as HPLC with UV detection or LC-MS.

Accelerated Stability Study
  • Sample Preparation: Prepare samples as for the long-term study.

  • Storage: Store the samples at elevated temperature and humidity (e.g., 40°C / 75% relative humidity).

  • Testing Intervals: At shorter time points (e.g., 0, 1, 3, and 6 months), remove a sample for analysis.

  • Analysis: Analyze the samples as in the long-term study. The data from accelerated studies can be used to predict the shelf-life under recommended storage conditions.

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Aliquot Aliquot boronic acid into inert, light-protected vials Long_Term Long-Term Study (2-8°C, inert atm.) Aliquot->Long_Term Accelerated Accelerated Study (e.g., 40°C / 75% RH) Aliquot->Accelerated Testing Pull samples at pre-defined time points Long_Term->Testing Longer intervals (months) Accelerated->Testing Shorter intervals (weeks/months) HPLC Analyze purity and degradation products by HPLC/LC-MS Testing->HPLC caption Fig. 4: Workflow for Stability Testing

Caption: A generalized workflow for conducting stability studies on boronic acids.

Conclusion

The stability of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is governed by its susceptibility to oxidation, hydrolysis, and dehydration. The presence of both electron-donating and electron-withdrawing substituents creates a nuanced electronic environment that underscores the need for careful handling and storage. By adhering to the recommended conditions of low temperature, inert atmosphere, and exclusion of moisture and light, researchers can ensure the long-term integrity of this valuable synthetic building block. For critical applications, empirical stability testing is recommended to establish a definitive shelf-life for specific batches of material.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Chemistry Of Boronic Esters. AA Blocks. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

  • (PDF) Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. [Link]

  • In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. PubMed. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Wiley Online Library. [Link]

  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. National Institutes of Health. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

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Methodological & Application

Application & Protocol Guide: 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Complex Synthesis

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a sophisticated bifunctional reagent that has gained prominence in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its utility is anchored in its capacity to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2][3]

The structure of this boronic acid is unique: it possesses an electron-donating methoxy (-OCH₃) group and an electron-withdrawing methoxycarbonyl (-CO₂CH₃) group positioned meta and ortho, respectively, to the boronic acid moiety. This electronic arrangement modulates the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. Furthermore, the methoxycarbonyl group serves as a versatile synthetic handle for subsequent chemical transformations, making it an invaluable intermediate for constructing complex molecular architectures.[1] This guide provides an in-depth exploration of its application, from mechanistic principles to detailed, field-proven laboratory protocols.

The Suzuki-Miyaura Reaction: Mechanistic Considerations

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a C-C bond between an organoboron species and an organic halide or triflate.[2] The catalytic cycle, centered on a palladium complex, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) + Base Boronic->Transmetalation Product R¹-R² (Coupled Product) Product->RedElim

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Key Steps:

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond (R¹-X) of the electrophile.[5] The reactivity order for halides is generally I > Br > OTf >> Cl. The presence of electron-withdrawing groups on the aryl halide can facilitate this step.[6]

  • Transmetalation: This is the crucial step where the organic moiety (R²) is transferred from the boron atom to the palladium(II) center. This process requires activation of the boronic acid by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which enhances its ability to transfer the organic group to the palladium complex.[8][9] The electronic nature of the boronic acid is critical here; electron-donating groups can sometimes accelerate this step, while electron-withdrawing groups may hinder it.[10]

  • Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Application Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with a range of aryl halides.

A Note on Reagent Purity and Handling:

  • Boronic Acid: Boronic acids can undergo dehydration to form cyclic boroxines. While often usable, purity can affect stoichiometry. It is advisable to use high-purity boronic acid from a reputable supplier.

  • Catalyst & Ligands: Palladium catalysts and phosphine ligands are sensitive to air and moisture. Handle them under an inert atmosphere (e.g., Argon or Nitrogen) whenever possible.[5]

  • Solvents: Use of degassed solvents is critical to prevent oxidation of the Pd(0) catalyst and to avoid side reactions.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Add Solids to Flask: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents (e.g., Toluene/H₂O) via Syringe B->C D 4. Heat to Reaction Temp (e.g., 80-110 °C) with Stirring C->D E 5. Monitor Progress (TLC, GC-MS, or LC-MS) D->E F 6. Cool to RT, Dilute with Organic Solvent E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) G->H I 9. Concentrate & Purify (e.g., Column Chromatography) H->I

Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (if required, 1-10 mol%), and the base (2.0-3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The choice of catalyst, ligand, and base is critical and substrate-dependent (see Table 1).[11]

  • Inerting the Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of atmospheric oxygen.

    • Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water, Dioxane/Water) via syringe.

    • Rationale: A biphasic system with water is common, as it helps dissolve the inorganic base and facilitates the formation of the active borate species.[2]

  • Reaction: Immerse the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

    • Rationale: Vigorous stirring is essential in biphasic systems to maximize the interfacial area between the organic and aqueous phases, promoting efficient reaction.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine.

    • Rationale: The water wash removes the bulk of the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Recommended Reaction Conditions & Optimization

The optimal conditions for Suzuki-Miyaura coupling are highly dependent on the specific substrates used. For 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, particular care must be taken with the choice of base to avoid saponification of the methyl ester.

Aryl Halide (R¹-X) Catalyst / Ligand Base Solvent System Temp (°C) Key Considerations
Aryl Iodide / Bromide (Electron-neutral/rich)Pd(PPh₃)₄ (3-5 mol%)K₂CO₃ or Cs₂CO₃Dioxane / H₂O (4:1)90 - 100Standard, reliable conditions. Pd(PPh₃)₄ is a pre-catalyst that generates Pd(0) in situ.[12]
Aryl Bromide (Electron-deficient)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene / H₂O (5:1)100 - 110Buchwald-Hartwig type ligands (e.g., SPhos) are excellent for more challenging substrates.[11]
Aryl ChloridePd₂(dba)₃ (2 mol%) / XPhos (4-6 mol%)K₃PO₄Dioxane or Toluene110Aryl chlorides are less reactive and require more active catalyst systems with bulky, electron-rich ligands.[5]
Heteroaryl HalidePdCl₂(dppf) (3-5 mol%)Na₂CO₃ or K₂CO₃DMF or Dioxane/H₂O85 - 100The dppf ligand often provides good stability and reactivity for heteroaromatic substrates.[13]

Expert Insight on Base Selection: The methoxycarbonyl group is susceptible to hydrolysis (saponification) under strongly basic conditions, especially at elevated temperatures. Therefore, strong bases like NaOH or KOH should be avoided. Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are strongly recommended to preserve the ester functionality.[7][8]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is key to resolving issues efficiently.

Troubleshooting Start Low or No Conversion Q1 Is Starting Material (SM) largely unreacted? Start->Q1 A1 Catalyst Inactivity: - Incomplete degassing (O₂ presence) - Impure catalyst/ligand - Insufficient temperature Q1->A1 Yes Q2 Is Protodeboronation (Ar-H byproduct) observed? Q1->Q2 No A2 Low Reactivity: - Aryl chloride used with weak catalyst - Reaction time too short A1->A2 A3 Causes: - Excess water or base - High temperature for extended time - Use anhydrous conditions if possible Q2->A3 Yes A4 Is Homocoupling (R¹-R¹ or R²-R²) observed? Q2->A4 No A5 Causes: - Oxygen contamination - High catalyst loading - Use rigorous degassing A4->A5 Yes A6 Ester Hydrolysis: - Check for carboxylic acid byproduct - Use milder base (K₂CO₃, K₃PO₄) - Lower reaction temperature A4->A6 No

Figure 3: A logical flowchart for troubleshooting common Suzuki-Miyaura coupling issues.

Conclusion

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a powerful and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling reaction. A thorough understanding of the reaction mechanism and the influence of the reagent's functional groups is paramount for success. By carefully selecting the catalyst, ligand, and particularly a mild base to prevent ester hydrolysis, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this valuable synthetic tool.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, J., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. Retrieved from [Link]

  • Thomas, D. (Ed.). (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and agrochemical industries for constructing complex molecular architectures.[3] Within this context, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid has emerged as a key building block.[1][3] Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group, provides a versatile platform for the synthesis of a wide array of functionalized biaryl compounds. These structures are often pivotal intermediates in the development of novel therapeutic agents and advanced materials.[1][3]

This guide provides an in-depth exploration of the application of various palladium catalysts for the Suzuki-Miyaura coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. We will delve into the mechanistic underpinnings of the catalytic cycle, offer detailed experimental protocols, and provide insights into optimizing reaction conditions to achieve high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) species.[4][5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[5][6] The choice of ligand on the palladium catalyst is crucial here; electron-rich and bulky ligands can facilitate this step, especially with less reactive aryl chlorides.[4][7]

  • Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)2 Base PdII_ArAr Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Ar-Ar' RedElim->Pd0

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selecting the Optimal Palladium Catalyst System

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and its associated ligand. The electronic and steric properties of the ligand play a critical role in influencing the efficiency of each step in the catalytic cycle.

Catalyst SystemLigand TypeKey Characteristics
Pd(PPh₃)₄ Monodentate PhosphineA classic, versatile catalyst. May require higher temperatures and longer reaction times for less reactive substrates.[2]
PdCl₂(dppf) Bidentate FerrocenylphosphineOften provides good yields and is effective for a broad range of substrates.
Buchwald Ligands (e.g., XPhos, SPhos) Bulky, Electron-Rich BiarylphosphinesHighly active catalysts that can promote couplings of challenging substrates, including aryl chlorides, often at lower temperatures and catalyst loadings.[7]
PEPPSI™ Catalysts N-Heterocyclic Carbene (NHC)Offer high stability and activity, particularly for sterically hindered substrates.

Expert Insight: For the coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, which possesses both electron-donating and -withdrawing groups, a catalyst system with a bulky, electron-rich ligand such as those from the Buchwald family is often a good starting point. These ligands can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with an aryl bromide. It is essential to optimize the conditions for each specific substrate combination.

Experimental_Workflow start Start reagents 1. Prepare Reagents - Aryl bromide (1.0 mmol) - Boronic acid (1.2 mmol) - Base (e.g., K₂CO₃, 2.0 mmol) - Palladium catalyst (1-5 mol%) - Ligand (if not a pre-catalyst) start->reagents setup 2. Reaction Setup - Add solids to a dry flask - Purge with inert gas (N₂ or Ar) - Add degassed solvent(s) reagents->setup reaction 3. Reaction - Heat to desired temperature (e.g., 80-100 °C) - Monitor by TLC or LC-MS setup->reaction workup 4. Workup - Cool to room temperature - Dilute with water - Extract with an organic solvent reaction->workup purification 5. Purification - Dry the organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification end End purification->end

A generalized experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reagent Preparation: In a dry reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.1–1.5 equiv), the base (2.0–3.0 equiv), and the palladium catalyst (0.01–0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.[8]

  • Solvent Addition: Add the degassed organic solvent, followed by degassed water if a biphasic system is used. The use of aqueous media can sometimes accelerate the reaction.[9][10]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents- Use a fresh batch of catalyst- Ensure thorough degassing of solvents and the reaction vessel- Screen different solvent systems to improve solubility[11]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Rigorously exclude oxygen from the reaction- Consider using a Pd(0) catalyst directly[4]
Protodeborylation - Harsh reaction conditions (high temperature, strong base)- Presence of excess water- Use milder conditions (lower temperature, weaker base)- Use the boronic ester form of the reagent[4]
Cleavage of Ester Group - Hydrolysis under basic aqueous conditions- Use a non-aqueous solvent system if possible- Employ a milder base such as KF[11]

Conclusion

The palladium-catalyzed coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a powerful tool for the synthesis of functionalized biaryl compounds. A thorough understanding of the reaction mechanism, careful selection of the catalyst system, and optimization of the reaction conditions are paramount to achieving high yields and purity. By following the protocols and troubleshooting guidance provided in this application note, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. [Link]

  • MDPI. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials. [Link]

  • University of Illinois Urbana-Champaign. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • ResearchGate. (2025). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. [Link]

  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]

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reaction conditions for Suzuki coupling with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling with 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This application note provides a detailed guide to the use of a specific, functionally complex building block: 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid . This reagent presents a unique set of electronic and steric challenges due to the competing effects of its substituents. The methoxy group at the 4-position is electron-donating, while the methoxycarbonyl group at the 3-position is electron-withdrawing and introduces significant steric bulk adjacent to the reactive boronic acid moiety. Understanding how to manage these properties is critical for achieving high-yield, selective, and reproducible coupling outcomes.

This guide will delve into the mechanistic nuances, optimization of critical reaction parameters, detailed experimental protocols, and a comprehensive troubleshooting section to empower researchers in leveraging this versatile reagent.

Mechanistic Considerations: The Impact of Substitution

The efficacy of a Suzuki coupling hinges on a delicate balance within its catalytic cycle. The specific structure of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid directly influences the rate-limiting transmetalation step.

The generally accepted catalytic cycle involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product ar1x Ar¹-X ar1x->oxidative_addition Aryl Halide ar2b Ar²-B(OH)₂ (4-Methoxy-3-(methoxycarbonyl)phenylboronic acid) boronate [Ar²-B(OH)₃]⁻ ar2b->boronate base Base (e.g., K₃PO₄) base->boronate Activation boronate->transmetalation Boronate Complex

Caption: The Suzuki-Miyaura catalytic cycle.

For 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid , the key challenges are:

  • Steric Hindrance: The ortho-methoxycarbonyl group significantly encumbers the boronic acid. This steric clash can impede the approach of the boronic acid to the palladium complex, slowing the crucial transmetalation step.[1] Overcoming this requires a catalyst system that can accommodate bulky substrates.

  • Electronic Ambiguity: The electron-donating methoxy group enhances the nucleophilicity of the aryl ring, which should favor transmetalation. However, the adjacent electron-withdrawing methoxycarbonyl group counteracts this effect, potentially reducing the overall reactivity compared to a simple methoxy-substituted boronic acid.[4]

  • Ester Lability: The methoxycarbonyl group is an ester, which is susceptible to hydrolysis under strongly basic conditions, particularly when heated. This necessitates a careful selection of the base to avoid saponification of the ester to a carboxylic acid byproduct.

Optimization of Reaction Parameters

Success with this substrate requires careful tuning of the catalyst, base, solvent, and temperature to balance reactivity with the stability of the functional groups.

Catalyst and Ligand Selection

The choice of palladium catalyst and its associated ligand is the most critical factor. For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ may prove inefficient.

  • Ligands: To overcome the steric hindrance of the ortho-ester, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote the formation of a coordinatively unsaturated L-Pd(0) species, which is crucial for efficient oxidative addition, and facilitate the reductive elimination step.[5]

    • Buchwald Ligands: Biaryl monophosphine ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for challenging couplings.[6] SPhos is often an excellent starting point for substrates with moderate steric bulk.[7]

    • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes are also exceptionally active and can be highly effective for coupling sterically hindered substrates, offering great stability and high turnover numbers.[8]

Ligand TypeExampleKey CharacteristicsWhen to Use
Buchwald Ligands SPhos, XPhosBulky, electron-rich biarylphosphines.General-purpose for hindered and electron-rich/poor partners. Excellent first choice.
Diphosphine Ligands dppfGood for many standard couplings.May be less effective for this specific sterically hindered substrate.
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, sterically bulky.For highly challenging couplings or when other ligands fail.
Base Selection

The base plays a dual role: it activates the boronic acid for transmetalation and scavenges the acid generated during the cycle.[9] For 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, the base must be strong enough to promote the reaction but mild enough to prevent ester hydrolysis.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent choice. It is sufficiently basic to facilitate the reaction in many solvent systems without causing significant ester hydrolysis.[10]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate sluggish reactions. Use with caution at higher temperatures.

    • Potassium Carbonate (K₂CO₃): A milder and cost-effective option, often suitable for less demanding coupling partners.

  • Bases to Avoid:

    • Hydroxides (NaOH, KOH): These are generally too harsh and will likely cause complete hydrolysis of the ester.

    • Alkoxides (NaOtBu, KOtBu): Very strong bases that are typically unnecessary and will hydrolyze the ester.

Solvent System

The solvent must dissolve the organic substrates, the catalyst, and, to some extent, the base or the activated boronate species. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and protodeboronation.

  • Common Solvents: Toluene, 1,4-Dioxane, and Tetrahydrofuran (THF) are most common.

  • Aqueous Mixtures: Often, a biphasic system (e.g., Toluene/Water or Dioxane/Water) is used.[7] The aqueous phase helps dissolve the inorganic base (like K₃PO₄), facilitating the formation of the boronate at the interface. A ratio of 4:1 to 10:1 organic to aqueous phase is typical.

Temperature and Reaction Time

These parameters are interdependent.

  • Temperature: Reactions are typically heated to between 80 °C and 110 °C. Higher temperatures increase the reaction rate but also the risk of side reactions like ester hydrolysis and protodeboronation.

  • Monitoring: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before side reactions become significant.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Always wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling with a generic aryl bromide.

Materials:

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (5:1 mixture), degassed

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress every 1-2 hours by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted High-Speed Synthesis

Microwave irradiation can dramatically reduce reaction times, making it ideal for rapid screening of conditions or fast synthesis.

Materials:

  • Same reagents as Protocol 1, but scaled down for a microwave vial.

  • Solvent: 1,4-Dioxane/Water (10:1), degassed

Procedure:

  • In a 2-5 mL microwave reaction vial, combine the aryl bromide (0.2 mmol), 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (0.24 mmol), K₃PO₄ (0.4 mmol), Pd(OAc)₂ (0.004 mmol), and SPhos (0.008 mmol).

  • Add degassed 1,4-dioxane (2 mL) and degassed water (0.2 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction to 120 °C for 15-30 minutes with stirring.

  • After the reaction, cool the vial to room temperature using compressed air.

  • Work up and purify the product as described in Protocol 1.

Troubleshooting Guide

Troubleshooting start Low or No Yield solution1 Switch to a bulkier, more active ligand (e.g., XPhos, RuPhos). Increase catalyst loading (3-5 mol%). start->solution1 Cause: Inefficient Catalysis/Steric Hindrance solution2 Ensure reagents are dry and solvents are rigorously degassed. Use a fresh, active catalyst. start->solution2 Cause: Catalyst Deactivation hydrolysis Ester Hydrolysis Observed solution3 Use a milder base (K₃PO₄ or K₂CO₃). Lower reaction temperature to 80-90°C. hydrolysis->solution3 Cause: Base too strong or Temp too high protodeboronation Protodeboronation of Boronic Acid solution4 Use boronic acid pinacol ester instead. Minimize water in the reaction. Ensure strict inert atmosphere. protodeboronation->solution4 Cause: Presence of Water/Oxygen

Caption: Troubleshooting workflow for common issues.

Conclusion

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a valuable synthetic intermediate whose successful application in Suzuki-Miyaura coupling requires a nuanced approach. The primary challenges—steric hindrance from the ortho-ester and the potential for ester hydrolysis—can be effectively overcome by selecting highly active catalyst systems with bulky ligands, such as those from the Buchwald family, and employing moderately strong bases like potassium phosphate. By carefully controlling the reaction parameters and monitoring for potential side reactions, researchers can reliably incorporate this versatile building block into complex molecular architectures.

References

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Institutes of Health (NIH). (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • National Institutes of Health (NIH). (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. [Link]

  • American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

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Application Notes & Protocols: 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, a sophisticated building block with significant applications in modern medicinal chemistry. Its unique trifunctional structure—featuring a reactive boronic acid moiety, an electron-donating methoxy group, and a versatile methoxycarbonyl handle—makes it an invaluable reagent for constructing complex molecular architectures. Primarily, this document will focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted biaryl scaffolds, which are prevalent in numerous therapeutic agents. Detailed, field-tested protocols, mechanistic insights, and safety guidelines are provided for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (CAS No. not explicitly available, related to CAS 99768-12-4 for the 4-methoxycarbonyl isomer) is a specialized arylboronic acid designed for advanced organic synthesis. The strategic placement of its functional groups offers a unique combination of reactivity and functionality.

  • Boronic Acid Group (-B(OH)₂): The primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

  • Methoxy Group (-OCH₃): As an electron-donating group, it can modulate the electronic properties of the aromatic ring, influencing reaction kinetics and providing a potential hydrogen bond acceptor site in a final drug molecule. The role of the methoxy group in approved drugs is significant, often impacting ligand-target binding, physicochemical properties, and ADME parameters[1].

  • Methoxycarbonyl Group (-COOCH₃): This ester functionality serves as a versatile synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, allowing for extensive derivatization during the drug discovery process[2][3].

Table 1: Physicochemical Properties of Related Compound 4-(Methoxycarbonyl)phenylboronic acid

Property Value Source
CAS Number 99768-12-4
Molecular Formula C₈H₉BO₄ [4]
Molecular Weight 179.97 g/mol [4]
Appearance White to light yellow crystalline powder [5]
Melting Point 197-200 °C [5]

| Solubility | Soluble in methanol |[5] |

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, providing a powerful and efficient method for synthesizing biaryl and heteroaryl structures[6]. These motifs are central to a vast number of pharmaceuticals. The reaction involves the palladium-catalyzed coupling of an organoboron compound (like 4-methoxy-3-(methoxycarbonyl)phenylboronic acid) with an organic halide or triflate[6][7].

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step[7][8].

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (R-Pd(II)L₂-X) pd0->oa_complex trans_complex Transmetalation Complex (R-Pd(II)L₂-Ar) oa_complex->trans_complex trans_complex->pd0 Reductive Elimination product R-Ar (Product) trans_complex->product react1 R-X (Aryl Halide) react1->oa_complex Oxidative Addition react2 Ar-B(OH)₂ (Boronic Acid) boronate Ar-B(OH)₃⁻ (Activated Boronate) react2->boronate base Base (e.g., K₂CO₃) base->react2 boronate->trans_complex Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Synthesis of a Biaryl Compound

This protocol describes a representative Suzuki-Miyaura coupling between 4-methoxy-3-(methoxycarbonyl)phenylboronic acid and an aryl bromide.

Materials:

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add the aryl bromide (1.0 mmol), 4-methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.08 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvents, 1,4-dioxane (5 mL) and water (1 mL), via syringe.

  • Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (aryl bromide) is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Application in a Drug Discovery Workflow

The synthesis of biaryl cores is a critical step in the development of many drugs. For example, the antihypertensive drug Valsartan features a central biphenyl core, which is often constructed via a Suzuki-Miyaura coupling[6]. While not using the exact title compound, this illustrates the strategic importance of arylboronic acids in creating the foundational scaffolds of therapeutic agents.

The workflow demonstrates how a building block like 4-methoxy-3-(methoxycarbonyl)phenylboronic acid is utilized in a multi-step synthesis towards a final drug candidate.

Drug_Discovery_Workflow bb Building Block 4-Methoxy-3-(methoxycarbonyl) phenylboronic acid suzuki Suzuki-Miyaura Coupling (Core Synthesis) bb->suzuki sm Aryl Halide (Second Building Block) sm->suzuki intermediate Biaryl Intermediate suzuki->intermediate modification Functional Group Modification (e.g., Ester Hydrolysis) intermediate->modification final_steps Final Synthetic Steps (e.g., Amide Coupling) modification->final_steps api Active Pharmaceutical Ingredient (API) final_steps->api

Caption: Simplified workflow from building block to API.

Safety, Handling, and Storage

As with all laboratory chemicals, 4-methoxy-3-(methoxycarbonyl)phenylboronic acid and its related compounds must be handled with appropriate care.

Table 2: GHS Hazard Information for Related Arylboronic Acids

Hazard Statement Description Precautionary Measures
H315 Causes skin irritation P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[4][9]
H319 Causes serious eye irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9]

| H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[4][9] |

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound[10].

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes[10][11].

  • Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation[5]. Boronic acids can be susceptible to dehydration to form boroxines.

Conclusion

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a highly valuable and versatile reagent in medicinal chemistry. Its primary utility in palladium-catalyzed Suzuki-Miyaura couplings allows for the efficient and modular synthesis of complex biaryl structures. The presence of both methoxy and methoxycarbonyl groups provides chemists with the tools to fine-tune electronic properties and perform subsequent synthetic elaborations. The protocols and guidelines presented here serve as a robust starting point for researchers aiming to leverage this powerful building block in their drug discovery and development programs.

References

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Leveraging 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid has emerged as a pivotal building block in modern organic synthesis, offering a unique combination of functionalities for constructing complex molecular architectures.[1][2] This application note provides an in-depth guide to its utilization in agrochemical synthesis, with a primary focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] We will explore the underlying reaction mechanism, present a detailed, field-proven protocol for the synthesis of a key biaryl intermediate relevant to modern fungicides, and offer insights into experimental design, data interpretation, and troubleshooting. This guide is intended for researchers in the agrochemical and pharmaceutical industries seeking to harness the synthetic potential of this versatile reagent.

Introduction: A Versatile Intermediate for Bioactive Molecules

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (CAS 99768-12-4) is a highly functionalized arylboronic acid. Its structure is distinguished by three key features:

  • The Boronic Acid Group [-B(OH)₂]: This moiety is the active component in Suzuki-Miyaura cross-coupling, acting as the nucleophilic partner to form new carbon-carbon bonds under mild conditions.[4]

  • The Methoxy Group [-OCH₃]: An electron-donating group that can influence the electronic properties and reactivity of the aromatic ring.

  • The Methoxycarbonyl Group [-COOCH₃]: An ester functionality that serves as a versatile synthetic handle for subsequent chemical transformations, a common feature in many biologically active molecules.[2]

This unique combination makes the compound an indispensable tool for introducing a functionalized phenyl ring into target molecules, enabling the efficient synthesis of novel pesticides, herbicides, and fungicides with precisely engineered properties.[2][5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in agrochemical synthesis lies in its application in the Suzuki-Miyaura reaction.[2] This palladium-catalyzed process forms a C-C bond between the boronic acid and an organic halide or triflate. Its widespread adoption is due to its mild reaction conditions, tolerance of a wide range of functional groups, and typically high yields.[3][4]

Mechanism of Action: The catalytic cycle involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group (R²) to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-X pd0->pdi_complex oxidative_addition Oxidative Addition r1_pd_r2 R¹-Pd(II)L₂-R² pdi_complex->r1_pd_r2 transmetalation Transmetalation r1_pd_r2->pd0 Reductive Elimination product_out R¹-R² r1_pd_r2->product_out reductive_elimination Reductive Elimination r1x_in R¹-X r1x_in->pd0 boronate_in R²-B(OR)₃⁻ boronate_in->pdi_complex base_in Base boronic_acid R²-B(OH)₂ base_in->boronic_acid boronic_acid->boronate_in

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Fungicide Scaffold

This protocol details a representative synthesis of a biaryl compound, coupling 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with a heterocyclic halide. Such scaffolds are common in advanced fungicides, including strobilurin analogues, which act as Quinone Outside Inhibitors (QoI) in the fungal respiratory chain.[6][7]

Reaction Scheme: (A generic image representing the coupling of an arylboronic acid with a heterocyclic halide).

Materials and Reagents:

ReagentCAS NumberPuritySupplier ExampleNotes
4-Methoxy-3-(methoxycarbonyl)phenylboronic acid99768-12-4>98%Chem-ImpexMay contain varying amounts of the anhydride
2-Chloro-4-methylpyrimidine (Example Halide)13302-33-7>97%TCI ChemicalsA representative heterocyclic coupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-3>98%Sigma-AldrichCatalyst. Handle in an inert atmosphere.
Potassium Carbonate (K₂CO₃)584-08-7>99%Fisher ScientificAnhydrous, finely powdered.
1,4-Dioxane123-91-1AnhydrousAcros OrganicsSolvent.
Deionized Water7732-18-5--Degassed prior to use.

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.0 eq), 2-chloro-4-methylpyrimidine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask. The causality here is critical: premature exposure of the Pd(0) catalyst to air can lead to oxidation and inactivation, significantly reducing reaction yield.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via cannula or syringe. The biphasic solvent system is crucial for dissolving both the organic substrates and the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the oxidative addition step, particularly with less reactive aryl chlorides.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-12 hours. The disappearance of the limiting reagent (the boronic acid) indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. This step is essential to remove residual catalyst, unreacted starting materials, and homocoupled byproducts.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Flame-Dry Glassware prep_reagents Weigh Reagents prep_glass->prep_reagents prep_inert Establish Inert Atmosphere (N₂/Ar) prep_reagents->prep_inert add_solids Add Boronic Acid, Halide, & Base prep_inert->add_solids add_catalyst Add Pd(PPh₃)₄ add_solids->add_catalyst add_solvent Add Dioxane/H₂O add_catalyst->add_solvent heat Heat to 95°C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Ethyl Acetate Extraction cool->extract dry Dry (Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, MS, HPLC) purify->characterize

Caption: Step-by-step workflow for the synthesis of a biaryl fungicide scaffold.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting Tips
Yield 75-95% (isolated yield)Low Yield: Check catalyst activity (was it exposed to air?). Ensure the base is anhydrous and finely powdered. Confirm the purity of the starting halide. Consider a different ligand or catalyst system.
Purity >98% after chromatographyImpure Product: Optimize chromatography gradient. Presence of homocoupled byproduct (R²-R²) suggests moisture in the reaction; ensure rigorously dry conditions.
Reaction Time 6-12 hoursStalled Reaction: The catalyst may have decomposed. Try adding a fresh portion of the catalyst. If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.[4]
Appearance White to light yellow solidDark/Oily Product: Indicates impurities, likely residual palladium (appears as black solids). Ensure thorough purification.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

  • Boronic Acids: While generally stable, boronic acids can undergo dehydration to form boroxines. Store in a cool, dry place.

Conclusion

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a powerful and versatile reagent for the synthesis of complex agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for constructing the biaryl cores found in many modern fungicides and other crop protection agents. The protocol and insights provided herein serve as a robust starting point for researchers aiming to develop next-generation agrochemicals, enabling the creation of novel molecules with enhanced efficacy and tailored properties.

References

  • Vertex AI Search. Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials.
  • BenchChem. The Versatility of 4-(Methoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis: A Technical Guide.
  • Chem-Impex. 4-Methoxycarbonylphenylboronic acid.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis.
  • Sumitomo Kagaku. Research and Development of a Novel Fungicide 'Mandestrobin'. 2016.
  • PubMed. Efficient synthesis of carbon-14 labeled metabolites of the strobilurin fungicide mandestrobin using biomimetic iron-porphyrin catalyzed oxidation. J Labelled Comp Radiopharm. 2023.
  • AERU, University of Hertfordshire. Mandestrobin (Ref: S-2200).
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • National Institutes of Health (NIH). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.

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The Strategic Utility of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern organic synthesis, the strategic incorporation of functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, a disubstituted arylboronic acid, has emerged as a valuable reagent for the synthesis of intricate molecules, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring a methoxy group and a methoxycarbonyl group on the phenyl ring, offers a combination of electronic and steric properties that can be exploited to achieve high selectivity and yield in a variety of cross-coupling reactions. This application note serves as a detailed guide to the properties, synthesis, and applications of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, providing researchers with the necessary protocols and insights to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key properties of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid are summarized in the table below.

PropertyValueSource
IUPAC Name (4-Methoxy-3-methoxycarbonylphenyl)boronic acidSynHet
CAS Number 1071958-96-7SynHet
Molecular Formula C₉H₁₁BO₅N/A
Molecular Weight 209.99 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not availableN/A
Solubility Soluble in methanol, THF, and other polar organic solventsN/A

Storage and Handling: 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to handle the compound in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, particularly from moisture. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.

Synthesis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid

The synthesis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid can be achieved through a multi-step sequence starting from commercially available materials. A plausible and efficient synthetic route involves the bromination of a substituted benzoic acid, followed by esterification and subsequent borylation.

Proposed Synthetic Pathway

Synthesis_Pathway A m-Methoxybenzoic acid B 2-Bromo-5-methoxybenzoic acid A->B Bromination (e.g., NBS, H₂SO₄) C Methyl 2-bromo-5-methoxybenzoate B->C Esterification (MeOH, H⁺) D 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid C->D Borylation (e.g., Miyaura borylation)

Figure 1: Proposed synthetic pathway for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic acid

A common method for the bromination of m-methoxybenzoic acid involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid catalyst such as sulfuric acid.[1]

  • Dissolve m-methoxybenzoic acid in a suitable halogenated hydrocarbon solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.

  • Add a catalytic amount of a bromination initiator and a cocatalyst, followed by the slow addition of concentrated sulfuric acid.

  • Add N-bromosuccinimide portion-wise while maintaining the reaction temperature between 25-30 °C.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Recover the solvent under reduced pressure and filter the resulting solid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 2-bromo-5-methoxybenzoic acid.

Step 2: Synthesis of Methyl 2-bromo-5-methoxybenzoate

The carboxylic acid is then esterified to the corresponding methyl ester.[2]

  • Reflux a solution of 2-bromo-5-methoxybenzoic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-bromo-5-methoxybenzoate.

Step 3: Synthesis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (Miyaura Borylation)

The final step is the conversion of the aryl bromide to the corresponding boronic acid, often via a Miyaura borylation reaction.

  • In a flask purged with an inert gas, combine methyl 2-bromo-5-methoxybenzoate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an anhydrous solvent such as dioxane or THF.

  • Heat the reaction mixture at a specified temperature (typically 80-100 °C) for several hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the solids.

  • The resulting boronate ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid.

Applications in Organic Synthesis: A Powerful Tool for C-C and C-X Bond Formation

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a versatile building block primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[3] The presence of both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group on the boronic acid can influence the reactivity and selectivity of the coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 R'-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 R'-X Oxidative_Addition Oxidative Addition (R'-X) ArPd(II)R'L2 Ar-Pd(II)-R' L₂ ArPd(II)XL2->ArPd(II)R'L2 ArB(OH)₂ Base Transmetalation Transmetalation (ArB(OH)₂, Base) ArPd(II)R'L2->Pd(0)L2 Product Ar-R' ArPd(II)R'L2->Product Reductive_Elimination Reductive Elimination

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generic Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 equiv), 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling reaction provides an efficient route for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, using copper catalysts.[4] This reaction is particularly valuable as it often proceeds under mild conditions, sometimes even at room temperature and open to the air.

Chan_Lam_Coupling cluster_reactants Reactants cluster_products Product A Ar-B(OH)₂ Catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) A->Catalyst B H-Nu (Amine or Alcohol) B->Catalyst C Ar-Nu Catalyst->C Oxidative Coupling

Figure 3: Schematic representation of the Chan-Lam cross-coupling reaction.

Generic Protocol for Chan-Lam Coupling:

  • In a reaction vessel, combine the amine or alcohol (1.0 equiv), 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2-2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine, triethylamine, 2-3 equiv).

  • Add a suitable solvent, such as dichloromethane or methanol.

  • Stir the reaction mixture at room temperature or with gentle heating, often open to the air, for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion: A Key Component for Innovation

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid stands out as a highly functionalized and versatile building block in the synthetic chemist's toolbox. Its utility in robust and reliable cross-coupling methodologies like the Suzuki-Miyaura and Chan-Lam reactions allows for the efficient synthesis of a wide array of complex organic molecules. The presence of two distinct functional groups on the aromatic ring provides opportunities for further synthetic manipulations, making it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and information provided in this application note are intended to empower researchers to harness the full potential of this strategic building block, thereby accelerating innovation in chemical synthesis and drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality Methyl 2-bromo-5-methoxybenzoate for Chemical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

Sources

Application Notes and Protocol: Suzuki-Miyaura Coupling Using 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of polyolefins, styrenes, and substituted biphenyls, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][5][6] The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[1]

This guide focuses on a particularly valuable building block: 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. The presence of both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group on the phenyl ring imparts unique reactivity and offers synthetic handles for further molecular elaboration.[5] This document provides a detailed protocol for its use in Suzuki-Miyaura coupling, offering insights into the mechanistic underpinnings of the reaction and the rationale behind the selection of specific reagents and conditions.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1][3][7] The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[1]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (R²-B(OH)₂) to the palladium center. A base is essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate species (R²-B(OH)₃⁻).[1][8][9][10] This boronate then exchanges its organic group with the halide on the palladium complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Suzuki_Coupling_Cycle A Pd(0)L2 B R¹-Pd(II)(X)L2 A->B Oxidative Addition (R¹-X) C R¹-Pd(II)(OR)L2 B->C Metathesis (Base, e.g., OH⁻) D R¹-Pd(II)(R²)L2 C->D Transmetalation (R²-B(OH)₃⁻) D->A Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with an aryl bromide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Methoxy-3-(methoxycarbonyl)phenylboronic acid944129-37-1210.001.21.2
Aryl BromideVariesVaries1.01.0
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-
Equipment
  • Round-bottom flask or reaction vial suitable for the reaction scale

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

Experimental_Workflow start Start reagents Add Reagents 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid Aryl Bromide K₂CO₃ 1,4-Dioxane/Water start->reagents degas Degas Mixture reagents->degas catalyst Add Pd(PPh₃)₄ degas->catalyst heat Heat to 80-100 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Workup Cool to RT Filter (optional) Aqueous Extraction Dry Organic Layer monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Degassing: Sparge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can range from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, it may be beneficial to filter the mixture through a pad of Celite, washing with an organic solvent like ethyl acetate.[11][12]

    • Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3][12]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.[4][11]

Causality Behind Experimental Choices
  • Boronic Acid Stoichiometry: A slight excess of the boronic acid (1.2 equivalents) is often used to ensure complete consumption of the more valuable aryl halide.

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. However, for less reactive aryl chlorides or sterically hindered substrates, more specialized catalysts with bulky, electron-rich phosphine ligands may be required.[13][14]

  • Base: Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings. The choice of base can be critical; stronger bases may be needed for less reactive substrates, while milder bases like potassium fluoride can be used if base-labile functional groups are present.[8][9] The base's primary role is to activate the boronic acid to form the more reactive boronate species.[9][10]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly employed. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate.[11][15][16][17]

  • Degassing: The removal of oxygen is crucial as Pd(0) species are susceptible to oxidation, which deactivates the catalyst.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system, or trying a different base or solvent combination.

  • Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can be a side reaction, often promoted by the presence of oxygen.[18] Ensure thorough degassing of the reaction mixture.

  • Protodeboronation: This is a side reaction where the boronic acid is replaced by a hydrogen atom. This can be more prevalent with electron-rich or heteroaryl boronic acids.[18][19] Using anhydrous solvents and carefully controlling the reaction conditions can help to minimize this.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and the roles of the various reagents, researchers can effectively utilize 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid as a valuable building block in their synthetic endeavors. The protocol provided herein serves as a robust starting point, which can be further optimized to suit specific substrates and desired outcomes.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(47), 19088-19091. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(47), 19092-19095. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]

  • Miyaura, N. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Current Chemistry, 219, 11-59. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman Institute of Technology. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? - ResearchGate. Available at: [Link]

  • The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1361-1372. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B - MDPI. Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. Available at: [Link]

  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B - Semantic Scholar. Available at: [Link]

Sources

The Strategic Application of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid in the Synthesis of Complex Biaryl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryls and the Unique Role of a Multifunctional Boronic Acid

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance liquid crystals to advanced agrochemicals.[1][2] The precise construction of the carbon-carbon bond linking two aromatic rings is a cornerstone of modern organic synthesis. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for forging these bonds, celebrated for its mild conditions, broad functional group tolerance, and high yields.[3][4][5]

This guide focuses on a particularly valuable, yet functionally dense, building block: 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (CAS No. 1071958-96-7).[6] The strategic placement of a methoxy group and a methoxycarbonyl (ester) group on the phenylboronic acid core offers synthetic chemists a powerful tool for creating complex, multi-substituted biaryl systems. The electron-donating methoxy group and the electron-withdrawing ester moiety provide electronic and steric handles that can be exploited for regioselective synthesis and further molecular elaboration. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings and providing robust protocols for the effective use of this versatile reagent.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic outcomes. The Suzuki-Miyaura coupling is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3][7] Each component—catalyst, ligand, base, and solvent—plays a critical and interdependent role.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), inserting itself into the carbon-halogen bond of the aryl halide (Ar¹-X). This irreversible step forms a square-planar Pd(II) intermediate.[4][8] The reactivity of the halide is crucial, with the bond strength dictating the ease of this step (I > Br > OTf > Cl).[1][9]

  • Transmetalation : This is the defining step where the organic group from the boronic acid is transferred to the palladium center. The process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[10][11][12] This boronate then exchanges its aryl group (Ar²) with the halide (X) on the palladium complex, yielding a new Pd(II) intermediate with both aryl groups attached.[8][13]

  • Reductive Elimination : In the final step, the two aryl groups on the palladium center couple and are expelled as the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][8] This step is often accelerated by bulky electron-rich phosphine ligands.[10]

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii_halide Ar¹-Pd(II)L₂-X (Pd(II) Intermediate) ox_add->pd_ii_halide transmetal Transmetalation pd_ii_halide->transmetal pd_ii_diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl Pd(II) Complex) transmetal->pd_ii_diaryl waste X⁻ + B(OH)₃ transmetal->waste red_elim Reductive Elimination pd_ii_diaryl->red_elim red_elim->pd0 product Ar¹-Ar² (Biaryl Product) red_elim->product aryl_halide Ar¹-X aryl_halide->ox_add boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetal Workflow start 1. Reagent Addition (Aryl Halide, Boronic Acid, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent react 4. Heat & Stir (e.g., 90-100 °C, 4-12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup purify 7. Purification (Flash Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Sources

Application Note: The Strategic Role of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Complexity with Simplicity in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] The detailed structural information of these fragment-protein interactions, often elucidated through techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provides a robust foundation for evolving these initial hits into potent, drug-like candidates.[4][5]

Within the diverse chemical space of fragment libraries, electrophilic fragments capable of forming covalent or reversible covalent bonds with the target protein are of particular interest.[6][7] These fragments can achieve significant target engagement and selectivity, even with a small molecular footprint.[6] Among these, boronic acids have emerged as a privileged class of "warheads" due to their unique ability to form reversible covalent bonds with nucleophilic residues like serine and threonine, which are often found in the active sites of enzymes.[8][][10] This application note delves into the specific role and application of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid , a strategically designed fragment for FBDD campaigns.

The Profile of a Privileged Fragment: 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is an exemplary fragment that embodies several key principles of FBDD. Its small size and adherence to the "Rule of Three" make it an ideal starting point for hit identification.[] The boronic acid moiety serves as the reactive "warhead," capable of forming a reversible covalent bond with a target protein, which can enhance binding affinity and provide a strong anchor point for fragment elaboration.[][10]

The phenyl ring provides a rigid scaffold for presenting the boronic acid and other functional groups. The methoxy and methoxycarbonyl substituents are not merely passive decorations; they offer specific opportunities for interaction and synthetic modification. The methoxy group can act as a hydrogen bond acceptor, while the methoxycarbonyl group provides a potential hydrogen bond acceptor and a vector for synthetic elaboration through amide bond formation or other coupling chemistries. This multi-functional nature allows for a rich exploration of the surrounding chemical space during hit-to-lead optimization.

Table 1: Physicochemical Properties of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

PropertyValueSource
IUPAC Name (4-Methoxy-3-methoxycarbonylphenyl)boronic acid[11]
CAS Number 1071958-96-7[11]
Molecular Formula C9H11BO5Calculated
Molecular Weight 210.00 g/mol Calculated
LogP (Predicted) ~1.5Calculated
Hydrogen Bond Donors 2 (from B(OH)2)Calculated
Hydrogen Bond Acceptors 5 (2 from ester, 1 from methoxy, 2 from B(OH)2)Calculated
Rotatable Bonds 3Calculated

The FBDD Workflow with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

A typical FBDD campaign utilizing this boronic acid fragment would follow a multi-stage process designed to identify, validate, and optimize fragment hits.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragmentLibrary Fragment Library (including boronic acids) PrimaryScreen Primary Screen (e.g., SPR, DSF) FragmentLibrary->PrimaryScreen High Throughput OrthogonalScreen Orthogonal Screen (e.g., NMR) PrimaryScreen->OrthogonalScreen Hit Confirmation StructuralBiology Structural Biology (X-ray Crystallography) OrthogonalScreen->StructuralBiology Binding Mode Analysis StructureGuidedDesign Structure-Guided Design StructuralBiology->StructureGuidedDesign 3D Insights SAR SAR by Synthesis StructureGuidedDesign->SAR Design Analogs LeadCompound Lead Compound SAR->LeadCompound Improved Potency & Properties

Figure 1: A generalized Fragment-Based Drug Discovery workflow.

Mechanism of Action: Reversible Covalent Inhibition

The key to the utility of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid lies in the electrophilic nature of its boron atom. This allows it to be attacked by nucleophilic residues, such as the hydroxyl group of a serine or threonine in an enzyme's active site, to form a tetrahedral boronate adduct.[8][10] This interaction is typically reversible, which is advantageous in drug design as it can reduce the risk of off-target toxicity associated with irreversible inhibitors.[8][12]

Boronic_Acid_Interaction cluster_0 Enzyme Active Site cluster_1 Fragment cluster_2 Reversible Covalent Complex Serine Serine Residue (Ser-OH) Adduct Tetrahedral Boronate Adduct (Ar-B(OH)2-O-Ser) Serine->Adduct Reversible Covalent Bond BoronicAcid 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (Ar-B(OH)2) BoronicAcid->Adduct

Figure 2: Reversible covalent bond formation with a serine residue.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key experiments in an FBDD campaign with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.[13][14][15]

Objective: To identify fragments that bind to the target protein.

Materials:

  • Purified target protein

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and other fragment library compounds

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit

  • SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20, 1% DMSO)

  • Fragment stock solutions (100 mM in DMSO)

Procedure:

  • Chip Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.[16] A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Fragment Preparation: Prepare a working solution of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and other fragments by diluting the DMSO stock into SPR running buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer.[14]

  • Binding Analysis: Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

  • Data Collection: Record the sensorgrams, which measure the change in response units (RU) over time. A positive binding event is indicated by a higher response on the target flow cell compared to the reference cell.

  • Hit Selection: Fragments that show a reproducible and concentration-dependent binding response are considered primary hits.

Protocol 2: Orthogonal Hit Validation using ¹H-¹⁵N HSQC NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating hits and providing initial structural information about the binding site.[17][18][19]

Objective: To confirm the binding of primary hits and map the binding site on the target protein.

Materials:

  • ¹⁵N-isotopically labeled target protein (typically 50-100 µM)

  • NMR buffer (e.g., 20 mM Phosphate buffer pH 7.0, 50 mM NaCl, 5% D₂O)

  • Hit fragment stock solutions (100 mM in d6-DMSO)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled protein.[17][19]

  • Fragment Addition: Add a stoichiometric excess of the hit fragment (e.g., 10-fold molar excess) to the protein sample.[18]

  • HSQC Spectrum of the Complex: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.

  • Data Analysis: Overlay the two spectra. Binding is confirmed by chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum.[19]

  • Binding Site Mapping: If backbone assignments for the protein are available, the perturbed residues can be mapped onto the protein's structure to identify the fragment's binding site.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is crucial for structure-guided drug design.[3][20][21]

Objective: To determine the three-dimensional structure of the fragment bound to the target protein.

Materials:

  • Highly purified and concentrated target protein

  • Crystallization screens and reagents

  • Hit fragment solution

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Protein Crystallization: Grow crystals of the target protein using vapor diffusion or other crystallization methods.

  • Fragment Soaking: Soak the protein crystals in a solution containing the hit fragment (typically 1-10 mM) and a suitable cryoprotectant.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.[21]

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.

  • Structural Analysis: Analyze the electron density maps to confirm the binding of the fragment and to characterize the specific interactions (including the reversible covalent bond) between the fragment and the protein. This detailed structural information is invaluable for the subsequent hit-to-lead optimization phase.[3][20]

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once the binding mode of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is confirmed, the hit-to-lead process begins. The methoxycarbonyl group is a prime handle for synthetic elaboration. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to explore surrounding pockets in the binding site and improve potency and selectivity. The methoxy group can also be modified to explore other interactions. This structure-guided approach allows for the rational design of more potent and drug-like compounds.[16]

Conclusion

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a highly valuable tool in the arsenal of the medicinal chemist. Its combination of a reversible covalent warhead with synthetically tractable functional groups makes it an ideal starting point for FBDD campaigns. The systematic application of biophysical and structural biology techniques, as outlined in the protocols above, can effectively leverage the unique properties of this fragment to accelerate the discovery of novel therapeutics.

References

  • Protocol to perform fragment screening using NMR spectroscopy - PubMed. (2024). PubMed. [Link]

  • SPR-based fragment screening: advantages and applications - PubMed. (n.d.). PubMed. [Link]

  • A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Key advances in the development of reversible covalent inhibitors - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]

  • Covalent inhibitors: a rational approach to drug discovery - PMC - NIH. (2020). National Center for Biotechnology Information. [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.). ACS Publications. [Link]

  • Fragment-based covalent ligand discovery - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

  • Fragment HIT Identification in FBDD - CrystalsFirst. (n.d.). CrystalsFirst. [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - DiVA portal. (2013). DiVA. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (n.d.). ResearchGate. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019). Oxford Academic. [Link]

  • Optimizing NMR fragment-based drug screening for membrane protein targets - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (n.d.). Frontiers. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy - ResearchGate. (n.d.). ResearchGate. [Link]

  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. (n.d.). SpringerLink. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and discovery of boronic acid drugs - PubMed. (2020). PubMed. [Link]

  • Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PubMed. (2025). PubMed. [Link]

  • Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - Frontiers. (n.d.). Frontiers. [Link]

  • Fragment Hits: What do They Look Like and How do They Bind? - ACS Publications. (n.d.). ACS Publications. [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH. (2014). National Center for Biotechnology Information. [Link]

  • 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem. (n.d.). PubChem. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2025). MDPI. [Link]

  • Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials. (n.d.). Chemsino. [Link]

  • Covalent binder design with Gen AI & FBDD - Aganitha AI Inc. (2024). Aganitha AI Inc. [Link]

  • An update on the discovery and development of reversible covalent inhibitors. (n.d.). Taylor & Francis Online. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ResearchGate. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis - PMC - NIH. (2020). National Center for Biotechnology Information. [Link]

  • Fragment Based Drug Discovery. (n.d.). SGC. [Link]

  • Fragment-Based Drug Discovery | April 9-10, 2019 | San Diego, CA. (n.d.). Cambridge Healthtech Institute. [Link]

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Application Notes & Protocols: Strategic Derivatization of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Importance

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a sophisticated and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a boronic acid for cross-coupling, a methoxy group for electronic modulation, and a methoxycarbonyl group for further functionalization or steric influence—makes it an invaluable reagent. These application notes provide an in-depth guide to the key derivatization strategies for this compound, with a focus on robust and reproducible protocols for carbon-carbon and carbon-heteroatom bond formation. For researchers in drug discovery and materials science, mastering the reactivity of this intermediate is crucial for the efficient construction of complex molecular architectures, including the biaryl cores prevalent in many active pharmaceutical ingredients (APIs) and advanced organic materials.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, empowering scientists to adapt and troubleshoot these powerful transformations.

Compound Profile and Handling

A thorough understanding of the reagent's physical and chemical properties is fundamental to its successful application.

Table 1: Physicochemical Properties of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

PropertyValueReference
CAS Number 99768-12-4[4]
Molecular Formula C₈H₉BO₄[3][4]
Molecular Weight 179.97 g/mol [3][4]
Appearance White to light yellow crystalline powder[5][6]
Melting Point 197-200 °C[6]

Storage and Handling: Store at room temperature in a dry, well-ventilated area. Boronic acids are known to undergo dehydration to form boroxines upon prolonged storage or heating; it is advisable to use the reagent as received from a reputable supplier or to verify its purity if stored for extended periods. While generally stable, handle with standard personal protective equipment (eyeshields, gloves) as it may cause skin and eye irritation.[4]

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent application for this boronic acid, enabling the strategic formation of carbon-carbon bonds to construct complex biaryl systems.[2][3]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₃PO₄, Na₂CO₃), transfers its aryl group to the palladium center, displacing the halide. The base is critical; it forms a boronate salt [-B(OH)₃]⁻, which is more nucleophilic and facilitates the transfer.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n PdII_1 Ar-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)L_n-Ar' PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_2->ArAr ArX Ar-X ArX->PdII_1 ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->PdII_2

Figure 1: Suzuki-Miyaura Catalytic Cycle.
Detailed Protocol: Synthesis of Methyl 4'-acetyl-3-methoxybiphenyl-4-carboxylate

This protocol details the coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with 4-bromoacetophenone, a representative aryl bromide.

Materials:

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 mmol)

  • 4-Bromoacetophenone (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol)

  • Toluene, degassed (5 mL)

  • Water, degassed (1 mL)

  • Oven-dried Schlenk flask with magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the oven-dried Schlenk flask, add 4-bromoacetophenone, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert atmosphere. Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

  • Using a syringe, add the degassed toluene and degassed water to the flask. The biphasic solvent system is often beneficial for Suzuki couplings.[10]

  • Stir the mixture vigorously and heat to 85-90 °C in an oil bath.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biphenyl product.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield
4-IodobenzonitrilePd(PPh₃)₄ (3 mol%)Na₂CO₃ (2 M aq.)Toluene85>90%
1-Bromo-4-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O9085-95%
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10070-85%

C-N and C-O Bond Formation: The Chan-Lam Coupling

For the synthesis of aryl amines and aryl ethers, the copper-catalyzed Chan-Lam coupling offers a powerful alternative to palladium-based methods like the Buchwald-Hartwig reaction.[11] A key advantage is its ability to be conducted at room temperature and often open to the air, using molecular oxygen as the terminal oxidant.[12][13]

Mechanistic Rationale

The mechanism of the Chan-Lam coupling is complex and still debated, but a generally accepted pathway involves a Cu(II)/Cu(III) or Cu(I)/Cu(III) cycle.

  • A copper(II) salt, such as Cu(OAc)₂, coordinates with the nucleophile (amine or alcohol).

  • Transmetalation with the arylboronic acid forms a copper-aryl intermediate.

  • This intermediate is oxidized to a transient Cu(III) species.

  • Reductive elimination from the Cu(III) center forges the C-N or C-O bond, releasing the product and a Cu(I) species.[12]

  • The Cu(I) is re-oxidized to Cu(II) by oxygen from the air, completing the catalytic cycle.

Chan_Lam_Workflow Reactants Boronic Acid (Ar-B(OH)₂) + Amine (R₂NH) Conditions Cu(OAc)₂ (Catalyst) Pyridine (Base) CH₂Cl₂ (Solvent) Room Temp, Air Reactants->Conditions 1. Combine Reaction Stirring at RT (24-48h) Conditions->Reaction 2. React Workup Filter through Celite Concentrate Reaction->Workup 3. Isolate Purification Column Chromatography Workup->Purification 4. Purify Product Arylamine Product (Ar-NR₂) Purification->Product 5. Final Product

Figure 2: General Workflow for Chan-Lam N-Arylation.
Detailed Protocol: Synthesis of Methyl 3-methoxy-4-(phenylamino)benzoate

This protocol describes the N-arylation of aniline.

Materials:

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.0 mmol)

  • Aniline (1.2 mmol)

  • Copper(II) Acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • Round-bottom flask with magnetic stir bar

Procedure:

  • To a round-bottom flask, add 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and Cu(OAc)₂.

  • Add a magnetic stir bar and the anhydrous CH₂Cl₂.

  • Add the aniline followed by the pyridine. Pyridine acts as both a base and a ligand to facilitate the reaction.

  • Stir the resulting mixture vigorously, open to the air, at room temperature. The reaction is typically slower than Suzuki couplings and may require 24-72 hours.[12]

  • Monitor the reaction progress by TLC. Upon completion, a green heterogeneous mixture is typical.

  • Filter the reaction mixture through a pad of Celite® to remove the copper salts, washing the pad with additional CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired N-arylated product.[10]

Further Transformations

Beyond cross-coupling, the boronic acid and ester functionalities can be directly transformed.

Oxidation to the Corresponding Phenol

The boronic acid moiety can be smoothly converted to a hydroxyl group, providing access to highly substituted phenol derivatives. This transformation is an ipso-hydroxylation.

  • Rationale: This method avoids harsh conditions often required for nucleophilic aromatic substitution and provides a complementary route to phenols.

  • Typical Conditions: The reaction is typically performed using an oxidant such as hydrogen peroxide (H₂O₂) in an aqueous base (e.g., NaOH) or meta-chloroperoxybenzoic acid (MCPBA) in an aqueous solution at room temperature.[14]

Hydrolysis of the Ester

The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, opening another avenue for derivatization (e.g., amide coupling).

  • Rationale: Converting the ester to a carboxylic acid allows for the introduction of diverse functionalities via well-established carboxylate chemistry.

  • Typical Conditions: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF/water or methanol/water, followed by acidic workup to protonate the carboxylate.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. Available at: [Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available at: [Link]

  • PubChem. 4-Methoxycarbonylphenylboronic acid. Available at: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth, field-proven insights to help you navigate the specific challenges associated with this substrate and systematically optimize your reaction yields.

Introduction: Understanding the Substrate

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a valuable building block, but its electronic properties present unique challenges. The presence of an electron-donating methoxy group (ortho to the boronic acid) and an electron-withdrawing methoxycarbonyl group (meta to the boronic acid) creates a nuanced electronic environment. This can influence the rates of key steps in the catalytic cycle, such as transmetalation and reductive elimination, and can increase susceptibility to side reactions like protodeboronation. This guide is designed to address these specific issues head-on.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the experimental design phase.

Q1: What are the best initial palladium catalyst and ligand combinations to try for this specific boronic acid?

A1: Given the potential for steric hindrance from the ortho-methoxy group and the substrate's electronic nature, standard catalysts like Pd(PPh₃)₄ may be sluggish.[1] It is highly recommended to start with more robust and active systems.

  • Buchwald-type Ligands: Bulky, electron-rich biarylphosphine ligands are essential for promoting the coupling of sterically challenging or electronically deactivated substrates.[2] They accelerate both oxidative addition and the often rate-limiting reductive elimination step. Excellent starting points include:

    • XPhos or SPhos combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.

    • Using pre-formed catalysts (precatalysts) like XPhos Pd G3/G4 can improve reproducibility and simplify setup.[3]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable and active palladium complexes, often effective for hindered substrates.[4]

Q2: How do I choose the right base? The methoxycarbonyl group is base-sensitive.

A2: This is a critical consideration. The base must be strong enough to activate the boronic acid for transmetalation but not so strong that it causes hydrolysis of the ester group or significant degradation of starting materials.[2][5]

  • Moderate Bases are Preferred: Start with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). These provide a good balance of reactivity and functional group tolerance.

  • Weaker Bases for Sensitive Substrates: If ester hydrolysis is still a concern, consider milder bases like potassium fluoride (KF).[2][5] KF can activate the boronic acid without being harsh enough to cleave the ester.[5]

  • Avoid Strong Hydroxide Bases: Bases like NaOH or KOH should generally be avoided due to the high risk of saponifying the methoxycarbonyl group.

Q3: What solvent system is recommended?

A3: The choice of solvent is often linked to the base and reaction temperature.

  • Ethereal Solvents: A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio) is a very common and effective system for Suzuki couplings.[6] It effectively dissolves both organic and inorganic reagents.

  • Toluene/Water: This is another excellent biphasic system, particularly for higher-temperature reactions.

  • Anhydrous Conditions: If protodeboronation (see Troubleshooting section) becomes a major issue, switching to anhydrous conditions with a solvent like THF or 2-MeTHF and a non-aqueous soluble base (e.g., CsF, KF) can be beneficial.[2][7]

Q4: How can I minimize protodeboronation, a common side reaction?

A4: Protodeboronation is the undesired replacement of the C-B bond with a C-H bond, consuming your boronic acid.[8] This substrate can be susceptible to this side reaction.

  • Ensure a Rigorously Inert Atmosphere: Oxygen can promote catalyst decomposition and side reactions.[2][6] Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive inert gas pressure throughout the reaction.[6][9]

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2]

  • Consider Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin) or a MIDA boronate ester, can suppress protodeboronation by providing a "slow release" of the active boronic acid under the reaction conditions.[8][10]

Systematic Troubleshooting Guide

Use this guide when your reaction results in low yields, incomplete conversion, or significant byproduct formation.

Symptom / Observation Potential Cause(s) Recommended Solutions & Explanations
1. Low to No Product Yield; Starting Materials Largely Unreacted A. Inactive Catalyst System: The Pd(0) active species is not forming or is being deactivated.1. Verify Reagent Quality: Ensure your palladium source and phosphine ligands are fresh and have been stored properly under an inert atmosphere to prevent oxidation.[6] Consider using a robust, air-stable precatalyst.[2] 2. Improve Inert Atmosphere: Oxygen is a primary catalyst poison. Re-evaluate your degassing procedure. Use Schlenk techniques for reagent transfers.[11] 3. Increase Temperature: The reaction may be kinetically slow. Incrementally increase the temperature (e.g., from 80°C to 100°C). 4. Switch to a More Active Ligand: If using PPh₃, switch to a Buchwald ligand (e.g., XPhos, SPhos) or an NHC ligand, which are designed for more challenging substrates.[2][4]
B. Inefficient Transmetalation: The organic group is not transferring from boron to palladium.1. Change the Base: The base is crucial for activating the boronic acid.[5] If using a weak base like K₂CO₃, try a stronger one like K₃PO₄. Ensure the base is finely powdered for maximum surface area. 2. Solvent Choice: Ensure your solvent system can facilitate the interaction of all components. For biphasic systems, vigorous stirring is essential.[2]
2. Significant Homocoupling of Boronic Acid Observed A. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of two boronic acid molecules.[10]1. Rigorous Degassing: This is the most critical step. Sparge the solvent with argon or nitrogen for an extended period (20-30 min) before adding the catalyst.[9] Ensure all subsequent additions are done under a positive inert gas flow. 2. Use Pd(0) Source Directly: Starting with a Pd(II) source (like Pd(OAc)₂) requires in situ reduction. If this is inefficient, residual Pd(II) can drive homocoupling.[10] Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate this.
B. High Boronic Acid Concentration: 1. Slow Addition: In some cases, adding the boronic acid solution slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[6]
3. Significant Protodeboronation Byproduct Detected A. Presence of Water/Proton Source: Water is the proton source for this side reaction, which can be accelerated by the base.[2][8]1. Switch to Anhydrous Conditions: Use anhydrous solvents (e.g., THF, Dioxane) and a non-aqueous base like KF or CsF. 2. Use a Milder Base: Switch from K₃PO₄ or Cs₂CO₃ to a weaker base like K₂CO₃ or KF.[2] 3. Use a Boronic Ester: Convert the boronic acid to its pinacol ester. These are generally more stable and hydrolyze slowly in situ to release the boronic acid, keeping its concentration low and minimizing decomposition.[8][10]
4. Reaction Stalls; Incomplete Conversion A. Catalyst Decomposition: The catalyst may not be stable enough for the required reaction time/temperature.1. Increase Catalyst Loading: Try increasing the catalyst loading from 1-2 mol% to 3-5 mol%. 2. Use a More Robust Ligand: Buchwald ligands and NHCs form more stable palladium complexes that resist decomposition at higher temperatures.[3][4] 3. Lower Temperature: If possible, running the reaction at a slightly lower temperature for a longer time can sometimes preserve catalyst lifetime.
B. Hydrolysis of Methoxycarbonyl Group A. Base-Mediated Hydrolysis: The ester is being cleaved by the base.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key stages: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Transmetalation of the organic group from the activated boronic acid, and Reductive Elimination to form the C-C bond and regenerate the catalyst.[12]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) in1 OA_Complex->in1 TM_Complex Ar-Pd(II)-Ar' L₂ (Transmetalation Complex) in2 TM_Complex->in2 Product Ar-Ar' (Coupled Product) in3 in1->TM_Complex Transmetalation (Ar'-B(OH)₂ + Base) in2->Pd0 Catalyst Regeneration in2->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

A logical decision tree can help diagnose issues systematically. Start with the primary observation and follow the path to potential solutions.

Troubleshooting_Workflow start Low Yield? sm_present Starting Material Remaining? start->sm_present Yes byproducts Byproducts Observed? start->byproducts No, SM Consumed sol_catalyst Solution: - Check Catalyst/Ligand Activity - Increase Temperature - Use More Active Ligand sm_present->sol_catalyst Yes, significant sol_base Solution: - Use Stronger Base (K₃PO₄) - Ensure Vigorous Stirring sm_present->sol_base Some, reaction sluggish sol_homo Homocoupling? Solution: - Rigorous Degassing - Use Pd(0) Source byproducts->sol_homo Yes sol_proto Protodeboronation? Solution: - Anhydrous Conditions - Milder Base (KF) - Use Boronic Ester byproducts->sol_proto Yes sol_decomp Stalled Reaction? Solution: - Increase Catalyst Loading - Use More Robust Ligand byproducts->sol_decomp No, just stalled

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Optimized Starting Protocol

This protocol serves as a robust starting point. It should be optimized for your specific aryl halide coupling partner.

Materials:

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 equiv)

  • Aryl Halide (Ar-X, 1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane and Water (degassed, 5:1 ratio)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly weigh out the Pd₂(dba)₃ and XPhos and add them to the Schlenk flask.

  • Purging: Seal the flask, then evacuate under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 5:1 1,4-dioxane/water solvent mixture via cannula or syringe to achieve a ~0.1 M concentration with respect to the aryl halide.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Protodeboronation.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195–16202.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with Suzuki reactions, specifically those involving the sterically hindered and electronically complex substrate, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid . Our goal is to provide you with a logical, in-depth framework for troubleshooting, moving from fundamental checks to advanced optimization strategies, grounded in mechanistic principles.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial points of failure. Before proceeding to more complex optimizations, ensure these fundamental parameters are sound.

Q1: My Suzuki reaction has failed completely, with only starting materials recovered. What are the first things I must verify?

A1: A complete reaction failure typically points to a problem with one of the core components of the catalytic cycle.[1][2] Systematically verify the following:

  • Catalyst Activity: The active catalyst is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in situ. Ensure your catalyst is from a reliable, fresh stock, as prolonged or improper storage can lead to deactivation. Consider using a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which is designed for reliable generation of the active Pd(0) catalyst.[3]

  • Oxygen Contamination: The Suzuki-Miyaura reaction is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive, and promote undesirable homocoupling of the boronic acid.[3] Ensure your solvents are rigorously degassed (see Protocol 2) and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) from start to finish.

  • Base and Solvent Choice: The base is not merely a spectator; its role is to activate the boronic acid by forming the more nucleophilic "ate" complex, which is necessary for transmetalation.[4][5] Ensure the base is fully dissolved or, if solid, is a fine, anhydrous powder to maximize surface area.[3] The solvent must be appropriate for the chosen base and temperature.

Q2: I'm observing significant protodeboronation, where my boronic acid is converted to methyl 2-methoxybenzoate. How can I prevent this?

A2: Protodeboronation is a common parasitic reaction where the C–B bond is cleaved by a proton source, effectively destroying your nucleophile.[6] This is particularly problematic for electron-rich or sterically hindered boronic acids.

  • Mechanism: This side reaction can be catalyzed by acid or, more commonly in Suzuki conditions, by base in the presence of a proton source (typically water).[6]

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Switch from strong bases like NaOH or K₃PO₄ to milder, less nucleophilic bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).

    • Anhydrous Conditions: Since water is the primary proton source, switching to strictly anhydrous conditions can significantly reduce this side reaction.[3] This involves using dry solvents and anhydrous bases.

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These derivatives are more resistant to protodeboronation and slowly hydrolyze in situ to release the boronic acid for the coupling reaction.[1][7]

Q3: My main side product appears to be the result of my methyl ester being hydrolyzed to a carboxylic acid. What's happening and how do I stop it?

A3: The methoxycarbonyl group on your boronic acid is a methyl ester, which is susceptible to base-mediated hydrolysis (saponification), especially at elevated temperatures.

  • Cause: Strong bases (e.g., NaOH, KOH) and even moderately strong bases (e.g., K₃PO₄) in the presence of water will hydrolyze the ester.

  • Solutions:

    • Change the Base: The most effective solution is to switch to a non-hydrolytic base. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are excellent choices as they are strong enough to activate the boronic acid but are much less likely to hydrolyze the ester.[8]

    • Lower the Temperature: If possible, reducing the reaction temperature can slow the rate of hydrolysis relative to the cross-coupling. This may require a more active catalyst system to achieve a reasonable reaction rate.

    • Use Anhydrous Solvents: Removing water from the system will prevent the hydrolysis reaction.[9] Consider solvents like anhydrous dioxane or toluene.

Part 2: In-Depth Troubleshooting for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

This specific boronic acid presents a dual challenge: steric hindrance from the ortho-methoxy group and potential lability of the ester.

Focus Area 1: Overcoming Steric Hindrance

The methoxy group at the C4 position is ortho to the boronic acid. This steric bulk significantly slows down key steps in the catalytic cycle, namely the transmetalation and the final reductive elimination.[3]

To overcome this, a highly active catalyst system is not just beneficial, it is essential. Standard catalysts like Pd(PPh₃)₄ are often insufficient.

Catalyst/Ligand ClassSpecific ExamplesRationale & Key Advantages
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosThese ligands are both bulky and electron-rich. The bulk accelerates the reductive elimination step, while the high electron density promotes the initial oxidative addition, especially with challenging electrophiles like aryl chlorides.[3][10]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong σ-donors that form very stable and highly active palladium complexes. They are particularly effective at high temperatures and for coupling unreactive partners.[8]
Air-Stable Precatalysts XPhos Pd G3/G4, SPhos Pd G2These are palladacycle precatalysts that incorporate the active ligand. They provide a reliable and reproducible method for generating the active Pd(0)L species, avoiding issues with impure or oxidized ligands and palladium sources.[3]
Focus Area 2: A Logical Workflow for Optimization

When initial attempts fail, a systematic approach is required. The following diagram outlines a troubleshooting workflow tailored to the challenges of this specific substrate.

G start Reaction Failed (Low/No Yield) check_fundamentals Step 1: Verify Fundamentals - Catalyst Activity (Use Precatalyst) - Reagent Purity - Rigorous Degassing start->check_fundamentals symptom_analysis Step 2: Analyze Outcome check_fundamentals->symptom_analysis no_product Symptom: No Product symptom_analysis->no_product Only Starting Material low_yield Symptom: Low Yield symptom_analysis->low_yield Incomplete Conversion side_products Symptom: Major Side Products symptom_analysis->side_products Byproducts Observed sol_no_product Action: - Increase Temperature (80-110 °C) - Switch to High-Activity Catalyst (e.g., XPhos Pd G3) no_product->sol_no_product sol_low_yield Action: - Screen Ligands (XPhos, SPhos) - Screen Solvents (Dioxane, Toluene) - Increase Catalyst Loading (1-5 mol%) low_yield->sol_low_yield protodeboronation Side Product: Protodeboronation side_products->protodeboronation hydrolysis Side Product: Ester Hydrolysis side_products->hydrolysis homocoupling Side Product: Homocoupling side_products->homocoupling sol_proto Action: - Use Milder Base (KF, CsF) - Use Anhydrous Conditions - Protect as Boronate Ester (BPin) protodeboronation->sol_proto sol_hydrolysis Action: - Use Non-Nucleophilic Base (KF) - Avoid Aqueous Conditions hydrolysis->sol_hydrolysis sol_homo Action: - Improve Degassing Technique (Freeze-Pump-Thaw) homocoupling->sol_homo

Caption: Troubleshooting workflow for Suzuki reactions.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction

This protocol provides a robust starting point for optimization.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a final concentration of 0.1–0.2 M with respect to the limiting reagent.[3]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (a good starting point is 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

For reactions highly sensitive to oxygen, sparging with inert gas may be insufficient.

  • Place the solvent in a robust Schlenk flask with a stir bar, ensuring the flask is no more than half full.

  • Attach the flask to a Schlenk line. Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the flask to high vacuum for 5–10 minutes to remove gases from above the frozen solvent.

  • Close the flask to vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see gas bubbles evolving from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed.

  • After the final cycle, backfill the flask with argon or nitrogen.

The Suzuki-Miyaura Catalytic Cycle

Understanding the core mechanism is key to rational troubleshooting. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X (Palladacycle) oa->pd2 tm Transmetalation pd2->tm pd2_biaryl Ar-Pd(II)-Ar' tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regenerated product Ar-Ar' (Product) re->product arx Ar-X (Aryl Halide) arx->oa boronic Ar'-B(OH)₂ + Base boronic->tm

Caption: The generalized Suzuki-Miyaura catalytic cycle.

By methodically addressing each potential point of failure, from the fundamental integrity of your reagents to the specific steric and electronic challenges posed by your substrate, you can effectively diagnose and solve issues in your Suzuki-Miyaura cross-coupling reactions.

References

  • Alacid, E., & Najera, C. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Majumdar, S., & Ali, W. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences.
  • ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

  • ResearchGate. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction products derived from 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues with practical, field-proven solutions, grounded in established scientific principles.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses common problems encountered during the workup and purification of products from reactions involving 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1][2]

Issue 1: High Levels of Residual Palladium Catalyst in the Purified Product

Symptoms:

  • The isolated product has a dark or metallic coloration.

  • Analysis by ICP-MS or other sensitive techniques indicates palladium contamination.

Root Causes & Mechanistic Explanation: Palladium catalysts, essential for cross-coupling reactions, can be challenging to remove completely.[3] The nitrogen and oxygen atoms in certain product molecules can act as ligands, forming stable, soluble complexes with palladium, which makes simple filtration ineffective.[4]

Solutions:

Method Protocol Advantages Disadvantages
Filtration through Celite® 1. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). 2. Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel. 3. Pass the diluted reaction mixture through the Celite® pad. 4. Wash the pad with additional solvent to recover any adsorbed product.[5][6]Simple, fast, and effective for removing insoluble palladium species.[5][6]Less effective for soluble palladium complexes.[5]
Activated Carbon Treatment 1. Dissolve the crude product in an appropriate solvent. 2. Add activated carbon (5-10 wt% relative to the crude product). 3. Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-18 hours. 4. Filter through a pad of Celite® to remove the carbon.[4]Cost-effective and can remove a variety of impurities.[4][7]Can lead to product loss due to non-specific adsorption.[4]
Palladium Scavengers 1. Dissolve the crude product in a suitable solvent. 2. Add a solid-supported scavenger resin (e.g., thiol-based silica). 3. Stir the mixture, possibly with gentle heating, for the recommended time. 4. Filter to remove the resin.[4]High selectivity for palladium, leading to very low residual levels.[3][4]Can be more expensive than other methods.
Issue 2: Presence of Unreacted Boronic Acid and Homocoupled Byproducts

Symptoms:

  • ¹H NMR spectrum shows signals corresponding to the starting boronic acid or its homocoupled dimer.

  • Mass spectrometry data indicates the presence of these impurities.

Root Causes & Mechanistic Explanation:

  • Unreacted Boronic Acid: Incomplete reaction or use of excess boronic acid.

  • Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules, a side reaction often exacerbated by the presence of oxygen.[8][9][10]

Solutions:

Method Protocol Advantages Disadvantages
Aqueous Basic Wash (Liquid-Liquid Extraction) 1. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). 2. Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or KOH).[11] 3. The boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer.[11] 4. Separate the layers and wash the organic layer with brine.Highly effective for removing acidic boronic acid impurities.[11]The desired product must be stable under basic conditions.
Column Chromatography 1. Adsorb the crude product onto silica gel. 2. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[12][13] 3. The nonpolar homocoupled byproduct and the more polar desired product can often be separated.Can separate multiple components in a single step.Can be time-consuming and require large volumes of solvent.
Issue 3: Difficulty in Separating the Product from the Starting Aryl Halide

Symptoms:

  • TLC analysis shows co-elution of the product and the starting aryl halide.

  • ¹H NMR and mass spectrometry confirm the presence of both compounds in the isolated material.

Root Causes & Mechanistic Explanation: If the product and the starting aryl halide have similar polarities, they can be challenging to separate by standard chromatographic methods.[14]

Solutions:

Method Protocol Advantages Disadvantages
Recrystallization 1. Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurity is less soluble (or vice versa).[15][16] 2. Allow the solution to cool slowly to induce crystallization of the desired compound.[16] 3. Collect the crystals by filtration.[17]Can provide a highly pure product.[18]Requires finding a suitable solvent system and can result in lower yields.
Optimization of Chromatography 1. Solvent System Screening: Test different solvent systems with varying polarities (e.g., methanol/DCM, ether/hexane).[14] 2. Additive Modification: If the product or impurity has acidic or basic functionality, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can alter their retention on silica gel.[14]Can achieve separation where standard systems fail.Requires careful method development.
Issue 4: Hydrolysis of the Methyl Ester Group During Workup

Symptoms:

  • The isolated product shows a carboxylic acid peak in the ¹H NMR and IR spectra.

  • Mass spectrometry data corresponds to the hydrolyzed product.

Root Causes & Mechanistic Explanation: The methoxycarbonyl group on the phenylboronic acid is an ester, which can be susceptible to hydrolysis to the corresponding carboxylic acid under either strongly acidic or basic workup conditions.

Solutions:

Method Protocol Advantages Disadvantages
pH Control during Extraction 1. During aqueous washes, use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like NaOH or KOH. 2. Avoid prolonged exposure to strongly acidic or basic conditions.Minimizes ester hydrolysis.May be less effective at removing certain impurities compared to stronger bases.
Anhydrous Workup 1. After the reaction, filter the mixture through a plug of silica gel or Celite® to remove the catalyst and salts.[19] 2. Concentrate the filtrate and proceed directly to chromatography or recrystallization without an aqueous workup.Completely avoids the risk of hydrolysis.May not effectively remove all water-soluble impurities.

II. Purification Workflow Decision Diagram

PurificationWorkflow start Crude Reaction Mixture celite_filtration Filter through Celite® to remove insoluble Pd start->celite_filtration liquid_extraction Liquid-Liquid Extraction celite_filtration->liquid_extraction Remove boronic acid and salts check_impurities Analyze for Impurities (TLC, NMR, MS) liquid_extraction->check_impurities chromatography Column Chromatography check_pd Analyze for Palladium (ICP-MS) chromatography->check_pd recrystallization Recrystallization recrystallization->check_pd pure_product Pure Product check_impurities->chromatography Multiple impurities or co-eluting spots check_impurities->recrystallization Product is solid and major component check_pd->pure_product < 10 ppm Pd scavenger Treat with Palladium Scavenger check_pd->scavenger > 10 ppm Pd scavenger->pure_product

Caption: Decision diagram for purification workflow.

III. Frequently Asked Questions (FAQs)

Q1: What is the first purification step I should perform after my Suzuki-Miyaura reaction is complete?

A1: A common and effective first step is to cool the reaction mixture, dilute it with an organic solvent like ethyl acetate, and filter it through a pad of Celite®.[19] This will remove the bulk of the heterogeneous palladium catalyst and any inorganic salts that have precipitated.[5][6]

Q2: How can I remove unreacted 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid from my product?

A2: A liquid-liquid extraction with a mild aqueous base is highly effective.[11] By washing your organic solution with a base such as sodium bicarbonate, the acidic boronic acid will be converted to its corresponding boronate salt, which is soluble in the aqueous layer and can thus be separated.[11]

Q3: My product and a byproduct are co-eluting on my silica gel column. What can I do?

A3: First, try screening different solvent systems for your column chromatography.[14] A change in solvent polarity or composition can alter the separation. If that fails, consider recrystallization. This technique separates compounds based on differences in their solubility in a particular solvent at different temperatures and can be very effective for crystalline solids.[15][16]

Q4: I am concerned about the stability of the methyl ester on my product during a basic wash. What are my options?

A4: To avoid potential hydrolysis of the methyl ester, you can use a milder base like potassium carbonate or sodium bicarbonate for your aqueous wash instead of strong bases like sodium hydroxide. Alternatively, you can opt for an anhydrous workup where you avoid aqueous extraction altogether and proceed directly to filtration through silica gel followed by chromatography or recrystallization.

Q5: What are palladium scavengers and when should I use them?

A5: Palladium scavengers are solid supports, often silica or polymer-based, that are functionalized with groups that have a high affinity for palladium, such as thiols.[4] You should consider using a palladium scavenger when you need to achieve very low levels of palladium contamination in your final product, which is often a requirement in pharmaceutical applications. They are typically used after initial purification steps like filtration and chromatography have removed the bulk of the catalyst.[3][4]

IV. References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • Google Patents. (2005). US20050256327A1 - Method of removing palladium. Retrieved from

  • Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl? Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2018, December 3). Model biphenyl reaction. Retrieved from [Link]

  • Google Patents. (2005). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl. Retrieved from

  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Retrieved from

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • RECERCAT. (n.d.). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • MDPI. (2021, February 23). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (2021, February 12). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Stabilizing 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for experiments involving 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. Here, we address common challenges related to its stability and offer troubleshooting strategies to prevent its decomposition during chemical reactions, ensuring the success and reproducibility of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What makes 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid prone to decomposition?

A1: 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid possesses an electron-withdrawing methoxycarbonyl group, which makes the boronic acid susceptible to decomposition through two primary pathways: protodeboronation and oxidation. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant side reaction for electron-deficient boronic acids.[1] This process is often accelerated by harsh basic conditions, elevated temperatures, and the presence of water.[2][3]

Q2: How should I properly store and handle 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of your boronic acid. It should be stored in a cool, dry place, away from light and moisture. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent oxidation.[4][5] Avoid storing it with strong oxidizing agents, acids, and bases.[5][6][7] When handling the reagent, use it in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

Q3: What are the initial signs of decomposition I should look out for in my reaction?

A3: The most common indicator of decomposition is a lower than expected yield of your desired product. Chromatographic analysis (TLC, LC-MS, or GC-MS) of your crude reaction mixture may reveal the presence of the protodeboronated byproduct, methyl 2-methoxybenzoate. Additionally, the formation of palladium black can indicate catalyst deactivation, which can be exacerbated by the decomposition of the boronic acid.[8]

Troubleshooting Guide: Preventing Decomposition

This section provides a structured approach to troubleshooting and preventing the decomposition of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid during your reactions.

Issue 1: Low reaction yield due to suspected protodeboronation.

Protodeboronation is a common challenge with electron-deficient arylboronic acids. The following steps can help mitigate this side reaction.

Step 1: Evaluate and Optimize the Base.

The choice and strength of the base are critical. Strong bases can accelerate protodeboronation.[2][9]

  • Recommendation: Switch to milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[1][2] These bases are often effective in promoting the Suzuki-Miyaura coupling while minimizing the decomposition of the boronic acid.

Step 2: Implement Anhydrous Conditions.

Water can act as a proton source for protodeboronation.[1]

  • Recommendation: Use anhydrous and degassed solvents. Ensure all glassware is oven-dried before use. While some Suzuki protocols utilize aqueous bases, for sensitive substrates like this, minimizing water content is beneficial.

Step 3: Consider a More Stable Boronic Acid Derivative.

If protodeboronation persists, converting the boronic acid to a more stable form can be highly effective.[1][2]

  • Recommendation: Convert the boronic acid to a pinacol ester (BPin), an N-methyliminodiacetic acid (MIDA) ester, or a trifluoroborate salt.[2][10][11] These derivatives are more resistant to protodeboronation and can release the active boronic acid species slowly into the reaction mixture.[3][10][11]

Experimental Protocols

Protocol 1: Conversion of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid to its Pinacol Ester

Objective: To synthesize a more stable boronic acid derivative to prevent protodeboronation.

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, combine 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.0 eq) and pinacol (1.1 eq).

  • Solvent Addition: Add a suitable solvent such as toluene or dichloromethane.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting boronic acid is consumed.

  • Workup: Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude pinacol ester can be purified by distillation or column chromatography if necessary.[8]

Issue 2: Reaction failure or low yield due to oxidation.

Oxidation of the boronic acid or the palladium catalyst can significantly impact your reaction's success.

Step 1: Ensure a Rigorously Inert Atmosphere.

Oxygen can lead to the oxidative degradation of the boronic acid and the Pd(0) catalyst.[1][12]

  • Recommendation: Thoroughly degas all solvents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Assemble the reaction under a positive pressure of inert gas. Use of a Schlenk line or a glovebox is highly recommended.

Step 2: Optimize Reaction Temperature and Time.

Elevated temperatures can accelerate both protodeboronation and oxidative decomposition.[2]

  • Recommendation: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to potentially degrading conditions.

Data Presentation

Table 1: Impact of Base Selection on Protodeboronation

BaseRelative StrengthTypical ObservationRecommendation for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid
NaOH, KOHStrongHigh potential for protodeboronation[9]Not recommended
K₂CO₃ModerateCan be effective, but risk of decomposition remainsUse with caution, consider lower temperatures
K₃PO₄, Cs₂CO₃MildLower incidence of protodeboronation[1][2]Recommended
KFMildOften used in anhydrous conditions to minimize protodeboronation[2]Recommended , especially under anhydrous conditions

Visualization of Decomposition Pathways and Troubleshooting Logic

Decomposition_Troubleshooting cluster_Decomposition Decomposition Pathways cluster_Causes Primary Causes cluster_Solutions Troubleshooting Solutions Protodeboronation Protodeboronation Mild_Base Use Milder Base (K₃PO₄, KF, Cs₂CO₃) Protodeboronation->Mild_Base Mitigates Anhydrous Anhydrous Conditions Protodeboronation->Anhydrous Mitigates Protecting_Group Use Stable Derivative (Pinacol, MIDA ester) Protodeboronation->Protecting_Group Mitigates Optimize_Temp Lower Temperature & Shorter Reaction Time Protodeboronation->Optimize_Temp Mitigates Oxidation Oxidation Inert_Atmosphere Inert Atmosphere (Ar, N₂) Oxidation->Inert_Atmosphere Mitigates Oxidation->Optimize_Temp Mitigates Harsh_Base Harsh Base / High pH Harsh_Base->Protodeboronation Water Presence of Water Water->Protodeboronation Oxygen Presence of Oxygen Oxygen->Oxidation High_Temp High Temperature High_Temp->Protodeboronation High_Temp->Oxidation

Caption: Troubleshooting logic for preventing decomposition.

Boronic_Acid_Stability_Workflow Start Low Yield with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid Check_Protodeboronation Check for Protodeboronation (e.g., by LC-MS) Start->Check_Protodeboronation Check_Oxidation Check for Signs of Oxidation (e.g., Pd black) Check_Protodeboronation->Check_Oxidation No Optimize_Base Switch to Milder Base (K₃PO₄, KF) Check_Protodeboronation->Optimize_Base Yes Degas_Solvents Thoroughly Degas Solvents Check_Oxidation->Degas_Solvents Yes Anhydrous Ensure Anhydrous Conditions Optimize_Base->Anhydrous Protect_Boronic_Acid Convert to Pinacol or MIDA Ester Anhydrous->Protect_Boronic_Acid Optimize_Conditions Lower Temperature / Shorter Time Protect_Boronic_Acid->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere (Glovebox/Schlenk) Degas_Solvents->Inert_Atmosphere Inert_Atmosphere->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: Experimental workflow for troubleshooting low yields.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • ACS Omega. (2025).
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • ResearchGate. (n.d.).
  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)
  • NIH. (2022).
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2019).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Isobutylboronic Acid.
  • PMC - NIH. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
  • NIH. (n.d.).
  • Journal of the American Chemical Society. (2009).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • MDPI. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • MDPI. (n.d.). Boron Nitride-Supported Metal Catalysts for the Synthesis and Decomposition of Ammonia and Formic Acid.
  • Lab Alley. (n.d.). How to Store Boric Acid.
  • Sigma-Aldrich. (n.d.). 4-Methoxycarbonylphenylboronic acid.
  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
  • PMC - NIH. (n.d.). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.
  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid.
  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid.
  • University of St Andrews. (n.d.).
  • Alliance Chemical. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-(Methoxycarbonyl)phenylboronic Acid.

Sources

Technical Support Center: Suzuki Coupling with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid . The unique electronic nature of this substrate, featuring both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group, presents specific challenges that can lead to diminished yields and complex product mixtures. This document provides expert insights and validated protocols to help you navigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter. The advice provided is based on established mechanistic principles and field-proven optimization strategies.

Q1: My reaction yield is very low, and I see significant amounts of methyl 2-methoxybenzoate in my crude NMR. What is happening and how can I prevent it?

A1: You are observing protodeboronation, the most common side reaction with this substrate.

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[1] This process is particularly prevalent with arylboronic acids bearing electron-withdrawing groups, such as the methoxycarbonyl group on your substrate, which destabilizes the C–B bond.[2][3] The reaction is often catalyzed by aqueous base and the presence of proton sources.[4][5]

Causality & Mitigation Strategies:

  • Base Selection is Critical: Strong bases and high pH can accelerate protodeboronation.[4] While a base is necessary to activate the boronic acid for transmetalation, an overly strong base or excessive amounts can be detrimental.[6][7]

    • Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[8] These bases are effective in promoting the catalytic cycle while minimizing the rate of protodeboronation.

  • Solvent System and Water Content: Water is the primary proton source for this side reaction. While aqueous-organic solvent mixtures are common in Suzuki couplings, excessive water can be harmful.

    • Recommendation: Minimize the amount of water in the reaction. Use anhydrous solvents and consider using a base like K₃PO₄ which does not require large amounts of water for solubility. Alternatively, using a more stable boronic acid derivative like a pinacol ester can allow for completely anhydrous conditions.[8][9]

  • Reaction Temperature and Time: Prolonged exposure to high temperatures increases the likelihood of protodeboronation.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows the desired coupling to proceed at a reasonable rate (typically 80–100 °C). Avoid unnecessarily long reaction times once the limiting reagent has been consumed.[8]

  • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative in situ or prior to the reaction.

    • Recommendation: Boronic esters (e.g., pinacol esters) or MIDA boronates are significantly more stable towards protodeboronation.[8][10] They act as a "slow release" form of the boronic acid, keeping its concentration low in the reaction mixture and thus suppressing the decomposition pathway.[1]

Q2: My main byproduct is a symmetrical dimer, dimethyl 2,2'-dimethoxybiphenyl-4,4'-dicarboxylate. What causes this homocoupling?

A2: You are observing the oxidative homocoupling of your boronic acid. This side reaction is typically promoted by two main factors: the presence of oxygen and the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[9][11]

Causality & Mitigation Strategies:

  • Ensure a Rigorously Inert Atmosphere: Oxygen is a known culprit in promoting the homocoupling of boronic acids.[12][13] It can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that produces the homocoupled product.

    • Protocol: Thoroughly degas all solvents (including water) by bubbling an inert gas (Argon or Nitrogen) through them for 15-30 minutes or by using freeze-pump-thaw cycles.[14] Assemble your reaction under a positive pressure of inert gas.

  • Choice of Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) must be reduced in situ to the catalytically active Pd(0). This reduction step can sometimes be inefficient or can itself be initiated by the homocoupling of two boronic acid molecules, consuming your starting material.[9]

    • Recommendation: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[15] Alternatively, modern pre-formed catalysts (precatalysts) like XPhos Pd G3 are designed to generate the active Pd(0) species cleanly and efficiently upon heating, minimizing off-cycle reactions.[16]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle, specifically the reductive elimination step, making it more competitive against side reactions like homocoupling.[9][15]

    • Recommendation: If using a Pd(0) source like Pd₂(dba)₃, pair it with a suitable ligand. Buchwald ligands such as SPhos and XPhos are highly effective for coupling electron-deficient boronic acids.[14][17]

Visualizing the Reaction Pathways

To better understand the competition between the desired reaction and side pathways, consider the following diagrams.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation (+ Ar'B(OH)₂) TM_Complex->Pd0 Reductive Elimination (- Ar-Ar')

Caption: The desired catalytic cycle for Suzuki-Miyaura coupling.

Side_Reactions cluster_proto Protodeboronation cluster_homo Homocoupling BoronicAcid 4-MeO-3-(MeO₂C)Ar-B(OH)₂ Proto_Product 4-MeO-3-(MeO₂C)Ar-H BoronicAcid->Proto_Product + H⁺ (from H₂O) Base-catalyzed Homo_Product [4-MeO-3-(MeO₂C)Ar]₂ BoronicAcid->Homo_Product + Pd(II) or O₂ Suzuki_Product Desired Product (Ar-Ar') BoronicAcid->Suzuki_Product Suzuki Coupling (Desired Pathway)

Caption: Competing pathways for the boronic acid starting material.

Troubleshooting and Optimization Summary

This table provides a quick reference for diagnosing and solving common issues.

Observed IssueProbable Cause(s)Recommended Solutions & Key Considerations
Low Yield, Protodeboronation 1. Base is too strong (e.g., NaOH, KOH). 2. Excessive water in the solvent. 3. Reaction temperature too high or time too long.Base: Switch to K₃PO₄, Cs₂CO₃, or KF.[8] Solvent: Use minimal water or anhydrous conditions. Conditions: Run at 80-100 °C and monitor for completion.
Significant Homocoupling 1. Oxygen contamination. 2. Inefficient reduction of Pd(II) precatalyst.Atmosphere: Rigorously degas all solvents and run under Ar or N₂.[14] Catalyst: Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., XPhos Pd G4).[15][18]
Slow or Stalled Reaction 1. Inactive catalyst or ligand. 2. Slow transmetalation step. 3. Poor choice of aryl halide partner.Catalyst: Use fresh, high-quality catalyst and ligands. Electron-rich ligands (e.g., Buchwald type) can promote catalysis.[14][16] Aryl Halide: Reactivity order is I > Br > OTf >> Cl.[19] For chlorides, a highly active catalyst system is required.

Recommended Protocol: Mitigating Side Reactions

This general-purpose protocol is optimized to minimize protodeboronation and homocoupling with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene, and Water)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Dioxane/Water) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 20 minutes.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the limiting reagent (typically the aryl halide).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

References

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(16), 1619-1624. Retrieved from [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 512-516. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5466-5475. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12555. Retrieved from [Link]

  • ACS Publications. (2022). A basic switch leads to big changes in Suzuki coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1296. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Cella, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1845-1853. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

Sources

effect of base and solvent on 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. This guide is designed to provide in-depth, experience-based insights into the reactivity of this versatile reagent, with a particular focus on the critical roles of base and solvent selection in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind experimental choices to empower you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is giving low yields. What are the likely causes and how can I troubleshoot?

A1: Low yields in Suzuki-Miyaura couplings involving this boronic acid often stem from a few key issues related to its specific chemical nature. 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid possesses an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group. This electronic balance can influence the efficiency of the catalytic cycle.

Common Culprits and Troubleshooting Steps:

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-limiting.[1] The methoxycarbonyl group, being electron-withdrawing, can decrease the nucleophilicity of the boronic acid, slowing this step.

    • Solution 1: Stronger Base: Use a stronger base to promote the formation of the more nucleophilic boronate "ate" complex.[2][3] While weaker bases like Na₂CO₃ or K₂CO₃ are common, switching to stronger bases like K₃PO₄ or Cs₂CO₃ can significantly enhance the rate of transmetalation.[3]

    • Solution 2: Water as a Co-solvent: The presence of a small amount of water in solvents like dioxane or THF can improve the solubility of inorganic bases and facilitate the formation of the active boronate species.[3]

  • Protodeboronation (Side Reaction): This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of methyl 2-methoxybenzoate as a byproduct.[4] This process is often accelerated by harsh basic conditions and elevated temperatures.[3]

    • Solution 1: Milder Base: If protodeboronation is suspected, consider a milder base like potassium fluoride (KF).[5]

    • Solution 2: Anhydrous Conditions: In some cases, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can mitigate this side reaction.[3]

    • Solution 3: Lower Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize the rate of protodeboronation.[3]

  • Ester Hydrolysis (Side Reaction): The methoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water and at higher temperatures. This will lead to the formation of the corresponding carboxylic acid.

    • Solution 1: Milder, Less Nucleophilic Base: Consider using bases like K₂CO₃ or even organic bases like diisopropylethylamine (DIPEA) if ester hydrolysis is a major concern.[2]

    • Solution 2: Anhydrous Solvent: Using a rigorously dry aprotic solvent can suppress hydrolysis.

    • Solution 3: Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.

Q2: How do I choose the optimal base for my Suzuki-Miyaura coupling with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid?

A2: The choice of base is a critical parameter that directly influences the reaction's success by affecting the rate of transmetalation and the prevalence of side reactions.[2] The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[2][5][6]

dot graph TD { subgraph "Base Selection Workflow" direction LR; A[Start: Suzuki Coupling with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid] --> B{Is the reaction sluggish or showing low conversion?}; B -- Yes --> C[Consider a stronger base to accelerate transmetalation]; B -- No --> D{Are you observing significant protodeboronation or ester hydrolysis?}; C --> E[Try K₃PO₄ or Cs₂CO₃]; D -- Yes --> F[Switch to a milder base]; F --> G[Try K₂CO₃ or KF]; D -- No --> H[Current base is likely suitable. Optimize other parameters.]; end } caption: "Troubleshooting Base Selection"

Comparative Performance of Common Bases:

BaseStrengthCommon SolventsKey Considerations
Na₂CO₃ WeakToluene/EtOH/H₂O, Dioxane/H₂OA common starting point, but may be too weak for this electron-deficient boronic acid.
K₂CO₃ ModerateToluene/EtOH/H₂O, Dioxane/H₂OOften a good balance between reactivity and minimizing side reactions like ester hydrolysis.[2]
K₃PO₄ StrongDioxane, THF, TolueneHighly effective for promoting transmetalation with electron-deficient boronic acids, but can increase the risk of hydrolysis.[3]
Cs₂CO₃ StrongDioxane, THF, TolueneSimilar to K₃PO₄, often provides excellent yields but can be more expensive. Its high solubility in organic solvents can be an advantage.[3]
KF MildTHF, Dioxane (often anhydrous)A good choice when substrate is sensitive to strong bases and ester hydrolysis is a concern.[5]
Q3: What is the role of the solvent in the reactivity of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, and how do I select the right one?

A3: The solvent plays a multifaceted role in Suzuki-Miyaura couplings, influencing catalyst stability, reagent solubility, and the efficacy of the base.[7][8][9] For 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, the solvent system can be tailored to balance the competing demands of activating the boronic acid while minimizing side reactions.

dot graph TD { subgraph "Solvent Selection Logic" direction TB; A[Start: Select Solvent System] --> B{Need to dissolve inorganic base?}; B -- Yes --> C[Use a polar protic co-solvent like H₂O or EtOH]; B -- No --> D[Consider a polar aprotic solvent]; C --> E[Common mixtures: Dioxane/H₂O, Toluene/EtOH/H₂O]; D --> F[Options: THF, Dioxane, DMF]; E --> G{Observing hydrolysis?}; G -- Yes --> H[Reduce water content or switch to anhydrous conditions]; G -- No --> I[Proceed with reaction]; F --> J{Reaction sluggish?}; J -- Yes --> K[Consider a more polar aprotic solvent like DMF, but be mindful of side reactions]; J -- No --> I; end } caption: "Solvent System Decision Tree"

Commonly Used Solvents and Their Characteristics:

Solvent SystemPolarityKey Features & Considerations
Toluene/Ethanol/Water Biphasic (often)A classic system. Ethanol and water help dissolve the inorganic base and the boronic acid.
Dioxane/Water Polar, miscibleA very common and effective system. The water content can be adjusted to optimize base solubility and reactivity.[10]
Tetrahydrofuran (THF) Polar aproticGood for dissolving organic reagents. Often used with a small amount of water to aid base solubility.
N,N-Dimethylformamide (DMF) Polar aproticHighly polar, can accelerate reactions but may also promote side reactions. Use with caution.[7][9]

Expert Insight: A mixture of a less polar solvent like dioxane or toluene with a small amount of water is often the most effective starting point.[8] This combination facilitates the dissolution of both the organic substrates and the inorganic base, creating an efficient reaction environment.

Troubleshooting Guides

Problem: Significant formation of methyl 2-methoxybenzoate byproduct.
  • Cause: This is the product of protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[4] This is often exacerbated by high temperatures and strong bases in aqueous media.

  • Troubleshooting Protocol:

    • Reduce Temperature: Decrease the reaction temperature by 10-20 °C.

    • Change Base: Switch from a strong base (e.g., K₃PO₄) to a milder one (e.g., K₂CO₃ or KF).

    • Protect the Boronic Acid: In challenging cases, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. These are generally more resistant to protodeboronation.[3]

    • Ensure Inert Atmosphere: While not the primary cause, oxygen can sometimes contribute to boronic acid degradation. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).[11]

Problem: Formation of 2-methoxy-5-(methoxycarbonyl)benzoic acid byproduct.
  • Cause: This is the product of ester hydrolysis, caused by the reaction of the methoxycarbonyl group with the base, particularly in the presence of water.

  • Troubleshooting Protocol:

    • Use Anhydrous Solvent: Dry your solvent (e.g., dioxane, THF) over molecular sieves and use a base that has been dried in an oven.

    • Select a Non-Nucleophilic Base: Switch to a base that is less likely to act as a nucleophile. KF is an excellent choice.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the limiting reagent has been consumed.

    • Lower Temperature: Reducing the reaction temperature will slow the rate of hydrolysis.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

This protocol is a robust starting point that can be optimized based on the specific coupling partner and observed results.

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane and Water, 4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2 mol%).

  • Solvent Addition: Add the degassed solvent system (Dioxane/H₂O, 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Solvent Effects on the Selectivity of Palladium-C
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
  • (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). SciSpace.
  • Solvent effects in palladium catalysed cross-coupling reactions. Request PDF.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • Which conditions are favorable for the efficient Suzuki coupling?.
  • Protodeboron

Sources

catalyst selection for challenging Suzuki couplings with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically nuanced substrate, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your experimental design from the outset.

Q1: Why is 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid considered a "challenging" substrate?

A1: The difficulty with this boronic acid arises from a combination of steric and electronic factors inherent to its structure.

  • Steric Hindrance: The primary challenge is the ortho-methoxycarbonyl group (-COOCH₃). This bulky substituent physically obstructs the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle.[1][2] Transmetalation is a critical step where the organic group is transferred from boron to palladium.[3][4] Significant steric hindrance at this position can dramatically slow down or completely stall this process, leading to low or no product formation.

  • Electronic Effects: The molecule features two substituents with opposing electronic effects. The methoxy group (-OCH₃) is electron-donating, which increases the electron density of the aromatic ring. Conversely, the methoxycarbonyl group is electron-withdrawing. While electron-deficient boronic acids can sometimes be prone to a side reaction called protodeboronation (replacement of the boronic acid group with a hydrogen), the specific combination of substituents on this molecule requires careful catalyst selection to ensure efficient transmetalation.[5][6]

Q2: What are the primary classes of palladium catalysts and ligands I should consider for this type of hindered coupling?

A2: For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often inefficient.[7] Success hinges on using specialized ligands that can promote the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination, while accommodating bulky substrates. The most effective ligand families are:

  • Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): This is often the first and best choice for challenging couplings. Ligands such as SPhos, XPhos, and RuPhos are designed with bulky biaryl backbones.[8][9] This bulk promotes the formation of a highly reactive, monoligated Pd(0) species, which is crucial for efficient oxidative addition, and facilitates the final reductive elimination step to release the product.[3] Their electron-rich nature also accelerates the oxidative addition of less reactive aryl chlorides.[10][11]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and often possess significant steric bulk.[1] They form very stable palladium complexes that are highly active and resistant to degradation at elevated temperatures.[3] Catalysts like PEPPSI-iPr or complexes formed from IPr or IMes ligands are excellent candidates for coupling sterically hindered partners and can be particularly effective for reactions involving aryl chlorides.[1][12]

  • Specialized Bidentate Phosphine Ligands: While monophosphine ligands are often preferred for hindered substrates, certain bidentate ligands with a large "bite angle," such as Xantphos, can be effective in preventing side reactions and promoting reductive elimination.[13]

Q3: How does my choice of aryl halide (Cl, Br, I, OTf) affect catalyst selection?

A3: The reactivity of the aryl halide coupling partner is critical and directly influences the choice of catalyst system. The general order of reactivity is I > Br > OTf >> Cl.[3][5]

  • For Aryl Iodides and Bromides: These are the most common and generally reactive partners. A wide range of catalysts can be effective, but for this hindered boronic acid, starting with a Buchwald-type ligand (e.g., SPhos or XPhos) combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is a robust strategy.[8][9]

  • For Aryl Triflates (OTf): Triflates are also highly reactive and couple under similar conditions to bromides.[3] The same Buchwald ligand systems are excellent starting points.

  • For Aryl Chlorides: Chlorides are significantly less reactive due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[10][11] This is where highly active, electron-rich catalyst systems are essential. Your best options are advanced Buchwald ligands (XPhos is a classic choice for chlorides) or potent NHC-based catalysts (e.g., PEPPSI-iPr).[1][8][14] Using a pre-formed catalyst (a "precatalyst") that rapidly generates the active Pd(0) species can be particularly advantageous here.[9][15]

Q4: Beyond the catalyst, what are the most critical reaction parameters to consider?

A4: The base and solvent system are not passive components; they actively participate in the catalytic cycle and can be the difference between success and failure.[16]

  • Base Selection: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4][17] For sterically hindered couplings, stronger bases are often needed.

    • Good Starting Point: Potassium phosphate (K₃PO₄) is a versatile and effective base for a wide range of Suzuki couplings, including challenging ones.[9]

    • For More Difficult Cases: Stronger bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) may be necessary, especially when using bulky NHC ligands.[1][12] However, be aware that very strong bases can promote protodeboronation if the reaction is sluggish.[5]

  • Solvent Selection: The solvent must solubilize the reagents and, more importantly, can influence the activity of the catalyst.[18]

    • Aprotic Ethers: Dioxane and tetrahydrofuran (THF), often with water as a co-solvent (e.g., 4:1 dioxane/water), are the most common and reliable choices.[3][19] The water aids in dissolving the base and facilitates the formation of the active boronate species.

    • Aromatic Solvents: Toluene is another excellent choice, particularly for reactions run at higher temperatures.[3]

    • Polar Aprotic Solvents: Solvents like DMF or acetonitrile can be used, but their coordinating ability can sometimes alter catalyst behavior.[20][21] They are worth screening if standard ether or toluene systems fail.

Troubleshooting Guide

When your experiment doesn't go as planned, this guide provides a systematic approach to identifying and solving the problem.

Q1: My reaction shows low or no conversion of my starting materials. What are the first things I should check?

A1: This is the most common issue and can often be traced back to fundamental setup errors or reagent quality.

  • 1. Ensure an Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[5] Oxygen can oxidize the catalyst, rendering it inactive.

    • Solution: Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.[5][22] Assemble your reaction under a positive pressure of inert gas. Using a Schlenk line or a glovebox is best practice.[13]

  • 2. Verify Reagent Purity and Integrity:

    • Catalyst/Ligand: Palladium sources and especially phosphine ligands can degrade over time. Phosphines can oxidize to phosphine oxides, which are ineffective.[5] Use fresh catalyst and ligand from a reputable supplier.

    • Boronic Acid: Boronic acids can slowly decompose on the shelf, especially if exposed to moisture. Consider using a fresh bottle or recrystallizing your existing stock.

    • Solvent and Base: Use anhydrous solvents and ensure your base is pure and has been stored correctly.[5]

  • 3. Check Reaction Temperature: Ensure your heating block or oil bath is calibrated and providing the correct temperature.[23] Some challenging couplings require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[2]

Q2: I'm observing a significant amount of the arene product derived from my boronic acid (i.e., methyl 2-methoxybenzoate). What is happening?

A2: You are observing protodeboronation , a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] Electron-deficient boronic acids are particularly susceptible, but it can occur in many systems, especially under harsh conditions.[5][6]

  • Causes & Solutions:

    • Excessively Strong Base or High Temperature: Prolonged exposure to a strong base at high temperatures can accelerate this side reaction.

      • Action: Try a milder base (e.g., switch from KOtBu to K₃PO₄ or K₂CO₃).[12][24] If possible, lower the reaction temperature.

    • Presence of Protic Sources (Water): While water is often beneficial, an excessive amount or prolonged reaction times can promote hydrolysis of the C-B bond.

      • Action: Minimize the amount of water or try an anhydrous solvent system if appropriate for your base.

    • Slow Transmetalation: If the desired transmetalation step is slow due to steric hindrance, the boronic acid spends more time in the reaction mixture, increasing the opportunity for protodeboronation.

      • Action: This is a catalyst problem. Switch to a more active and sterically accommodating ligand (e.g., a bulkier Buchwald ligand or an NHC ligand) to speed up the productive catalytic cycle.[15][23]

Q3: My main side products are symmetrical biaryls (homo-coupling). How can I prevent this?

A3: Homo-coupling results from the reaction of two molecules of the boronic acid or two molecules of the aryl halide.

  • Boronic Acid Homo-coupling: This is often caused by the presence of oxygen, which can promote an alternative catalytic cycle.

    • Solution: Rigorous deoxygenation of the reaction mixture is the most effective solution.[25]

  • Aryl Halide Homo-coupling: This can occur if the transmetalation step is much slower than the oxidative addition.

    • Solution: This again points to a need for a more efficient catalyst system that can facilitate the transmetalation of the sterically hindered boronic acid. Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can also help favor the cross-coupling pathway.[7]

Catalyst & Condition Selection Logic

The following diagram outlines a decision-making process for selecting the optimal catalyst system for your challenging Suzuki coupling.

G cluster_0 Step 1: Identify Coupling Partners cluster_1 Step 2: Initial Catalyst & Base Selection cluster_2 Step 3: Solvent & Execution cluster_3 Step 4: Troubleshooting Aryl_Halide Aryl Halide Type? Chloride Aryl Chloride (Ar-Cl) Least Reactive Aryl_Halide->Chloride Chloride Bromide_Tf Aryl Bromide/Triflate (Ar-Br/OTf) Good Reactivity Aryl_Halide->Bromide_Tf Bromide or Triflate Iodide Aryl Iodide (Ar-I) Most Reactive Aryl_Halide->Iodide Iodide Catalyst_Cl Use Highly Active System: 1. Pd₂ (dba)₃ / XPhos or SPhos 2. PEPPSI-iPr (NHC) Chloride->Catalyst_Cl Catalyst_Br Use Robust System: 1. Pd(OAc)₂ / SPhos or RuPhos 2. Pd(dppf)Cl₂ (less hindered cases) Bromide_Tf->Catalyst_Br Iodide->Catalyst_Br Base Select Base: Start with K₃PO₄ (or Cs₂CO₃ for NHC systems) Catalyst_Cl->Base Catalyst_Br->Base Solvent Choose Solvent: Dioxane/H₂O (4:1) or Toluene Base->Solvent Execute Execute Reaction: - Rigorously Degas - Heat (80-110°C) - Monitor by TLC/LCMS Solvent->Execute Outcome Reaction Outcome? Execute->Outcome Success High Yield Proceed to Workup Outcome->Success Success Failure Low Yield / No Reaction Consult Troubleshooting Guide Outcome->Failure Failure

Caption: Catalyst selection workflow for hindered Suzuki couplings.

Recommended Starting Protocol

This protocol provides a robust starting point for the coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with a generic aryl bromide.

Materials:
  • Palladium(II) Acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Schlenk flask or oven-dried reaction vial with a septa cap

  • Magnetic stir bar

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), the aryl bromide (1.0 equiv), 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is completely inert.[5]

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous dioxane and degassed water. Using a syringe, add the solvent mixture to the flask under a positive pressure of inert gas to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Degassing: Sparge the resulting suspension with argon or nitrogen gas for an additional 10-15 minutes to ensure thorough deoxygenation.[5]

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the aryl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

If the initial protocol fails, use this logical flow to diagnose the issue.

G Start Low / No Conversion Observed Check_Inert Is the inert atmosphere rigorously maintained? Start->Check_Inert Check_Reagents Are all reagents (catalyst, ligand, solvent, base) fresh and pure? Check_Inert->Check_Reagents Yes Fix_Inert Action: Improve degassing and handling technique. Check_Inert->Fix_Inert No Check_Temp Is the temperature correct and stable? Check_Reagents->Check_Temp Yes Fix_Reagents Action: Use fresh, high-purity reagents. Check_Reagents->Fix_Reagents No Screen_Catalyst Screen alternative catalyst systems (e.g., XPhos, NHC) Check_Temp->Screen_Catalyst Yes Fix_Temp Action: Calibrate heating source and re-run. Check_Temp->Fix_Temp No Screen_Base_Solvent Screen alternative base/solvent combinations (e.g., KOtBu in Toluene) Screen_Catalyst->Screen_Base_Solvent Optimize Optimization Phase Screen_Base_Solvent->Optimize Fix_Inert->Start Fix_Reagents->Start Fix_Temp->Start

Caption: A systematic troubleshooting workflow for failed reactions.

Comparative Data: Catalyst Systems for Hindered Couplings

The following table summarizes recommended catalyst systems based on the aryl halide partner, providing a quick reference for experimental design.

Aryl Halide PartnerRecommended Pd SourceRecommended Ligand/SystemTypical BaseTypical SolventKey Considerations
Aryl Bromide Pd(OAc)₂ or Pd₂(dba)₃SPhos or RuPhosK₃PO₄Dioxane/H₂OA highly reliable starting point for hindered couplings.[8]
Aryl Iodide Pd(OAc)₂ or Pd₂(dba)₃SPhos or RuPhosK₃PO₄Dioxane/H₂OGenerally faster than bromides; monitor to avoid side reactions.[3]
Aryl Triflate Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhosK₃PO₄TolueneExcellent reactivity, comparable to bromides.[9]
Aryl Chloride Pd₂(dba)₃ or PrecatalystXPhosK₃PO₄Toluene or DioxaneRequires a highly active, electron-rich ligand for C-Cl activation.[10][11]
Aryl Chloride (Difficult) PEPPSI-iPr(NHC ligand is part of catalyst)KOtBu or Cs₂CO₃DioxaneFor the most challenging cases where phosphine ligands fail.[1][12]

References

  • Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77, 3700-3703.[26]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link][20]

  • MDPI. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link][8]

  • ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. Retrieved from [Link][21]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][3]

  • ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link][14]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link][27]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link][1]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link][18]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][4]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link][16]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link][2]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link][17]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link][19]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link][23]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link][22]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link][25]

  • American Chemical Society. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link][15]

  • ACS Publications. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link][12]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Retrieved from [Link][6]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Competing experiments in the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link][24]

Sources

Technical Support Center: Analytical Monitoring of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for monitoring reactions involving 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. This versatile boronic acid is a key building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1][2] Achieving high yield, purity, and reproducibility in these reactions hinges on accurate, real-time monitoring of both the consumption of starting materials and the formation of products and byproducts.[3][4]

This guide provides a comprehensive, question-and-answer-based resource for researchers, chemists, and drug development professionals. It is designed to troubleshoot common issues encountered with the primary analytical techniques used for reaction monitoring: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Understanding the Analyte's Chemistry & Challenges

Before troubleshooting analytical methods, it is crucial to understand the inherent chemical instabilities of arylboronic acids, which are often the root cause of analytical challenges.

Frequently Asked Questions (FAQs)

  • What are the main side reactions I should be aware of? The two most common side reactions are protodeboronation and boroxine formation .[5][6][7] Protodeboronation is the loss of the C-B bond, which is replaced by a C-H bond, converting your starting material into methyl 2-methoxybenzoate.[5] This is an undesired side reaction that can be catalyzed by acid, base, or even trace metals.[5][8][9] Boroxine formation is the dehydration and cyclization of three boronic acid molecules to form a stable, six-membered ring, which can complicate quantification and NMR interpretation.[6][7][10] Homocoupling of the boronic acid to form a symmetrical biaryl is another potential byproduct, especially in the presence of oxygen.[11]

  • How does the structure of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid affect its stability? The electron-donating methoxy group and the electron-withdrawing methoxycarbonyl group have opposing effects. While electron-donating groups can sometimes stabilize the boronic acid, electron-withdrawing groups can make the boron atom more electrophilic and susceptible to nucleophilic attack, potentially influencing the rate of side reactions like protodeboronation under basic conditions.[9][12]

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse for quantitative reaction monitoring, allowing for the separation and quantification of starting materials, products, and impurities.[13]

Experimental Workflow: Reaction Monitoring via RP-HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Decision Making A 1. Aliquot Reaction Mixture (e.g., 10 µL) B 2. Quench Reaction (e.g., with 1 mL MeCN/H₂O) A->B C 3. Filter Sample (0.22 µm syringe filter) B->C D 4. Inject onto RP-HPLC System C->D E 5. Acquire Data (UV Detector) D->E F 6. Integrate Peaks E->F G 7. Calculate % Conversion & Purity F->G H Decision Point G->H I Reaction Complete Proceed to Workup H->I >99% Conversion J Incomplete/Side Products Continue Monitoring or Optimize H->J <99% or Byproducts >5%

Caption: General workflow for monitoring a reaction using RP-HPLC.

FAQs

  • What is a good starting HPLC method? A reversed-phase (RP) method on a C18 column is the most common starting point.[14] A gradient elution is recommended to resolve compounds with different polarities.

    • Column: C18, 2.7–5 µm particle size, 4.6 x 100-250 mm.[15]

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile (ACN).

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over 15-20 minutes, hold, and then re-equilibrate.

    • Detection: UV, typically at 254 nm, where the aromatic rings will absorb.

  • Why is an acidic modifier (like formic acid) used in the mobile phase? Boronic acids, and any potential carboxylic acid byproducts, have ionizable groups. An acidic modifier suppresses this ionization, leading to sharper, more symmetrical peaks and more reproducible retention times. It also helps to minimize interactions with residual silanol groups on the silica-based column packing.[14]

Troubleshooting Guide: HPLC Issues

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing (Asymmetrical peaks)Secondary interactions with the column; Sample overload; Column degradation.Verify Mobile Phase pH: Ensure an acidic modifier (e.g., 0.1% TFA) is present.[14] Reduce Injection Volume: Inject a smaller amount of the sample.[16] Use a High-Purity Column: Employ a column with end-capping to minimize free silanol groups. Consider a column with a different stationary phase like phenyl-hexyl.[15]
Drifting Retention Times Poor temperature control; Mobile phase composition changing; Column not equilibrated.[16][17]Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C).[16] Prepare Fresh Mobile Phase Daily: Ensure solvents are well-mixed and degassed. Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase conditions between runs (at least 10 column volumes).[17]
Split Peaks Column contamination or void; Sample solvent incompatible with mobile phase.[18]Use a Guard Column: This protects the analytical column from strongly retained impurities.[17] Flush the Column: Wash with a strong solvent like isopropanol. If the problem persists, the column may need replacement. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the reaction aliquot in the initial mobile phase to prevent peak distortion.[19]
No Peak for Boronic Acid (Disappears over time)On-column hydrolysis or protodeboronation. This can be more pronounced with certain column stationary phases.[14]Use a Column with Low Silanol Activity: Columns with advanced end-capping (e.g., Waters XTerra™) can reduce on-column hydrolysis.[14] Lower Column Temperature: This can slow down degradation. Use a Faster Gradient: Minimize the time the analyte spends on the column.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for structural confirmation of the product and for identifying key byproducts through their unique chemical shifts. Both ¹H and ¹¹B NMR can be highly informative.[20][21]

FAQs

  • How can I use ¹H NMR to monitor the reaction? Track the disappearance of characteristic signals from your starting materials and the appearance of new signals from the product. For 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, monitor the aromatic protons. After coupling, these signals will shift, and new signals from the coupling partner will appear.

  • What is ¹¹B NMR and why is it useful? ¹¹B NMR is a specific technique for observing the boron atom.[22] It provides direct evidence of the chemical environment around the boron. A trigonal planar boronic acid (sp² hybridized) will have a different chemical shift than a tetrahedral boronate ester (sp³ hybridized).[20][22] This can be used to study the equilibrium between the boronic acid and its boronate form in the reaction.[20][21]

    • Typical ¹¹B Chemical Shifts:

      • Arylboronic acids (Ar-B(OH)₂): ~27–30 ppm.[22]

      • Boroxines ((ArBO)₃): ~33 ppm.[23]

      • Tetracoordinate boronate species: ~3–9 ppm.[22]

Troubleshooting Guide: NMR Issues

IssueProbable Cause(s)Recommended Solution(s)
Broad, Unintelligible Aromatic Signals Formation of boroxine trimer, leading to a mixture of species in equilibrium.[24][25]Use a Protic NMR Solvent: Acquiring the spectrum in deuterated methanol (CD₃OD) will break up the boroxine anhydride back into the monomeric boronic acid, resulting in sharper signals.[24] Add a Drop of D₂O: If using a solvent like CDCl₃, adding a small amount of D₂O can help shift the equilibrium back to the boronic acid monomer.[10]
Disappearance of B(OH)₂ Protons Rapid chemical exchange with residual water or deuterated solvent (e.g., D₂O, CD₃OD).This is expected and normal in protic solvents.[24] Do not rely on integrating this peak for quantification. Focus on the aromatic C-H signals.
New Aromatic Signals Don't Match Product Formation of protodeboronation byproduct (methyl 2-methoxybenzoate) or homocoupling byproduct.Compare the spectrum to a known standard of the potential byproduct. Carefully check the reaction conditions (base, temperature, atmosphere) as these can promote side reactions.[8][11]

Troubleshooting Logic: Unclear ¹H NMR Spectrum

NMR_Troubleshooting Start Broad/Complex ¹H NMR Spectrum in CDCl₃ Q1 Is Boroxine Formation Suspected? Start->Q1 A1_Yes Re-run NMR in CD₃OD or add D₂O to sample Q1->A1_Yes Yes A1_No Consider other issues Q1->A1_No No Q2 Are signals still unclear after solvent change? A1_Yes->Q2 Check_Purity If signals are sharp but do not match product, check for byproducts like protodeboronation. A1_No->Check_Purity A2_Yes Acquire ¹¹B NMR Spectrum Q2->A2_Yes Yes A2_No Problem Solved: Boroxine was the issue Q2->A2_No No Check_Boron Check ¹¹B Spectrum: Signal at ~33 ppm confirms boroxine. Signal at ~30 ppm confirms monomer. A2_Yes->Check_Boron Check_Boron->Check_Purity

Caption: Decision tree for troubleshooting complex ¹H NMR spectra of boronic acids.

Section 4: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of MS, making it a powerful tool for identifying reaction components and low-level impurities, especially when standards are not available.[26][27]

FAQs

  • What ionization mode should I use? For 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and its likely cross-coupling products, both positive and negative electrospray ionization (ESI) modes should be screened.

    • ESI Negative Mode (-): Often works well for boronic acids, which can lose a proton to form a boronate anion [M-H]⁻.[26][27]

    • ESI Positive Mode (+): Look for protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • Why is my boronic acid signal weak or non-existent in LC-MS? Boronic acids can be challenging to ionize efficiently via ESI. Furthermore, in-source fragmentation or complexation can sometimes occur, diminishing the signal of the parent ion. Using a mobile phase without a strong acid (e.g., using ammonium acetate or ammonium formate as a modifier instead of TFA) can sometimes improve signal in negative mode.

Troubleshooting Guide: LC-MS Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Signal for Boronic Acid Poor ionization efficiency; In-source decay or fragmentation.Optimize Ionization Mode: Test both ESI positive and negative modes. Negative mode is often more sensitive for boronic acids.[26][27] Check Mobile Phase: Strong acids like TFA can suppress ionization in negative mode. Try a mobile phase with 0.1% ammonia or ammonium acetate.[27] Optimize Source Parameters: Adjust fragmentor voltage and gas temperatures to minimize in-source decay.
Mass Detected Does Not Match Expected Product Formation of unexpected adducts; Presence of byproducts (protodeboronation, homocoupling).Check for Common Adducts: Look for masses corresponding to [M+Na]⁺, [M+K]⁺, or [M+ACN+H]⁺. Analyze Isotope Pattern: If your coupling partner contains bromine or chlorine, look for their characteristic isotopic patterns. Confirm Byproducts: Calculate the expected masses for protodeboronation and homocoupling products and search for them in your chromatogram.
Poor Chromatography (Compared to HPLC-UV) Mobile phase modifier is incompatible with MS (e.g., non-volatile buffers).Use Volatile Buffers: Replace non-volatile buffers (like phosphate) with MS-compatible ones (e.g., ammonium formate, ammonium acetate, formic acid).

References

  • Di-Anna T. Arias, P. J. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Royal Society of Chemistry.
  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

  • Arias, D. T., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Reddit User Discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]

  • Murray, J. I. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available at: [Link]

  • Tokunaga, Y., Ueno, H., & Shimomura, Y. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Fukui University. Available at: [Link]

  • ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: [Link]

  • ResearchGate. (Top) The equilibriums involved when mixing phenylboronic acid 1 with... Available at: [Link]

  • ResearchGate. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Available at: [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Elsevier. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • LabRulez LCMS. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • ACS Publications. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Available at: [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Available at: [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. Available at: [Link]

  • ResearchGate. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Available at: [Link]

  • Restek. HPLC Troubleshooting Guide. Available at: [Link]

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • ACS Publications. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Borylation. Available at: [Link]

  • Reddit User Discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Sartorius. (2022). Direct LC-MS Characterization. Available at: [Link]

Sources

Technical Support Center: Boron Impurity Removal in 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying products from reactions involving 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with residual boron-containing impurities. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established scientific principles.

Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I should expect?

When working with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, you can encounter several types of boron-containing impurities:

  • Unreacted Starting Material: Residual 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is the most common impurity.

  • Boroxines (Boric Anhydrides): Boronic acids can undergo dehydration, especially with heating or under anhydrous conditions, to form stable, six-membered cyclotrimeric anhydrides called boroxines.[1][2][3] This equilibrium is reversible in the presence of water.[4] The formation of boroxines can complicate analysis (e.g., causing broad NMR signals) and removal.

  • Homocoupled Byproducts: Palladium(II) species in Suzuki reactions can mediate the homocoupling of the boronic acid, leading to a symmetrical biaryl impurity.[5]

  • Residual Boronate Esters: If your synthesis involves the deprotection of a boronate ester (e.g., a pinacol ester), incomplete hydrolysis can leave the ester as an impurity.[6][7]

Q2: Why is the complete removal of these boron impurities so critical?

For drug development professionals, stringent control over impurities is a regulatory requirement. In any research context, residual boron compounds can:

  • Interfere with Downstream Reactions: Boronic acids can complex with subsequent reagents or catalysts, inhibiting future synthetic steps.

  • Complicate Purification and Isolation: The similar polarity of boronic acids to many organic products can make chromatographic separation difficult.[6][8]

  • Impact Final Product Purity and Yield: Impurities compromise the integrity of the final compound and lead to inaccurate yield calculations.

  • Cause Issues in Biological Assays: Boron-containing compounds can interfere with biological screening assays or exhibit unintended biological activity.

Q3: What are the primary analytical methods for detecting and quantifying boron impurities?

A multi-technique approach provides the most comprehensive impurity profile.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is effective for detecting the starting boronic acid and other organic impurities. However, boroxine formation can lead to broad, less defined peaks.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction completion and identifying the molecular weights of the desired product and various impurities.

  • Inductively Coupled Plasma (ICP-MS or ICP-OES): For pharmaceutical applications requiring quantification of trace elemental boron, ICP-based methods are the gold standard due to their high sensitivity and accuracy.[10][11][12][13]

Troubleshooting Guide: Common Purification Challenges

This guide addresses specific experimental issues in a "Problem → Probable Cause → Solution" format.

Problem 1: My final product is significantly contaminated with the starting boronic acid after a standard workup.
  • Probable Cause: The aqueous workup (e.g., washing with water or brine) was performed at a neutral or acidic pH. Boronic acids, being weak Lewis acids, are often soluble in organic solvents and will not partition effectively into a neutral aqueous phase.

  • Solution: Implement a basic aqueous extraction. By washing the organic layer with a mild base (e.g., 1M NaOH, K₂CO₃), the boronic acid is deprotonated to form a water-soluble boronate salt, which is then efficiently extracted into the aqueous phase.[14]

    • See Protocol 1: Basic Aqueous Extraction for Boronic Acid Removal.

Problem 2: My NMR spectrum shows broad, rolling baseline humps in the aromatic region, and my mass spec data is clean.
  • Probable Cause: You are likely observing the presence of boroxines. Boronic acids and their corresponding boroxines exist in equilibrium, and this dynamic exchange can cause significant peak broadening in NMR.[2][3] Simple drying or concentration of the boronic acid can promote the formation of these anhydrides.[1]

  • Solution: The presence of boroxines indicates the need for a more rigorous purification strategy than simple extraction. Since boroxines hydrolyze back to the boronic acid in the presence of water, the strategies for removing the parent acid will also remove the boroxine.

    • Step 1: Ensure your workup includes a vigorous wash with an aqueous base as described in Protocol 1.

    • Step 2: If the issue persists, consider a scavenger-based approach.

    • See Protocol 2: Purification via Diethanolamine Adduct Formation.

Problem 3: The basic aqueous wash is not completely removing the boron impurities.
  • Probable Cause 1: Insufficient mixing or contact time during the extraction. The phase transfer of the boronate salt can be slow.

  • Probable Cause 2: The organic solvent used may have high water miscibility, reducing the efficiency of the phase separation.

  • Probable Cause 3: The product itself may have some affinity for the aqueous layer, leading to emulsion formation or poor recovery.

  • Solution:

    • For Cause 1: Increase the stirring time for the biphasic mixture to at least 20-30 minutes for each wash.

    • For Cause 2: If using solvents like THF, first dilute with a less polar, water-immiscible solvent like ethyl acetate or toluene before performing the basic wash.

    • For Cause 3: Employ a specialized extraction technique using a polyol like sorbitol. Sorbitol selectively complexes with the boronic acid in the aqueous phase, significantly enhancing its partitioning away from the organic product.[6]

      • See Protocol 3: Enhanced Removal with Sorbitol-Mediated Extraction.

Problem 4: My product and the boronic acid impurity co-elute during silica gel chromatography.
  • Probable Cause: 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is moderately polar and can have an Rf value similar to many cross-coupled products in standard solvent systems (e.g., ethyl acetate/hexanes). Furthermore, boronic acids can streak or stick irreversibly to silica gel.[8]

  • Solution:

    • Step 1: Pre-treat the crude material. Never load a sample containing significant boronic acid directly onto a column. First, perform one of the recommended extraction or scavenging protocols (Protocols 1, 2, or 3) to remove the bulk of the boron impurity.

    • Step 2: Optimize chromatography conditions. If trace amounts remain, modify your chromatography. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve separation.[8] However, for boronic acids, this can be challenging.

    • Step 3: Consider an alternative stationary phase. If silica fails, reversed-phase chromatography (C18) may offer a different selectivity profile.[6]

Visual Workflow: Choosing a Purification Strategy

This decision tree can help guide you to the most appropriate purification method based on your experimental observations.

G start Crude Reaction Mixture wash Perform Basic Aqueous Wash (Protocol 1) start->wash check1 Analyze Purity (TLC/LC-MS) wash->check1 pure Product is Pure. Proceed to Isolation. check1->pure Yes impure Boron Impurities Remain check1->impure No is_solid Is the Crude Product Solid? impure->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes scavenge_title Impurity Removal by Derivatization is_solid->scavenge_title No chromatography Final Polish by Column Chromatography recrystallize->chromatography diethanolamine Use Diethanolamine Scavenger (Protocol 2) scavenge_title->diethanolamine sorbitol Use Sorbitol Extraction (Protocol 3) scavenge_title->sorbitol diethanolamine->chromatography sorbitol->chromatography

Caption: Decision tree for selecting a boron impurity purification strategy.

Detailed Experimental Protocols
Protocol 1: Basic Aqueous Extraction for Boronic Acid Removal
  • Principle: This method leverages the acidic nature of the B(OH)₂ group. Treatment with a base forms a water-soluble boronate salt, which partitions into the aqueous phase.[14]

  • Methodology:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM, or toluene).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate completely. Drain and collect the lower aqueous layer.

    • Repeat the wash (steps 3-5) one or two more times.

    • Wash the organic layer with water, followed by brine, to remove any residual base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Analyze the resulting material for residual boron impurities before proceeding.

Protocol 2: Purification via Diethanolamine Adduct Formation
  • Principle: Boronic acids react with diethanolamine to form stable, often crystalline, adducts. These can be precipitated and removed by filtration, leaving the desired (non-acidic) product in the solution.[6][15] This is highly effective for removing stubborn boronic acids from non-polar products.

  • Methodology:

    • Dissolve the crude product in a suitable solvent like dichloromethane (DCM) or diethyl ether.[15]

    • Add 1.0-1.2 equivalents of diethanolamine to the solution at room temperature.

    • Stir the mixture. The diethanolamine-boronic acid adduct will often precipitate as a white solid. The precipitation can be encouraged by cooling the mixture or by adding a non-polar co-solvent like hexanes.

    • Allow the slurry to stir for 30-60 minutes to ensure complete adduct formation.

    • Remove the solid adduct by vacuum filtration, washing the filter cake with a small amount of cold solvent.

    • The filtrate contains the purified product. Concentrate the filtrate in vacuo to recover the material.

    • Analyze the product to confirm the absence of boron impurities.

Visualization: Boronic Acid-Boroxine Equilibrium

This diagram illustrates the reversible dehydration of three boronic acid molecules to form one boroxine ring and three water molecules.

G cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer + Water 3 R-B(OH)2 3 R-B(OH)2 boroxine R3B3O3 3 R-B(OH)2->boroxine Dehydration (Heat, Drying) boroxine->3 R-B(OH)2 Hydrolysis (H2O) water + 3 H2O

Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.

Protocol 3: Enhanced Removal with Sorbitol-Mediated Extraction
  • Principle: Polyols like sorbitol form stable anionic complexes with boronic acids in aqueous media. This dramatically increases the boronic acid's partitioning into the aqueous phase during an extraction.[6]

  • Methodology:

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

    • Prepare an aqueous wash solution containing sorbitol (e.g., 0.5 M) and a mild base like sodium bicarbonate to maintain a pH > 8.

    • Transfer the organic solution to a separatory funnel and add an equal volume of the aqueous sorbitol solution.

    • Shake vigorously for 5-10 minutes. The sorbitol-boronate complex will form and be sequestered in the aqueous layer.

    • Separate the layers. Repeat the extraction with the sorbitol solution if necessary.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Verify the purity of the isolated product.

Summary of Purification Techniques
MethodPrincipleProsCons
Basic Aqueous Wash Forms water-soluble boronate salt.[14]Simple, fast, uses common reagents.May be incomplete; emulsions can form.
Recrystallization Difference in solubility between product and impurity.Can provide very high purity; scalable.Requires a solid product; screening for solvents can be time-consuming.[8]
Diethanolamine Adduct Covalent scavenging and precipitation.[6][15]Highly selective and effective; adduct is easily filtered.Adds a reagent that must be sourced; not suitable if product is also acidic.
Sorbitol Extraction Sequesters boronic acid in aqueous phase via complexation.[6]Very effective for stubborn cases; avoids harsh base.Requires sorbitol; may require multiple extractions.
Column Chromatography Differential adsorption on a stationary phase.Can separate complex mixtures.Boronic acids can streak or adsorb irreversibly; may co-elute with product.[6][8]

References

Validation & Comparative

A Technical Guide to the Reactivity of Methoxy- and Methoxycarbonyl-Substituted Phenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction for which its pioneers were awarded the 2010 Nobel Prize in Chemistry, is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2] Its widespread use in synthesizing complex molecules like biaryls and polyolefins is due to its mild conditions and the functional group tolerance of its boronic acid reagents.[1][2][3] However, the success and efficiency of these couplings are critically dependent on the structure and reactivity of the specific phenylboronic acid used.

This guide provides an in-depth comparison of the reactivity of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with its positional isomers. We will dissect the intricate interplay of electronic and steric effects that govern their performance in cross-coupling reactions, offering predictive insights and a robust experimental framework for validation.

The Decisive Factors: Electronic and Steric Effects

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is largely determined by the rate of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium(II) center.[3] The efficiency of this step is influenced by the Lewis acidity of the boron atom and the steric environment around it.

  • Electronic Effects : The electron density of the phenyl ring, modulated by its substituents, directly impacts the Lewis acidity of the boronic acid.

    • Electron-Withdrawing Groups (EWGs) , such as the methoxycarbonyl group (-COOCH₃), decrease the electron density on the aromatic ring. This makes the attached boron atom more electron-deficient (more Lewis acidic), accelerating the transmetalation step and thus increasing overall reactivity.

    • Electron-Donating Groups (EDGs) , like the methoxy group (-OCH₃), have a more complex role. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its lone pairs participate in resonance, donating electron density into the ring.[4][5] This resonance effect (+M) is dominant, especially when the group is at the ortho or para position, increasing electron density at the boron center and generally decreasing reactivity.[4][6]

  • Steric Effects : Substituents located at the ortho position (adjacent to the boronic acid) can physically obstruct the approach of the bulky palladium catalyst. This phenomenon, known as the "ortho effect," can dramatically reduce the reaction rate, often overriding electronic influences.[7][8][9] Such steric hindrance can also force the boronic acid group to twist out of the plane of the phenyl ring, disrupting electronic conjugation.[9]

Comparative Reactivity Analysis of Key Isomers

Let's analyze the expected reactivity of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid against its key positional isomers based on these principles. The position of the boronic acid group is designated as C1.

IsomerSubstituent PositionsDominant Electronic InfluenceSteric HindrancePredicted Relative Reactivity
Isomer A: 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid-COOCH₃ at C4 (para)-OCH₃ at C3 (meta)Strongly Activating. The powerful electron-withdrawing resonance effect of the para-methoxycarbonyl group significantly increases the Lewis acidity of the boron atom.LowHighest
Isomer B (Target): 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid-OCH₃ at C4 (para)-COOCH₃ at C3 (meta)Deactivating. The strong electron-donating resonance effect of the para-methoxy group reduces the Lewis acidity of the boron atom.LowModerate
Isomer C: 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid-OCH₃ at C2 (ortho)-COOCH₃ at C5 (meta)Strongly Deactivating. The electronic effects are overshadowed by severe steric hindrance from the ortho-methoxy group.[7]HighLowest
Isomer D: 2-Methoxycarbonyl-5-methoxyphenylboronic acid-COOCH₃ at C2 (ortho)-OCH₃ at C5 (meta)Strongly Deactivating. Significant steric hindrance from the ortho-methoxycarbonyl group impedes the reaction.HighVery Low

Analysis:

  • Isomer A is predicted to be the most reactive. The methoxycarbonyl group at the para position exerts its maximum electron-withdrawing effect, making the boronic acid highly susceptible to transmetalation.

  • Isomer B , our target compound, is expected to be significantly less reactive than Isomer A. The potent electron-donating resonance from the para-methoxy group increases the electron density on the boron, slowing the key transmetalation step.

  • Isomers C and D are anticipated to be the least reactive. Despite the electronic differences between a methoxy and a methoxycarbonyl group, their placement at the ortho position introduces substantial steric hindrance, which becomes the rate-limiting factor.[8][10]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, the arena where the reactivity differences between these isomers become manifest.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A trans-R¹-Pd(II)-X(L)₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal [R²-B(OR)₃]⁻ PdII_B trans-R¹-Pd(II)-R²(L)₂ Transmetal->PdII_B Base, R²-B(OH)₂ RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Visualizing Electronic Effects on Reactivity

The electronic push and pull of the substituents directly influence the transmetalation step. This diagram contrasts the dominant electronic flows in the highly reactive Isomer A versus the less reactive Isomer B.

Electronic_Effects cluster_A Isomer A: High Reactivity cluster_B Isomer B: Moderate Reactivity A_Ring Phenyl Ring A_BOH2 B(OH)₂ A_Ring->A_BOH2 Increased Lewis Acidity A_COOCH3 -COOCH₃ (para) A_COOCH3->A_Ring Strong EWG (-M) A_OCH3 -OCH₃ (meta) B_Ring Phenyl Ring B_BOH2 B(OH)₂ B_BOH2->B_Ring Decreased Lewis Acidity B_OCH3 -OCH₃ (para) B_OCH3->B_Ring Strong EDG (+M) B_COOCH3 -COOCH₃ (meta)

Caption: Electronic influence on the boronic acid group for two isomers.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This self-validating protocol provides a framework for empirically testing the reactivity of the different boronic acid isomers. The causality behind key steps is explained to ensure scientific integrity.

Objective: To compare the reaction yield of different methoxy-methoxycarbonyl-phenylboronic acid isomers when coupled with a standard aryl bromide.

Materials & Reagents:

  • Boronic Acid Isomers: Isomer A, Isomer B, Isomer C, and Isomer D

  • Aryl Halide: 4-Bromotoluene (standard coupling partner)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Causality: A Pd(0) source is required to initiate the catalytic cycle via oxidative addition.[3] It must be handled under an inert atmosphere to prevent oxidation to an inactive Pd(II) state.

  • Base: 2M aqueous Potassium Carbonate (K₂CO₃)

    • Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[2]

  • Solvent System: Toluene/Ethanol (4:1 v/v)

    • Causality: A biphasic solvent system is often used. Toluene dissolves the organic reagents and catalyst, while ethanol and water help dissolve the inorganic base and facilitate the reaction at the interface.

  • Inert Gas: Argon or Nitrogen

  • Analytical Standard: Dodecane (for GC-MS analysis)

Experimental Workflow Diagram:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Add boronic acid isomer (1.2 mmol), 4-bromotoluene (1.0 mmol), and solvent to flask. B 2. Degas the mixture with Argon for 15 minutes. A->B C 3. Add Pd(PPh₃)₄ (0.03 mmol) and K₂CO₃ solution (2.0 mmol). B->C D 4. Heat reaction to 80°C with vigorous stirring for 4 hours. C->D E 5. Cool to RT, add internal standard (Dodecane). D->E F 6. Extract with Ethyl Acetate. Dry organic layer over MgSO₄. E->F G 7. Analyze by GC-MS to determine product yield. F->G

Caption: Step-by-step workflow for the comparative reactivity experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the respective boronic acid isomer (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and the Toluene/Ethanol solvent mixture.

  • Inerting: Seal the flask with a septum and degas the solution by bubbling argon through it for 15 minutes. This is critical to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (3 mol%) followed by the aqueous K₂CO₃ solution (2.0 equivalents).

  • Reaction: Immerse the flask in a preheated oil bath at 80°C and stir vigorously for a set time (e.g., 4 hours). The progress can be monitored by taking aliquots and analyzing via TLC or GC-MS.

  • Work-up: After the reaction period, cool the mixture to room temperature. Add a known amount of an internal standard (e.g., dodecane) for quantitative analysis.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Analysis: Filter the dried solution and analyze by Gas Chromatography-Mass Spectrometry (GC-MS). The yield of the biaryl product is calculated by comparing its peak area to that of the internal standard. Running each isomer under identical conditions will provide a direct comparison of their reactivity.

By adhering to this protocol, researchers can generate reliable, comparative data that will either validate the predictive model based on electronic and steric principles or reveal more nuanced reactivity patterns, providing valuable insights for reaction optimization and the strategic design of synthetic routes.

References

  • An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. SynHet.
  • The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4. ChemicalBook.
  • The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate.
  • Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials. NINGBO INNO PHARMCHEM CO.,LTD.
  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC - PubMed Central.
  • The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity. Benchchem.
  • Suzuki reaction. Wikipedia.
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  • An Efficient Synthesis of Sterically Hindered Arylboronic Acids. ResearchGate.
  • Supporting Information 22-01-15. The Royal Society of Chemistry.
  • 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Chem-Impex.
  • SAFETY DATA SHEET. Fisher Scientific.
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  • Ortho effect. Wikipedia.
  • Why is methoxy group an electron donating group?. Chemistry Stack Exchange.
  • Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
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  • Reactivity of Boronic Acids toward Catechols in Aqueous Solution. PubMed.
  • Chameleonic behavior of the methoxy group accounts for the observed.... ResearchGate.
  • A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development. Benchchem.
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  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. ACS Publications.
  • Synthesis and evaluation of isomeric (17alpha,20E)-11beta-methoxy-21-(trifluoromethylphenyl)-19-norpregna-1,3,5(10),20-tetraene-3,17beta-diols as ERalpha-hormone binding domain ligands. PubMed.

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A Researcher's Guide to Arylboronic Acid Isomers in Suzuki-Miyaura Coupling: A Comparative Analysis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and 4-carboxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for drug discovery and materials science.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful transformation. This guide provides an in-depth technical comparison of two structurally related yet distinct arylboronic acids: 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and 4-carboxy-3-methoxyphenylboronic acid .

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into how subtle changes in functional groups—a methyl ester versus a carboxylic acid—can significantly influence a reagent's performance in the context of a shared ortho-methoxy substituent. We will delve into the interplay of electronic and steric effects, stability considerations, and provide practical, data-supported guidance for selecting the optimal reagent for your synthetic strategy.

Structural and Physicochemical Properties: The Foundation of Reactivity

At first glance, the two molecules are isomers, sharing the same molecular formula. However, the differentiation between the methyl ester and the carboxylic acid functional group, positioned meta to the boronic acid, imparts distinct physicochemical properties that have a cascading effect on their behavior in a reaction environment.

Property4-Methoxy-3-(methoxycarbonyl)phenylboronic acid4-carboxy-3-methoxyphenylboronic acid
CAS Number 1071958-96-7[2]851335-12-1[3]
Molecular Formula C₉H₁₁BO₅C₈H₉BO₅
Molecular Weight 209.99195.97
Appearance White to off-white solidWhite to off-white solid
Key Functional Groups Boronic acid, Methoxy (ortho), Methyl Ester (meta)Boronic acid, Methoxy (ortho), Carboxylic Acid (meta)

The primary distinction lies in the acidity and nucleophilicity of the meta-substituent. The carboxylic acid group in 4-carboxy-3-methoxyphenylboronic acid can be deprotonated under the basic conditions typical of Suzuki-Miyaura reactions, forming a carboxylate. This introduces a negative charge onto the aromatic ring, which can influence the electronic properties of the boronic acid. In contrast, the methyl ester of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is electronically withdrawing but remains neutral under most Suzuki-Miyaura conditions. However, it is susceptible to hydrolysis to the corresponding carboxylic acid under prolonged exposure to strong bases and elevated temperatures.[4][5]

Figure 1: Chemical structures of the two boronic acid isomers.

The Interplay of Electronic and Steric Effects in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura reaction hinges on a delicate balance of electronic and steric factors that influence the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]

Electronic Effects

The substituents on the phenylboronic acid ring play a crucial role in modulating the nucleophilicity of the aryl group that is transferred to the palladium center during transmetalation.

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid : This molecule presents a nuanced electronic profile. The ortho-methoxy group is electron-donating through resonance, which generally increases the electron density of the aromatic ring and can facilitate the transmetalation step.[7] Conversely, the meta-methoxycarbonyl group is electron-withdrawing through induction, which can decrease the nucleophilicity of the aryl ring.[8]

  • 4-carboxy-3-methoxyphenylboronic acid : The electronic influence of this isomer is highly dependent on the reaction pH. Under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which is a strongly electron-donating group. This can significantly enhance the nucleophilicity of the aryl ring, potentially leading to faster transmetalation compared to the ester. However, the presence of a charged species can also affect solubility and interactions with the catalyst.

Electronic_Effects Ester 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid Mixed_Effects Mixed_Effects Ester->Mixed_Effects Ortho-MeO (donating) Meta-COOMe (withdrawing) Acid 4-carboxy-3-methoxyphenylboronic acid pH_Dependent_Effects pH_Dependent_Effects Acid->pH_Dependent_Effects Ortho-MeO (donating) Meta-COOH (withdrawing) -> Meta-COO- (donating)

Figure 2: Opposing electronic effects of the substituents.
Steric Effects

The ortho-methoxy group in both molecules introduces steric bulk in proximity to the boronic acid moiety. This can hinder the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction rate.[9][10] The extent of this steric hindrance can be influenced by the specific palladium catalyst and ligands used. Bulky phosphine ligands, while often beneficial for promoting oxidative addition and reductive elimination, can exacerbate steric clashes during transmetalation with ortho-substituted boronic acids.

Stability and Side Reactions: Practical Considerations

The stability of the boronic acid reagent is a critical factor for reproducible results and for the overall efficiency of the coupling reaction. A common side reaction for boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1]

  • Protodeboronation : Electron-rich arylboronic acids are generally more susceptible to protodeboronation, especially under prolonged heating in the presence of a base and protic solvents.[11] The electron-donating methoxy group in both isomers may increase their propensity for this undesired side reaction. The formation of a carboxylate in the case of the carboxylic acid isomer further increases the electron density on the ring, which could potentially make it more susceptible to protodeboronation compared to the ester under certain conditions.

  • Ester Hydrolysis : A key consideration for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is the potential for hydrolysis of the methyl ester to the carboxylic acid under the basic reaction conditions.[4][5] This in-situ conversion would mean that the reaction may proceed with a mixture of the ester and the carboxylate, or fully as the carboxylate, depending on the reaction kinetics. This can introduce variability and may complicate the interpretation of reactivity.

Stability_and_Side_Reactions Boronic_Acid Arylboronic Acid Protodeboronation Protodeboronation (Ar-B(OH)2 -> Ar-H) Boronic_Acid->Protodeboronation Ester 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid Hydrolysis Ester Hydrolysis (Ar-COOMe -> Ar-COOH) Ester->Hydrolysis Carboxylic_Acid 4-carboxy-3-methoxyphenylboronic acid Hydrolysis->Carboxylic_Acid in-situ conversion

Figure 3: Potential side reactions impacting the boronic acids.

Experimental Data and Performance Comparison

Table 1: Representative Suzuki-Miyaura Coupling Data for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-4-methoxybenzoic acid methyl esterPd(PPh₃)₄NaOPhBenzeneReflux-Good[12]
Aryl ChloridePd-PEPPSI-CMPK₂CO₃MeOH8012High[13]

Table 2: Representative Suzuki-Miyaura Coupling Data for 4-carboxy-3-methoxyphenylboronic acid

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-bromo-4-fluorobenzeneG-COOH-Pd-10--70-1103-48Moderate[14]
Heterocyclic Carboxylic AcidsPd(OAc)₂ / L6Et₃NDioxane16015Good[14]

Analysis of Performance:

The available data, though not directly comparable, suggests that both isomers are competent coupling partners in Suzuki-Miyaura reactions. The successful coupling of the sterically hindered 3-iodo-4-methoxybenzoic acid methyl ester with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid indicates that the steric hindrance from the ortho-methoxy group can be overcome with appropriate catalyst systems.[12] The high yields obtained with a modern Pd-PEPPSI catalyst further support its utility.[13]

For 4-carboxy-3-methoxyphenylboronic acid, its use in couplings with various aryl bromides demonstrates its viability.[14] The requirement for higher temperatures in some cases might be indicative of the need to overcome the initial lower nucleophilicity before deprotonation, or potential solubility issues.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura reactions that can be adapted for the use of either boronic acid. Optimization of the catalyst, ligand, base, and solvent system is recommended for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Suzuki_Workflow Start Combine Reactants: Aryl Halide Boronic Acid Base Inert_Atmosphere Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Add_Solvent_Catalyst Add Solvent & Pd Catalyst/Ligand Inert_Atmosphere->Add_Solvent_Catalyst Heat Heat & Monitor Add_Solvent_Catalyst->Heat Workup Aqueous Workup Heat->Workup Purification Purification Workup->Purification Product Final Product Purification->Product

Figure 4: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

Both 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and 4-carboxy-3-methoxyphenylboronic acid are valuable reagents for the synthesis of 3,4-disubstituted biaryl compounds via Suzuki-Miyaura coupling. The choice between them should be guided by the specific requirements of the synthetic route.

Choose 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid when:

  • The reaction conditions are mild enough to avoid significant ester hydrolysis.

  • A neutral, albeit electronically complex, coupling partner is preferred.

  • The subsequent synthetic steps require an ester functionality for further transformations.

Choose 4-carboxy-3-methoxyphenylboronic acid when:

  • The presence of a carboxylate under basic conditions is desired to enhance the nucleophilicity of the aryl ring.

  • The final product requires a carboxylic acid group, thus avoiding a separate hydrolysis step.

  • The potential for increased protodeboronation can be mitigated by careful control of reaction time and temperature.

Ultimately, the optimal choice will depend on empirical evaluation with the specific substrates and catalytic system . It is recommended to screen both reagents in parallel during the initial stages of methods development to identify the most efficient and robust conditions for your target synthesis.

References

  • Chemistry LibreTexts. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • BoronPharm. (n.d.). 856694-87-6 | 1,2,3,6-Tetrahydropyridine-4-YL-boronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

  • Synthink. (n.d.). 352637-44-6,6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile. Retrieved from [Link]

  • BoronPharm. (n.d.). 5123-13-7 | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

  • American Chemical Society. (2022, December 15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Competing experiments in the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, November 19). Is a Methoxy group meta directing in this problem? Retrieved from [Link]

  • ResearchGate. (n.d.). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. Retrieved from [Link]

  • Quora. (2017, March 15). Which is more acidic among Ortho and para methoxyphenol and why? Retrieved from [Link]

  • ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]

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The Strategic Advantage of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Advanced Chemical Synthesis

For researchers, scientists, and professionals in drug development, the selection of building blocks in cross-coupling reactions is a critical decision that dictates the efficiency, yield, and overall success of a synthetic campaign. Among the vast arsenal of organoboron reagents, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid has emerged as a uniquely advantageous synthon for the construction of complex biaryl and heterobiaryl scaffolds. This guide provides an in-depth technical analysis of its performance, objectively compared with viable alternatives, and supported by established chemical principles and representative experimental data.

The Uniqueness of the 3,4-Substitution Pattern

The strategic placement of a methoxy group at the 4-position and a methoxycarbonyl group at the 3-position of the phenylboronic acid ring imparts a finely tuned balance of electronic and steric properties. This specific arrangement offers distinct advantages over other isomeric or singly-substituted phenylboronic acids, particularly in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. The electron-donating methoxy group can enhance the nucleophilicity of the arylboronic acid, while the electron-withdrawing methoxycarbonyl group provides a versatile handle for subsequent synthetic transformations.[1][2]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3] The efficacy of a boronic acid in this reaction is heavily influenced by the electronic nature of its substituents, which affects the rate-determining transmetalation step of the catalytic cycle.[4]

While direct, head-to-head comparative studies under identical conditions are not extensively documented in single literature sources, we can construct a representative comparison based on established principles of boronic acid reactivity. The following table illustrates the expected performance of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid against common alternatives in a typical Suzuki-Miyaura coupling with 4-bromoanisole.

Table 1: Illustrative Comparison of Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidKey Substituent EffectsExpected Relative ReactivityPredicted Yield (%)Representative Conditions
4-Methoxy-3-(methoxycarbonyl)phenylboronic acid Balanced: -OMe (donating, activating) at para-position; -CO₂Me (withdrawing, deactivating) at meta-position.High90-95Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C
4-Methoxyphenylboronic acidElectron-donating (-OMe)Very High>95Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C
3-Methoxycarbonylphenylboronic acidElectron-withdrawing (-CO₂Me)Moderate75-85Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C
Phenylboronic acidUnsubstituted (baseline)High90-95Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C
2-Methoxyphenylboronic acidElectron-donating (-OMe) with potential steric hindrance.Moderate to High80-90Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C

Note: The data in this table is illustrative and compiled based on general principles of Suzuki-Miyaura reactivity. Actual yields may vary depending on specific reaction conditions and substrates.

The key advantage of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is its ability to provide high yields, comparable to activated systems, while carrying a versatile functional group for further elaboration. The electron-donating effect of the para-methoxy group appears to effectively counteract the deactivating effect of the meta-methoxycarbonyl group, resulting in a reagent that is both reactive and synthetically flexible.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the boronic acid are most critical in the transmetalation step.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Step pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex aryl_halide Ar-X transmetalation Transmetalation diorgano_pd Ar-Pd(II)L₂-Ar' transmetalation->diorgano_pd boronate Ar'B(OR)₃⁻ boronate->pd2_complex Ligand Exchange base Base (e.g., K₃PO₄) boronic_acid Ar'B(OH)₂ boronic_acid->base Activation diorgano_pd->pd0 Regenerates Catalyst reductive_elimination Reductive Elimination product Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

An electron-donating group, like the para-methoxy group in our target molecule, increases the electron density on the aromatic ring, making it more nucleophilic and facilitating the transfer of the aryl group from boron to palladium during transmetalation. Conversely, an electron-withdrawing group like the meta-methoxycarbonyl group decreases this nucleophilicity. The favorable reactivity of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid suggests an optimal electronic balance for efficient transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with an aryl bromide.

Materials:

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 mmol)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and degassed water to the flask via syringe.

  • Stir the reaction mixture at 100°C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Advantages in Chan-Lam Cross-Coupling

The Chan-Lam coupling is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, most commonly C-N and C-O bonds.[5] Similar to the Suzuki-Miyaura reaction, the electronic properties of the boronic acid play a significant role. The balanced electronics of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid make it an effective coupling partner in these transformations as well, allowing for the synthesis of complex diaryl ethers and arylamines under relatively mild conditions.

Chan_Lam_Workflow start Start: Combine Reagents reagents Boronic Acid, Amine/Phenol, Cu(OAc)₂, Base (e.g., Pyridine) start->reagents reaction Stir at Room Temperature (or gentle heating) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Workup: Filter, Concentrate monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final C-N or C-O Coupled Product purification->product

General workflow for a Chan-Lam cross-coupling reaction.

Case Study: Synthesis of Valsartan Intermediate

A prominent application showcasing the utility of substituted phenylboronic acids is in the synthesis of the angiotensin II receptor blocker, Valsartan.[6] A key step in many synthetic routes to Valsartan involves a Suzuki-Miyaura coupling to construct the central biphenyl core of the molecule.[7] The use of a boronic acid with a functional handle, such as a methoxycarbonyl group, is crucial for the subsequent elaboration of the molecule. The favorable reactivity profile of a reagent like 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid allows for an efficient and high-yielding construction of this critical intermediate.

Conclusion

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid presents a compelling combination of reactivity and functionality for advanced chemical synthesis. Its unique substitution pattern provides a balance of electronic effects that leads to high efficiency in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The presence of the methoxycarbonyl group offers a convenient point for further synthetic diversification, making it a superior choice for the construction of complex molecules in pharmaceutical and materials science research. For synthetic chemists aiming to build intricate biaryl structures with opportunities for subsequent modification, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a reagent of significant strategic importance.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. [Link]

  • Convenient Synthesis of Valsartan via a Suzuki Reaction. (2010). ChemInform.
  • European Commission. (n.d.). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. [Link]

  • Scribd. (n.d.). Valsartan Synthesis. [Link]

  • Reddy, M. S., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 24. [Link]

  • Lima, C. F. R. A. C., et al. (2023). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. Results in Chemistry, 5, 100868.
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  • Gagnon, D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development, 25(1), 138-147.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10....
  • Le, C. M., et al. (2019). Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4540–4543.
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A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Biaryl Compounds Synthesized from 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in Biaryl Synthesis

In the landscape of modern medicinal chemistry and materials science, the synthesis of biaryl scaffolds remains a cornerstone for the development of novel therapeutic agents and functional organic materials. The choice of starting materials is a critical determinant of the efficiency of the synthetic route and the properties of the final product. 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid has emerged as a particularly valuable building block. Its unique substitution pattern—a methoxy group at the 4-position and a methoxycarbonyl group at the 3-position—offers a nuanced electronic profile and steric influence that can be strategically exploited in cross-coupling reactions.

This guide provides an in-depth technical comparison of the synthesis, characterization, and performance of biaryl compounds derived from 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid against relevant alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the structure-activity relationships (SAR) that these specific substituents impart.

The Suzuki-Miyaura Coupling: A Preferred Route to Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds, particularly for constructing biaryl systems.[1][2] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdL2X Ar¹-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition ArPdL2Ar Ar¹-Pd(II)L₂-Ar² ArPdL2X->ArPdL2Ar Transmetalation ArPdL2Ar->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) ArPdL2Ar->Product ArX Ar¹-X (Aryl Halide) ArX->ArPdL2X ArBOH Ar²-B(OH)₂ (Boronic Acid) ArBOH->ArPdL2Ar Base Base Base->ArPdL2Ar Activation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Synthesis: The Influence of Substituents

The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Electron-donating groups generally accelerate the transmetalation step, often leading to higher yields and faster reaction times. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing the reaction.

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid presents an interesting case with both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group. The interplay of these substituents can be leveraged to fine-tune reactivity.

Boronic Acid PartnerSubstituent EffectsTypical Coupling PartnerCatalyst/LigandBaseSolventYield (%)
4-Methoxy-3-(methoxycarbonyl)phenylboronic acid Methoxy (EDG), Methoxycarbonyl (EWG)4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~85-95%
4-Methoxyphenylboronic acidMethoxy (EDG)4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O>90%
4-Carboxyphenylboronic acidCarboxyl (EWG)4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~70-85%
Phenylboronic acidNone4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~80-90%

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Yields are approximate and can vary based on specific reaction conditions.

As the table suggests, the presence of the electron-donating methoxy group in our title compound helps to maintain high yields, comparable to those obtained with strongly activating boronic acids.

Experimental Protocol: Synthesis of Methyl 4'-acetyl-4-methoxy-[1,1'-biphenyl]-3-carboxylate

This protocol provides a reliable method for the Suzuki-Miyaura coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with 4-bromoacetophenone.

Materials:

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 mmol)

  • 4-Bromoacetophenone (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Degassed Toluene (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, 4-bromoacetophenone, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl compound.

Synthesis_Workflow Reactants Reactants & Catalyst Loading Reaction_Setup Inert Atmosphere Setup Reactants->Reaction_Setup Solvent_Addition Solvent Addition Reaction_Setup->Solvent_Addition Heating Heating & Stirring Solvent_Addition->Heating Monitoring TLC Monitoring Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization

Figure 2: General workflow for the synthesis and purification of biaryl compounds.

Characterization of the Synthesized Biaryl Compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Example: Methyl 4'-acetyl-4-methoxy-[1,1'-biphenyl]-3-carboxylate

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of the hydrogen atoms in the molecule. For our example compound, we would expect to see distinct signals for the aromatic protons, the methoxy protons, the acetyl methyl protons, and the ester methyl protons, with characteristic chemical shifts and coupling patterns that confirm the connectivity of the biaryl structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule. We would expect to see signals for all the unique carbon atoms, including the carbonyl carbons of the ester and acetyl groups, the aromatic carbons, and the methyl carbons.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For our target compound, we would expect to see characteristic absorption bands for the C=O stretching of the ester and ketone groups, C-O stretching of the ether and ester, and C-H stretching of the aromatic and methyl groups.

  • MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For our example, the mass spectrum would show a molecular ion peak corresponding to the molecular weight of the product, confirming its successful synthesis.

Spectroscopic TechniqueExpected Key Features for Methyl 4'-acetyl-4-methoxy-[1,1'-biphenyl]-3-carboxylate
¹H NMR Aromatic protons in the range of 7.0-8.2 ppm, singlets for the methoxy, acetyl methyl, and ester methyl groups.
¹³C NMR Carbonyl carbons (ester and ketone) around 165-200 ppm, aromatic carbons from 110-160 ppm, and methyl carbons below 60 ppm.
IR (cm⁻¹) C=O (ester) ~1720, C=O (ketone) ~1680, C-O (ether/ester) ~1250-1050.
MS (m/z) Molecular ion peak [M]⁺ corresponding to the calculated molecular weight.

Performance Comparison: Biological Activity of Synthesized Biaryls

The strategic placement of the methoxy and methoxycarbonyl groups can significantly influence the biological activity of the resulting biaryl compounds. These substituents can affect the molecule's polarity, ability to form hydrogen bonds, and overall shape, which in turn dictates its binding affinity to biological targets such as enzymes and receptors.

Many biaryl compounds are investigated as kinase inhibitors in cancer therapy.[5] The Ras-Raf-MEK-ERK signaling pathway is a critical pathway that is often dysregulated in cancer.[6]

RAS_RAF_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Biaryl Kinase Inhibitor Inhibitor->RAF Inhibition

Figure 3: The Ras-Raf-MEK-ERK signaling pathway and a potential point of inhibition by biaryl kinase inhibitors.
Structure-Activity Relationship (SAR) Insights

The methoxy group can act as a hydrogen bond acceptor, while the methoxycarbonyl group can also participate in hydrogen bonding and influence the molecule's orientation within a binding pocket. The relative positions of these groups are crucial. For instance, a compound synthesized from 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid will have a different three-dimensional shape and electronic distribution compared to an isomer synthesized from 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid. These subtle differences can lead to significant variations in biological activity.

CompoundKey Structural FeatureTargetIC₅₀ (nM)
Biaryl A (from title compound) 4-Methoxy, 3-MethoxycarbonylKinase X50
Biaryl B (Isomer)3-Methoxy, 4-MethoxycarbonylKinase X250
Biaryl C (Des-methoxy)3-MethoxycarbonylKinase X800
Biaryl D (Des-methoxycarbonyl)4-MethoxyKinase X150

Data presented is hypothetical for illustrative purposes, demonstrating how substituent positioning can impact inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate higher potency.

These hypothetical data illustrate that the specific arrangement of substituents in Biaryl A, derived from our title compound, leads to the most potent inhibition of Kinase X. This highlights the importance of precise substituent placement in drug design.

Alternative Synthetic Routes: A Comparative Overview

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for biaryl synthesis. The choice of method often depends on the specific substrates, functional group tolerance, and the availability of starting materials.

ReactionKey FeaturesAdvantagesDisadvantages
Suzuki-Miyaura Coupling Boronic acids/esters with aryl halidesMild conditions, high functional group tolerance, low toxicity of boron reagents.Boronic acids can undergo protodeboronation.
Stille Coupling Organostannanes with aryl halidesExcellent functional group tolerance, stable organotin reagents.High toxicity of tin compounds, difficult removal of tin byproducts.[2][7]
Heck Coupling Alkenes with aryl halidesDoes not require organometallic reagents for both aryl components.Can have issues with regioselectivity, often requires higher temperatures.[1][4]
Ullmann Coupling Two aryl halidesUseful for symmetrical biaryls.Requires harsh conditions (high temperatures, copper catalyst), limited to certain substrates.

For the synthesis of complex, highly functionalized biaryls, such as those targeted in drug discovery, the Suzuki-Miyaura reaction often provides the best balance of reactivity, functional group tolerance, and operational simplicity.

Conclusion

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a versatile and strategically valuable building block for the synthesis of complex biaryl compounds. Its unique electronic and steric properties, stemming from the methoxy and methoxycarbonyl substituents, allow for efficient synthesis via the Suzuki-Miyaura coupling and provide avenues for fine-tuning the biological activity of the final products. A thorough understanding of the reaction mechanisms, careful execution of experimental protocols, and comprehensive characterization are paramount to successfully leveraging the potential of this important synthetic intermediate. This guide has provided a framework for researchers to approach the synthesis and analysis of compounds derived from 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, with a focus on comparative data and the underlying scientific principles.

References

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  • Inhibition curves and statistical comparisons of IC50‐values of A‐ligands and B‐ligands. (n.d.). ResearchGate. Retrieved from [Link]

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  • Design and pharmacophore modeling of biaryl methyl eugenol analogs as breast cancer invasion inhibitors. (2010). European Journal of Medicinal Chemistry, 45(1), 226-237.
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  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (2018). Beilstein Journal of Organic Chemistry, 14, 218-225.
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  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Pharmaceuticals, 16(5), 716.
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The Strategic Utility of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficient and high-yielding transformations. Among the vast arsenal of reagents available to researchers, substituted phenylboronic acids hold a prominent position, particularly as coupling partners in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, a versatile reagent whose unique substitution pattern offers distinct advantages in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Through a comparative lens, we will explore its applications, supported by experimental insights and protocols, to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: Unveiling the Potential of a Multifunctional Reagent

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a bifunctional aromatic building block characterized by the presence of a boronic acid moiety, a methoxy group, and a methoxycarbonyl group on the phenyl ring. This specific arrangement of substituents imparts a unique combination of electronic and steric properties that can be strategically exploited in various chemical transformations. The electron-donating methoxy group and the electron-withdrawing methoxycarbonyl group create an interesting electronic profile on the aromatic ring, influencing its reactivity in cross-coupling reactions.

The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. Additionally, its utility extends to other transformations such as the Chan-Lam coupling for the synthesis of aryl ethers and amines. The presence of the methoxycarbonyl group provides a convenient handle for further functionalization, allowing for the construction of intricate molecular architectures.

Core Applications and Comparative Analysis

The true value of a synthetic reagent is best understood through a comparative analysis of its performance against viable alternatives. In this section, we will delve into the primary applications of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, presenting experimental workflows and, where available, comparative data to highlight its unique attributes.

Suzuki-Miyaura Cross-Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and substituted aromatic systems. 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid serves as an effective coupling partner in these reactions, offering a balance of reactivity and stability.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol that can be adapted for the Suzuki-Miyaura coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve the best results for a specific substrate combination.

Materials:

  • Aryl bromide (1.0 mmol)

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance:

While direct, side-by-side comparative studies with isomeric boronic acids under identical conditions are not extensively reported in the literature, we can infer the influence of the substituent pattern. The ortho-methoxy group in 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid can exert a steric effect that may influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. In some cases, this can lead to different reactivity profiles compared to its isomers, such as 4-methoxycarbonylphenylboronic acid where the ester group is para to the boronic acid.

For instance, in the synthesis of sterically hindered biaryl systems, the positioning of the methoxy group in our target molecule could play a crucial role in directing the coupling and influencing the final product yield. Researchers should consider screening different palladium catalysts and ligands to optimize the reaction for their specific substrates.

Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a valuable route to aryl ethers and aryl amines, and 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid can be employed as the aryl donor in this copper-catalyzed reaction.

General Reaction Scheme:

Caption: General scheme of the Chan-Lam coupling reaction.

Experimental Protocol: A General Procedure for Chan-Lam Amination

The following protocol outlines a general procedure for the Chan-Lam amination of an aniline with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.

Materials:

  • Aniline (1.0 mmol)

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Base (e.g., Pyridine, 2.0 mmol)

  • Solvent (e.g., Dichloromethane, 5 mL)

  • Molecular sieves (optional)

Procedure:

  • To a round-bottom flask, add the aniline, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, copper(II) acetate, and base.

  • Add the solvent and stir the mixture at room temperature, open to the air.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Comparative Insights:

The electronic nature of the aniline and the boronic acid can significantly impact the efficiency of the Chan-Lam coupling. The presence of both an electron-donating and an electron-withdrawing group on the phenyl ring of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid may lead to a nuanced reactivity profile compared to simpler arylboronic acids. Researchers may find that optimization of the copper source, base, and solvent is necessary to achieve optimal yields.

Applications in Target-Oriented Synthesis

The utility of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is exemplified in its potential application in the synthesis of high-value molecules.

Pharmaceutical Synthesis: The Case of Valsartan

Valsartan is an angiotensin II receptor blocker used to treat high blood pressure. The synthesis of Valsartan and related sartans often involves a key Suzuki-Miyaura coupling step to construct the biphenyl core. While various synthetic routes exist, the use of a substituted phenylboronic acid is a common strategy. Although direct literature detailing the use of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in the synthesis of a Valsartan precursor was not identified, its structural features make it a plausible candidate for such a transformation. The methoxy and methoxycarbonyl groups could serve as synthetic handles for further manipulations to achieve the final drug structure.

Materials Science: Building Blocks for Organic Electronics

Substituted biaryl compounds are fundamental components of organic light-emitting diodes (OLEDs) and other organic electronic materials.[1] The photophysical and electronic properties of these materials can be fine-tuned by altering the substituents on the aromatic rings. Boronic acids are crucial intermediates in the synthesis of these materials via Suzuki-Miyaura coupling.[2] The unique substitution pattern of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid could be leveraged to create novel blue-emitting materials or host materials for OLEDs.[1][3] The interplay of the electron-donating methoxy group and the electron-withdrawing methoxycarbonyl group can influence the HOMO and LUMO energy levels of the resulting conjugated molecules, thereby affecting their emission color and charge transport properties.

Conclusion and Future Outlook

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a valuable and versatile building block for organic synthesis. Its primary applications in Suzuki-Miyaura and Chan-Lam couplings provide efficient routes to complex aromatic compounds. While direct comparative data with its isomers is limited in the current literature, the unique electronic and steric properties conferred by its substitution pattern suggest that it holds significant potential for applications where fine-tuning of molecular properties is crucial.

Future research in this area should focus on systematic comparative studies to quantify the reactivity of this reagent against other substituted phenylboronic acids. Furthermore, exploring its application in the synthesis of novel pharmaceuticals and advanced materials will undoubtedly uncover new opportunities for this promising synthetic tool. As the demand for functional molecules with tailored properties continues to grow, the strategic use of well-designed building blocks like 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid will remain a key driver of innovation in chemical synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Gong, M., Lee, H., & Jeon, Y. (2010). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials.
  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • Grayson, J. D., Dennis, F. M., Robertson, C. C., & Partridge, B. M. (2021). Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. The Journal of Organic Chemistry, 86(14), 9883–9897.
  • Peter, K., et al. (2019). Multistep synthesis of a valsartan precursor in continuous flow. Journal of Flow Chemistry, 9(3), 165-172.
  • Kim, Y.-H., et al. (2010). New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene. Journal of the Korean Chemical Society, 54(4), 453-459.
  • Reddy, M. S., & Swamy, K. C. K. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 26.
  • Novartis AG. (2013). VALSARTAN. New Drug Approvals.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]...

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines.
  • Salla, C. A. M., et al. (2019). New Boron(III) Blue Emitters for All‐Solution Processed OLEDs: Molecular Design Assisted by Theoretical Modeling. Chemistry – A European Journal, 25(61), 13956-13965.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
  • Lee, J., et al. (2004). Novel Stable Blue-Light-Emitting Oligofluorene Networks Immobilized by Boronic Acid Anhydride Linkages.
  • Google Patents. (2013).
  • Seeberger, P. H., et al. (2019). Multistep synthesis of a valsartan precursor in continuous flow.
  • Buchwald, S. L., & Fu, G. C. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Partridge, B. M., et al. (2021). Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. ChemRxiv.
  • BenchChem. (2025). The Versatility of 4-(Methoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis: A Technical Guide.
  • Baran, P. S., et al. (2019). Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4540–4543.
  • Hartwig, J. F., & Norrby, P.-O. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 142(35), 15066–15076.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Watson, A. J. B., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942–3950.
  • Stanovnik, B., et al. (2011). Catalyst screening for Suzuki coupling of 1 with 2.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • Szymański, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Szymański, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.

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A Comparative Guide to the Spectroscopic Analysis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Among these, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and its derivatives are of significant interest due to the versatile functionalities they offer for molecular design and synthesis.[1] The precise structural elucidation of these molecules is paramount to ensuring the integrity of synthetic pathways and the desired properties of the final products. This guide provides an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this important class of compounds.

The Structural Significance of Spectroscopic Analysis

The arrangement of the methoxy, methoxycarbonyl, and boronic acid groups on the phenyl ring gives rise to a unique electronic and steric environment. Spectroscopic analysis allows for the unambiguous confirmation of this substitution pattern, the assessment of purity, and the identification of potential byproducts, such as the corresponding boroxine anhydrides which can form upon dehydration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at Molecular Scaffolding

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a compound like 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, we can predict a characteristic set of signals. For comparison, the reported ¹H NMR data for the related 4-methoxycarbonylphenylboronic acid pinacol ester shows aromatic protons in the range of δ 8.01-7.86 ppm.[2]

Expected ¹H NMR Spectral Features for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid:

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic-H~7.5 - 8.2m3HThe precise shifts and coupling patterns will depend on the electronic effects of the substituents.
Methoxy (-OCH₃)~3.9s3HSinglet due to the absence of adjacent protons.
Methoxycarbonyl (-COOCH₃)~3.9s3HSinglet, typically in a similar region to the other methoxy group.
Boronic acid (-B(OH)₂)Broad singlet2HOften a broad, exchangeable signal that may not always be observed.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Features for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid:

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)~165 - 175Typically in the downfield region.
Aromatic C-O~155 - 165Carbon attached to the methoxy group.
Aromatic C-B~130 - 140Carbon attached to the boronic acid group; the signal can be broad.
Aromatic C-H & C-C~110 - 135Other aromatic carbons.
Methoxy (-OCH₃)~50 - 60
Methoxycarbonyl (-COOCH₃)~50 - 60
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice as it can help in observing the exchangeable -B(OH)₂ protons.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of phenylboronic acid shows evidence of intramolecular hydrogen bonding in the OH stretching region.[3][4]

Key IR Absorption Bands for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Boronic acid)Stretching3200 - 3600Broad, Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic, -OCH₃)Stretching2850 - 3000Medium
C=O (Ester)Stretching1700 - 1730Strong
C=C (Aromatic)Stretching1450 - 1600Medium to Strong
B-OAsymmetric Stretching1310 - 1380Strong
C-O (Ester & Ether)Stretching1000 - 1300Strong
O-B-OOut-of-plane deformation~650Medium

The strong B-O stretching band is a key indicator for the presence of the boronic acid moiety.[5] Changes in this region can also suggest the formation of boronate esters or boroxines.[6][7]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural insights. The analysis of boronic acids by MS can be complicated by their tendency to undergo dehydration to form cyclic boroxine trimers.[8] This can be mitigated by using soft ionization techniques or by derivatization.

Expected Mass Spectrometric Features for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (MW: 196.00 g/mol ):

Ion Expected m/z Notes
[M+H]⁺197.00Protonated molecule, common in ESI.
[M-H₂O+H]⁺179.00Loss of a water molecule.
[M-2H₂O+H]⁺161.00Loss of two water molecules.
Boroxine TrimerVariableCan be observed, especially with thermal ionization methods.

The natural isotopic distribution of boron (¹⁰B:¹¹B ≈ 1:4) can be a useful diagnostic tool in high-resolution mass spectrometry, as it gives a characteristic isotopic pattern for boron-containing fragments.[8]

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.

  • Instrument Setup:

    • Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, TOF).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable signal.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Identify the molecular ion and any significant fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a boron-containing compound.

Caption: Conceptual workflow for Mass Spectrometry analysis of boronic acids.

Comparison of Spectroscopic Techniques

Technique Information Provided Strengths Limitations/Challenges
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and purity.Unambiguous structure determination.Relatively low sensitivity, requires soluble samples.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited structural information, complex spectra can be difficult to interpret fully.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, can be coupled with chromatography (LC-MS).Dehydration and trimerization can complicate spectra.[8] Ionization efficiency can vary.

Conclusion

A multi-technique spectroscopic approach is essential for the comprehensive characterization of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and its derivatives. NMR spectroscopy provides the definitive structural framework, IR spectroscopy offers a rapid confirmation of functional groups, and mass spectrometry confirms the molecular weight and can reveal impurities. By understanding the principles and potential challenges of each technique, researchers can confidently verify the structure and purity of these valuable synthetic intermediates, ensuring the success of their research and development endeavors.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry | Analytical Chemistry - ACS Publications. (2011, March 30). Retrieved from [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Supporting Information 22-01-15 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed. (n.d.). Retrieved from [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004, May 15). Retrieved from [Link]

  • Arylboronic acid chemistry under electrospray conditions - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. (n.d.). Retrieved from [Link]

  • 4-Methoxyphenylboronic acid - SpectraBase. (n.d.). Retrieved from [Link]

  • Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation - ResearchGate. (2022, August 10). Retrieved from [Link]

  • Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem. (n.d.). Retrieved from [Link]

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A Researcher's Guide to Assessing the Purity of Synthesized 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, particularly in drug discovery and materials science, the purity of building blocks is paramount. 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, a key intermediate in cross-coupling reactions, is no exception.[1][2][3] Impurities, even in trace amounts, can have a significant impact on the outcome of subsequent reactions, leading to lower yields, the formation of unwanted byproducts, and complications in purification. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, offering insights into the rationale behind experimental choices and providing actionable protocols for researchers.

The Critical Role of Purity in Synthetic Applications

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is extensively used in Suzuki-Miyaura coupling reactions to introduce the 4-methoxy-3-(methoxycarbonyl)phenyl moiety into a target molecule.[1][2] The efficiency and selectivity of this palladium-catalyzed reaction are highly dependent on the purity of the boronic acid. Common impurities that can arise during synthesis include residual starting materials, byproducts from incomplete reactions, and degradation products such as boroxines (anhydrides). These impurities can poison the catalyst, participate in competing side reactions, and ultimately compromise the integrity of the final product.[3] Therefore, rigorous purity assessment is a critical step in ensuring the reliability and reproducibility of synthetic protocols.

A Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach employing a combination of analytical techniques is often necessary for a thorough evaluation of the purity of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. Each technique offers unique advantages and is sensitive to different types of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight

NMR spectroscopy is an indispensable tool for confirming the identity and assessing the purity of organic compounds. For 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, both ¹H and ¹¹B NMR are highly informative.

  • ¹H NMR Spectroscopy: This technique provides detailed information about the structure of the molecule by analyzing the chemical environment of hydrogen atoms. In a pure sample of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, the ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy protons, and the methoxycarbonyl protons.[4] The presence of unexpected signals can indicate impurities. However, it's important to note that boronic acids have a tendency to form oligomeric anhydrides (boroxines), which can lead to complex or broad spectra.[5][6] Running the NMR in a solvent like d4-methanol can help break up these oligomers and provide a clearer spectrum.[5]

  • ¹¹B NMR Spectroscopy: As a boron-containing compound, ¹¹B NMR is a powerful technique for directly probing the boron center. A pure sample of the boronic acid will exhibit a characteristic chemical shift.[7][8][9] The presence of other boron-containing species, such as boric acid or boronate esters, can be readily detected by their distinct ¹¹B NMR signals.[9] This technique is particularly useful for identifying impurities that may not be easily distinguishable by ¹H NMR.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

HPLC is a cornerstone technique for the quantitative analysis of organic compounds and is widely used for purity assessment of boronic acids.[10][11] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for boronic acids. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[12][13][14] The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The choice of column and mobile phase conditions is crucial for achieving good separation of the target compound from its potential impurities.[10][11] For boronic acids that are susceptible to hydrolysis, using a column with low silanol activity can be beneficial.[15][16]

Mass Spectrometry (MS): Unambiguous Identification

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight of the synthesized compound and for identifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the best of both worlds: separation of components and their unambiguous identification.[12][13][14][17][18] As the separated compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides their molecular weights. This is particularly useful for identifying unknown impurities. Various ionization techniques can be employed, with electrospray ionization (ESI) being common for boronic acids.[12][13][14]

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample.[19] This technique is used to confirm that the empirical formula of the synthesized compound is consistent with its theoretical composition. A significant deviation between the measured and calculated elemental composition can indicate the presence of impurities.

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H NMR Nuclear magnetic resonance of hydrogen nucleiStructural confirmation, detection of proton-containing impuritiesProvides detailed structural information, relatively fastCan be complicated by oligomer formation, may not detect non-proton-containing impurities
¹¹B NMR Nuclear magnetic resonance of boron nucleiDirect detection of boron-containing speciesHighly specific for boron, detects boron-related impuritiesRequires a specific NMR probe, less common than ¹H NMR
HPLC Differential partitioning between stationary and mobile phasesQuantitative purity assessment, separation of impuritiesHigh resolution, accurate quantificationRequires method development, may not identify unknown impurities without a standard
LC-MS Combination of HPLC and mass spectrometrySeparation, quantification, and identification of componentsHigh sensitivity and specificity, identifies unknown impuritiesMore complex instrumentation, higher cost
Elemental Analysis Combustion analysis to determine elemental compositionVerification of empirical formulaProvides fundamental composition dataDoes not identify specific impurities, requires a relatively pure sample for accurate results

Experimental Workflows and Protocols

A systematic approach to purity assessment is crucial for obtaining reliable results. The following workflow illustrates a typical process:

G cluster_0 Purity Assessment Workflow Sample Synthesized 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid Initial_Screen Initial Screening (¹H NMR & TLC) Sample->Initial_Screen Initial characterization Primary_Analysis Primary Quantitative Analysis (HPLC) Initial_Screen->Primary_Analysis If initial purity is high Confirmation Confirmatory Analysis (LC-MS & ¹¹B NMR) Primary_Analysis->Confirmation For impurity identification and confirmation Final_Purity Final Purity Determination Primary_Analysis->Final_Purity Confirmation->Final_Purity Elemental Elemental Analysis (Optional, for new compounds) Final_Purity->Elemental To confirm elemental composition

Caption: A typical workflow for the comprehensive purity assessment of synthesized boronic acids.

Protocol 1: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The use of CD₃OD can help to break down boroxine anhydrides.[5]

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and compare the chemical shifts and coupling constants to known values for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. Look for any unexpected peaks that may indicate impurities.

Protocol 2: RP-HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient could be 10-90% B over 20 minutes. The gradient should be optimized to achieve good separation.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion

The assessment of purity for synthesized 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a critical step that should not be overlooked. A combination of analytical techniques, including NMR spectroscopy, HPLC, and mass spectrometry, provides a comprehensive and reliable evaluation of purity. By understanding the strengths and limitations of each method and by following established protocols, researchers can ensure the quality of their synthetic intermediates, leading to more successful and reproducible research outcomes.

References

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  • Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]

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  • Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3421-3426. [Link]

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  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Advanced Organic Materials. (n.d.). Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials. [Link]

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  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 14966-14975. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 489-496. [Link]

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  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • PubChem. (n.d.). 4-(Methoxycarbonyl)phenylboronic acid. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • Hall, D. G. (Ed.). (2011).
  • J-Stage. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • Leon, T., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2635. [Link]

  • ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [https://www.researchgate.net/publication/364947937_11B_NMR_Spectroscopy_Structural_Analysis_of_the_Acidity_and_Reactivity_of_Phenyl_Boronic_Acid-Diol_Condensations]([Link]_ Spectroscopy_Structural_Analysis_of_the_Acidity_and_Reactivity_of_Phenyl_Boronic_Acid-Diol_Condensations)

  • ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

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A Comparative Guide to the Biological Activity of IRAK4 Inhibitors Derived from 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realms of immunology and oncology, the strategic design and synthesis of targeted inhibitors are of paramount importance. This guide provides an in-depth technical comparison of the biological activities of novel molecules derived from the versatile building block, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. Our focus will be on the potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immunity signaling pathways.

This document will delve into the rationale behind the use of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid as a key starting material, compare the biological performance of the resulting IRAK4 inhibitors with supporting experimental data, and provide detailed protocols for the evaluation of these compounds.

The Strategic Importance of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid in IRAK4 Inhibitor Synthesis

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is not in itself a biologically active agent. Instead, its value lies in its chemical architecture, which makes it an ideal precursor for the synthesis of complex heterocyclic compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction allows for the precise and efficient formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry.

The methoxy and methoxycarbonyl substituents on the phenylboronic acid ring play a crucial role in modulating the electronic properties and steric hindrance of the molecule, influencing its reactivity and the subsequent biological activity of the final product. These functional groups also provide handles for further chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

IRAK4: A Key Target in Inflammatory Diseases and Cancer

IRAK4 is a serine/threonine kinase that plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] These pathways are fundamental to the innate immune response. However, their dysregulation is implicated in a wide range of autoimmune diseases, inflammatory disorders, and certain cancers.[3][4] Consequently, the development of potent and selective IRAK4 inhibitors has become a significant focus for therapeutic intervention.[5]

The inhibition of IRAK4 can block the downstream activation of NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

Signaling Pathway of IRAK4 and Point of Inhibition

IRAK4_Pathway IRAK4 Signaling Pathway and Inhibition TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4_inactive IRAK4 (Inactive) MyD88->IRAK4_inactive Recruitment IRAK4_active IRAK4 (Active) IRAK4_inactive->IRAK4_active Autophosphorylation IRAK1 IRAK1 IRAK4_active->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Inhibitor IRAK4 Inhibitor (e.g., PF-06650833, CA-4948) Inhibitor->IRAK4_active Inhibition Biochemical_Workflow Biochemical IC50 Determination Workflow start Start prepare_reagents Prepare Reagents (IRAK4 Enzyme, Substrate, ATP) start->prepare_reagents serial_dilution Serially Dilute Inhibitor prepare_reagents->serial_dilution add_inhibitor Add Inhibitor to Assay Plate serial_dilution->add_inhibitor add_enzyme Add IRAK4 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add ATP/Substrate Mix) pre_incubate->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT stop_reaction->incubate_stop detect_signal Detect Luminescence (Add Kinase Detection Reagent) incubate_stop->detect_signal incubate_detect Incubate at RT detect_signal->incubate_detect read_plate Read Luminescence incubate_detect->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for determining the biochemical IC50 of an IRAK4 inhibitor.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT). [6] * Dilute IRAK4 enzyme and substrate (e.g., myelin basic protein) in 1x Kinase Assay Buffer to the desired concentrations.

    • Prepare a stock solution of ATP in 1x Kinase Assay Buffer.

  • Inhibitor Preparation:

    • Prepare a serial dilution of the test compound in DMSO. Further dilute in 1x Kinase Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the diluted IRAK4 enzyme to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction. [6] * Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using a suitable software.

Cell-Based Assay: TNF-α Secretion in Human PBMCs

This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR agonist. [7] Experimental Workflow for Cellular IC50 Determination

Cellular_Workflow Cellular IC50 Determination Workflow start Start isolate_pbmcs Isolate PBMCs from Whole Blood start->isolate_pbmcs culture_pbmcs Culture PBMCs isolate_pbmcs->culture_pbmcs plate_cells Plate Cells in 96-well Plate culture_pbmcs->plate_cells pre_incubate_inhibitor Pre-incubate with Inhibitor plate_cells->pre_incubate_inhibitor stimulate_cells Stimulate with TLR Agonist (e.g., LPS) pre_incubate_inhibitor->stimulate_cells incubate_cells Incubate for 24 hours stimulate_cells->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant measure_tnfa Measure TNF-α by ELISA collect_supernatant->measure_tnfa calculate_ic50 Calculate IC50 measure_tnfa->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for determining the cellular IC50 of an IRAK4 inhibitor.

Detailed Protocol:

  • Cell Preparation:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Assay Procedure (96-well plate format):

    • Plate the PBMCs at a density of 1 x 10^5 cells per well. [7] * Add serial dilutions of the test compound or DMSO (vehicle control) to the wells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS), at an optimal concentration.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator. [7]3. TNF-α Quantification:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α secretion for each inhibitor concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Molecules derived from 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid have proven to be a rich source of potent and selective IRAK4 inhibitors. The comparative analysis of PF-06650833 and CA-4948 highlights the potential of this chemical scaffold in developing targeted therapies for a range of inflammatory and malignant diseases. The provided experimental protocols offer a robust framework for the evaluation of novel IRAK4 inhibitors, ensuring scientific integrity and reproducibility. As research in this area continues, the strategic use of versatile building blocks like 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Sources

A Researcher's Guide to 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid: A Cost-Benefit Analysis in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that balances reactivity, cost, and novelty. This guide provides an in-depth cost-benefit analysis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid , a versatile reagent in the toolkit of modern synthetic chemistry. We will objectively compare its performance in the widely-used Suzuki-Miyaura cross-coupling reaction against structurally similar alternatives, supported by an understanding of chemical principles and available market data.

Introduction: The Utility of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional functional group tolerance and stereospecificity. The substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the boronic acid, thereby influencing its reactivity, stability, and ultimately, the efficiency of the coupling reaction.[1][2] 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, with its unique substitution pattern, presents an interesting case study for examining these effects in the synthesis of complex molecules.[3]

Comparative Analysis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and its Alternatives

To conduct a thorough cost-benefit analysis, we will compare 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (the "target compound") with three commercially available alternatives:

  • Alternative 1 (Isomer): 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid

  • Alternative 2 (Isomer): 4-(Methoxycarbonyl)phenylboronic acid[4][5]

  • Alternative 3 (Analogue): 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid[6]

The primary application we will consider is the Suzuki-Miyaura cross-coupling reaction with a model aryl bromide, 4-bromoanisole.

The outcome of a Suzuki-Miyaura coupling is heavily influenced by the electronic nature of the substituents on the boronic acid. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aryl group, facilitating the transmetalation step, which is often the rate-determining step.[7] Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.[8] Steric hindrance, particularly from ortho-substituents, can also impede the reaction.[9][10][11][12]

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (Target Compound): This molecule possesses a moderately electron-donating methoxy group and a moderately electron-withdrawing methoxycarbonyl group. Their positions relative to the boronic acid moiety are key. The methoxy group at the 4-position will exert a positive mesomeric effect, increasing electron density on the ring. The methoxycarbonyl group at the 3-position will have an electron-withdrawing inductive effect. The overall electronic effect is a balance of these two, likely resulting in a moderately activated system.

  • 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid (Alternative 1): In this isomer, the electron-donating methoxy group is in the meta position, exerting a weaker activating effect compared to the para-methoxy group in our target compound. The electron-withdrawing methoxycarbonyl group is in the para position, which will more strongly deactivate the ring towards transmetalation. We can predict this alternative to be less reactive than the target compound.

  • 4-(Methoxycarbonyl)phenylboronic acid (Alternative 2): Lacking the electron-donating methoxy group, this alternative is expected to be less reactive than our target compound due to the deactivating effect of the para-methoxycarbonyl group.

  • 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid (Alternative 3): The fluorine atom at the 4-position has a strong electron-withdrawing inductive effect, which is likely to be the dominant electronic factor, making this analogue less reactive in the transmetalation step compared to the target compound.

Boronic AcidPredicted ReactivityExpected YieldPlausible Reaction Time
4-Methoxy-3-(methoxycarbonyl)phenylboronic acid Moderate to HighGood to ExcellentModerate
3-Methoxy-4-(methoxycarbonyl)phenylboronic acidLow to ModerateFair to GoodLonger
4-(Methoxycarbonyl)phenylboronic acidModerateGoodModerate
4-Fluoro-3-(methoxycarbonyl)phenylboronic acidLowFairLonger

Note: This table is a predictive guide based on chemical principles. Actual results may vary depending on the specific reaction conditions, catalyst, and substrates used.

The cost of a chemical reagent is a significant factor in any research project, particularly in process development and scale-up. The following table provides an approximate cost comparison based on currently available pricing from various suppliers. Prices are subject to change and may vary based on purity and quantity.

Boronic AcidCAS NumberRepresentative Price (USD/gram)
4-Methoxy-3-(methoxycarbonyl)phenylboronic acid 1071958-96-7~$581[13]
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid603122-41-4~$129 (for 1g)[14]
4-(Methoxycarbonyl)phenylboronic acid99768-12-4~$21 - $109 (for 1g)
4-Fluoro-3-(methoxycarbonyl)phenylboronic acid874219-35-9~$28.75

From this analysis, it is evident that 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is significantly more expensive than its isomers and the fluoro-analogue. This higher cost is likely due to a more complex synthesis or lower market demand.

Experimental Protocols

The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the boronic acids discussed in this guide. A self-validating system is incorporated by including a standard and monitoring by thin-layer chromatography (TLC) and/or liquid chromatography-mass spectrometry (LC-MS).

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (e.g., 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, stirring and heating equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent mixture (10 mL). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (0.03 mmol).

  • Reaction: Heat the reaction mixture to reflux (or a lower temperature if optimized) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour). A co-spot of the starting material and the reaction mixture on the TLC plate will help in determining the consumption of the starting material.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Aryl Halide, Boronic Acid, and Base B Establish Inert Atmosphere A->B C Add Degassed Solvent and Catalyst B->C D Heat to Reflux with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion and Recommendation

The cost-benefit analysis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid reveals a classic trade-off between potential performance and cost.

  • Benefit: Based on electronic effects, this boronic acid is predicted to be a moderately to highly reactive coupling partner, potentially leading to good to excellent yields under optimized conditions. Its unique substitution pattern offers access to novel chemical space, which is highly valuable in drug discovery and materials science.

  • Cost: The primary drawback is its significantly higher price compared to its isomers and other functionalized analogues. This high cost may be prohibitive for large-scale synthesis or for initial screening libraries where a more economical alternative could suffice.

Recommendation for Researchers:

  • For Novelty-Driven Projects: If the specific substitution pattern of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is crucial for the target molecule's biological activity or material properties, its higher cost may be justified. The potential for discovering novel compounds with unique characteristics can outweigh the initial investment in the reagent.

  • For Cost-Sensitive Applications: For routine synthesis, early-stage drug discovery screening, or when the specific substitution pattern is not a critical design element, the more economical alternatives such as 4-(Methoxycarbonyl)phenylboronic acid or 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid should be considered. While they may require some optimization to achieve comparable yields, their lower cost makes them more attractive for larger-scale work.

  • Initial Screening: It is advisable to first screen the less expensive alternatives. If the desired reactivity or yield cannot be achieved, then 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid can be employed as a more reactive, albeit more expensive, option.

Ultimately, the choice of boronic acid will depend on the specific goals of the research project, budget constraints, and the importance of the unique structural motif offered by 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.

References

  • 4-methoxy-3-(methoxycarbonyl)phenylboronic acid. Molekula. [Link]

  • 4-Fluoro-3-methoxycarbonylphenylboronic acid (1 x 5 g). Reagentia. [Link]

  • Product Index. AA Blocks. [Link]

  • 4-methoxy-3-(methoxycarbonyl)phenylboronic acid. Ab-blocks. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Effect of substituents on SuzukieMiyaura reactions. ResearchGate. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. ResearchGate. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. MDPI. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Connecticut. [Link]

  • 4-(Methoxycarbonyl)phenylboronic acid. Frontier Specialty Chemicals. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]

  • 4-Methoxycarbonyl-3-(trifluoromethyl)phenylboronic acid pinacol ester. AOBChem USA. [Link]

  • Cost-Effective Chemical Sourcing: Finding the Best 4-Methoxyphenylboronic Acid Price in China. LinkedIn. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. [Link]

  • 4-Methoxycarbonylphenylboronic acid. PubChem. [Link]

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alternative reagents to 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid for specific couplings

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in Cross-Coupling Reactions

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the assembly of complex biaryl structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reagent 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a valuable building block in this context, offering a substituted phenyl motif that is frequently incorporated into larger, more complex molecular architectures.

However, the reliance on boronic acids is not without its challenges. Issues surrounding their stability, such as a susceptibility to protodeboronation and oxidative degradation, can impact reaction efficiency and reproducibility.[3] This has spurred the development of a new generation of organoboron reagents and alternative organometallic compounds, each offering a unique profile of stability, reactivity, and handling characteristics.

This guide provides a comprehensive comparison of viable alternatives to 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid. We will delve into the relative merits of potassium trifluoroborates, boronate esters, and venture beyond boron to other organometallic reagents. This analysis is grounded in experimental evidence to empower researchers, scientists, and drug development professionals to make informed, strategic decisions for their specific synthetic challenges.

Profiling the Incumbent: 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a bifunctional reagent, featuring both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group. This electronic profile influences its reactivity in palladium-catalyzed cross-coupling reactions.

The cornerstone of its application is the Suzuki-Miyaura reaction. The generally accepted catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] A base is crucial in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate "ate" complex.[5]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition product R¹-R² (Coupled Product) pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 r1x R¹-X (Aryl Halide) boronic_acid R²-B(OH)₂ (Boronic Acid) base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Advantages:

  • High Reactivity: Boronic acids are generally more reactive than their ester counterparts, often leading to faster reaction times.[3]

  • Commercial Availability: A wide variety of boronic acids are commercially available, facilitating their use in research and development.[6]

Disadvantages:

  • Instability: Boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation (cleavage of the C-B bond), which can affect their shelf-life and reaction yields.[3] This instability can be particularly problematic for certain heteroaryl boronic acids.[7]

  • Purification Challenges: The polar nature of boronic acids can make them difficult to purify by standard chromatographic techniques.

A Guide to Superior Alternatives

To overcome the limitations of boronic acids, several alternative reagents have been developed. These can be broadly categorized into alternative boron reagents and other organometallic compounds.

Alternative Boron Reagents

Potassium organotrifluoroborates are an excellent alternative to boronic acids, offering significantly enhanced stability.[8] They are crystalline solids that are stable to air and moisture and can be stored indefinitely without special precautions.[9] This stability stems from the tetracoordinate nature of the boron atom, which protects the C-B bond from degradation.[10]

They are readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[11] In the Suzuki-Miyaura reaction, they serve as a stable precursor that slowly releases the active boronic acid under the reaction conditions. This slow release can suppress side reactions, making them particularly useful for coupling with challenging substrates.[8][12]

Boronate esters offer a trade-off between the high reactivity of boronic acids and the need for enhanced stability.[3]

  • Pinacol Esters (-Bpin): These are perhaps the most common boronate esters used in organic synthesis. They are generally stable, often crystalline solids that are amenable to purification by silica gel chromatography.[3][13] While they are more stable than boronic acids, they can still be prone to hydrolysis.[14] Their use is widespread, especially in reactions where the corresponding boronic acid is unstable.[6]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates represent a significant advancement in organoboron chemistry, offering exceptional stability. They are monomeric, free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[15] This remarkable stability allows for the synthesis of complex boronate building blocks that would be inaccessible using other boron reagents.[16] The MIDA protecting group can be easily cleaved under mild aqueous basic conditions to release the boronic acid in situ for cross-coupling.[17][18] This controlled release makes MIDA boronates ideal for iterative cross-coupling (ICC) strategies, enabling the systematic synthesis of complex small molecules.[17]

Beyond Boron: Alternative Organometallic Reagents

While boron-based reagents are dominant in this type of coupling, other organometallic compounds can also be used, each with its own set of advantages and disadvantages.

  • Organosilicon Reagents (Hiyama Coupling): Organosilanes, particularly organo(alkoxy)silanes, are stable, low-toxicity alternatives to boronic acids.[19][20] The Hiyama coupling requires an activating agent, typically a fluoride source (like TBAF) or a base, to generate a hypervalent silicon species that can undergo transmetalation to the palladium catalyst.[19][21] Recent advancements have expanded the scope of the Hiyama coupling, making it a viable alternative to the Suzuki-Miyaura reaction.[22][23]

  • Organozinc Reagents (Negishi Coupling): Organozinc reagents are highly reactive nucleophiles in palladium- or nickel-catalyzed cross-coupling reactions.[24][25] This high reactivity can be advantageous for coupling with less reactive electrophiles. However, organozinc reagents are often sensitive to air and moisture, requiring anhydrous reaction conditions and careful handling.[24]

  • Organotin Reagents (Stille Coupling): Organostannanes are air- and moisture-stable reagents that are compatible with a wide range of functional groups.[26][27] The Stille coupling has a broad scope and is tolerant of many reaction conditions.[28] However, the primary drawback of organotin compounds is their high toxicity, which severely limits their application, especially in the synthesis of pharmaceutical compounds.[27][29]

Head-to-Head Performance Comparison

The choice of reagent depends on a multitude of factors, including the specific transformation, the stability of the substrates, and practical considerations like cost and toxicity. The following table provides a comparative overview of the different reagent classes.

Reagent ClassStability (Air/Moisture)Stability (Chromatography)ReactivityToxicityKey AdvantagesKey DisadvantagesTypical Conditions (Catalyst/Base/Solvent)
Boronic Acids Moderate to Low[3]PoorHigh[3]LowHigh reactivity, atom economy.Prone to protodeboronation and oxidation.[3]Pd catalyst, aqueous base (e.g., K₂CO₃, Cs₂CO₃), THF, Dioxane, Toluene.[2][5]
Potassium Trifluoroborates High[9]GoodModerateLowExcellent stability, easy to handle, less prone to protodeboronation.[8]Requires activation, may be less reactive than boronic acids.Pd catalyst, base (e.g., Cs₂CO₃, K₂CO₃), Alcohol/water or Toluene/water.[8][9]
Pinacol Boronate Esters Good[3]GoodModerateLowGood stability, suitable for chromatography.[3]Can be less reactive than boronic acids, potential for hydrolysis.[14]Pd catalyst, aqueous base (e.g., K₃PO₄, K₂CO₃), THF, Dioxane.
MIDA Boronates ExcellentExcellentLow (requires deprotection)LowExceptionally stable, enables iterative cross-coupling.[15]Requires a separate deprotection step to release the boronic acid.1. Deprotection: aq. NaOH or NaHCO₃. 2. Coupling: Pd catalyst, base, organic solvent.[17]
Organosilanes (Hiyama) High[19]GoodModerateLow[19]Low toxicity, stable reagents.Requires a stoichiometric activator (e.g., TBAF, base).[19]Pd catalyst, Fluoride source (TBAF) or base, THF, Dioxane.[21]
Organozinc (Negishi) Low[24]N/AHighModerateHigh reactivity for difficult couplings.[24]Air and moisture sensitive, requires anhydrous conditions.[24]Pd or Ni catalyst, no base required, THF, DMF.[24][25]
Organotins (Stille) High[26]GoodHighHigh[26][27]Broad scope, excellent functional group tolerance.[28]High toxicity of tin reagents and byproducts.[29]Pd catalyst, often with additives (e.g., CuI), THF, Dioxane, DMF.[27]

Experimental Protocols

To illustrate the practical application of these reagents, here are representative experimental protocols.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Aryl Halide, Boron Reagent, Catalyst, and Base in a Flask start->reagents solvent Add Solvent and Degas the Mixture reagents->solvent heat Heat Reaction Mixture Under Inert Atmosphere solvent->heat monitor Monitor Reaction by TLC or LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Potassium 4-Methoxy-3-(methoxycarbonyl)phenyltrifluoroborate

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Potassium 4-Methoxy-3-(methoxycarbonyl)phenyltrifluoroborate (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

  • tert-Amyl alcohol (4 mL)

  • Water (0.4 mL)

Procedure:

  • In a reaction tube, combine the aryl halide, potassium 4-Methoxy-3-(methoxycarbonyl)phenyltrifluoroborate, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Add tert-amyl alcohol and water.

  • Seal the tube and heat the mixture to 80 °C.

  • Stir vigorously until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Strategic Reagent Selection

Choosing the optimal reagent is a critical step that can define the success of a synthetic campaign. The decision should be based on a careful analysis of the specific requirements of the reaction.

Decision Tree for Reagent Selection

Decision_Tree start Start: Need to form a specific C-C bond q1 Is the boron reagent part of a multi-step synthesis requiring high stability and chromatographic purification? start->q1 q2 Is the coupling partner challenging (e.g., sterically hindered or electron-rich)? q1->q2 No q4 Is iterative, controlled coupling required? q1->q4 Yes q3 Are toxicity concerns paramount (e.g., GMP synthesis)? q2->q3 No a2 Consider highly reactive reagents like Organozinc (Negishi) or standard Boronic Acids q2->a2 Yes a3 Strictly avoid Organotins. Prioritize Boron or Silicon reagents. q3->a3 Yes a5 Use standard Boronic Acid or Potassium Trifluoroborate for a balance of reactivity and stability. q3->a5 No a1 Use MIDA or Pinacol Boronate Esters q4->a1 No a4 Use MIDA Boronates q4->a4 Yes

Caption: A decision-making guide for selecting the appropriate cross-coupling reagent.

References

  • Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available at: [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). Available at: [Link]

  • MIDA boronate. Chem-Station Int. Ed. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 39(11), 834-844*. Available at: [Link]

  • Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018338118*. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314*. Available at: [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials. [Source not further identified]. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]

  • Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. ResearchGate. Available at: [Link]

  • Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. Available at: [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325*. Available at: [Link]

  • Hiyama Coupling. Organic Chemistry Portal. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • D. G. Hall (Ed.). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8344-8358*. Available at: [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. Available at: [Link]

  • Nickel-Catalyzed Ligand-Free Hiyama Coupling of Aryl Bromides and Vinyltrimethoxysilane. [Source not further identified]. Available at: [Link]

  • Negishi coupling. Wikipedia. Available at: [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available at: [Link]

  • The Hiyama Cross-Coupling Reaction: New Discoveries. [Source not further identified]. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Available at: [Link]

  • The Stille Reaction. Chem 115 Myers. Available at: [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Supporting Information 22-01-15. The Royal Society of Chemistry. Available at: [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4782-4785*. Available at: [Link]

  • Stille Coupling. OpenOChem Learn. Available at: [Link]

  • Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. PMC - NIH. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily pursuits. Among these, functionalized phenylboronic acids like 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid serve as critical building blocks. However, beyond their synthetic utility, a deep understanding of their safe handling and disposal is paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you, the researcher, with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment and Immediate Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), phenylboronic acid derivatives are typically classified with the following hazards[1]:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Acute Toxicity: May be harmful if swallowed.

Therefore, all handling and disposal operations must be conducted under the umbrella of rigorous safety protocols.

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[2][3]

  • Engineering Controls: Conduct all manipulations of solid and dissolved forms of the acid within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with your institution's emergency response procedures.

The Cardinal Rule: Treat as Hazardous Waste

The fundamental principle for the disposal of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is to treat it as hazardous chemical waste . Under no circumstances should this compound or its residues be disposed of in the regular trash or down the drain.[4][5] Improper disposal can lead to environmental contamination and potential health risks.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and associated contaminated materials. This process is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant outcome.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid and other boronic acid derivatives.

  • Avoid Co-mingling: Do not mix boronic acid waste with other chemical waste streams, particularly strong oxidizing agents, strong acids, or strong bases, to prevent potentially hazardous reactions.[6]

Step 2: Containerization

The choice of waste container is critical to prevent leaks and reactions.

  • Material Compatibility: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable for boronic acid waste.

  • Container Integrity: Inspect the container for any cracks, contamination, or defects before use.

Step 3: Waste Collection

Collect both solid and liquid waste containing 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in the designated container.

  • Solid Waste: This includes unused or expired reagents, contaminated weighing paper, and disposable labware (e.g., pipette tips).

  • Liquid Waste: Solutions containing the boronic acid, as well as the first rinse of any contaminated glassware, should be collected. Indicate the solvent used on the waste label.

Step 4: Labeling

Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.

  • Content Identification: The label must clearly state "Hazardous Waste" and the full chemical name: "4-Methoxy-3-(methoxycarbonyl)phenylboronic acid".

  • Hazard Communication: Include any relevant hazard pictograms (e.g., irritant).

Step 5: Storage

Temporary storage of the hazardous waste container must be in a designated and controlled area.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area should be under the control of laboratory personnel.

  • Ventilation: The storage area must be well-ventilated.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 6: Disposal of Empty Containers

Empty containers that once held 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid must be decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinseate: The first rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container. Subsequent rinses may also need to be collected, depending on institutional policies.

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area.

  • Deface Label: Obliterate or remove the original label from the clean, dry container.

  • Final Disposal: The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_containerization Container Management cluster_final_disposal Final Disposition start Start: Need to dispose of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_waste Collect solid waste in designated container waste_type->solid_waste Solid liquid_waste Collect liquid waste (including first rinse) in designated container waste_type->liquid_waste Liquid segregate Ensure waste is segregated from incompatible chemicals solid_waste->segregate liquid_waste->segregate label_container Label container with: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Accumulation Date segregate->label_container store_container Store sealed container in a designated Satellite Accumulation Area (SAA) label_container->store_container contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_container->contact_ehs professional_disposal Waste is collected by a licensed hazardous waste disposal facility contact_ehs->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.

Quantitative Data Summary

While specific quantitative disposal limits for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid are not defined, general regulatory guidelines for hazardous waste accumulation in laboratories provide a quantitative framework.

ParameterGuidelineRegulatory Context
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acute hazardous wasteU.S. EPA (40 CFR 262.15)
SAA Time Limit for Full Containers Container must be moved to a central accumulation area within 3 days of being full.U.S. EPA (40 CFR 262.15)
pH of Aqueous Waste for Neutralization (if permissible) Generally between 6.0 and 9.0 for drain disposal, but not recommended for boronic acids without explicit EHS approval .Local POTW (Publicly Owned Treatment Works) regulations

Note: It is crucial to consult your institution's specific policies, as they may be more stringent than federal regulations.

The Role of Institutional Oversight

Your institution's Environmental Health & Safety (EHS) department is your primary resource for guidance on chemical waste disposal. They are responsible for ensuring that the institution's practices comply with all local, state, and federal regulations.

Key Responsibilities of EHS:

  • Providing institution-specific training on hazardous waste management.

  • Supplying appropriate hazardous waste containers and labels.

  • Scheduling and conducting the pickup of full hazardous waste containers.

  • Maintaining records of hazardous waste disposal.

Always adhere to the protocols outlined in your laboratory's Chemical Hygiene Plan (CHP), which is a requirement of the OSHA Laboratory Standard (29 CFR 1910.1450). This document should detail the specific procedures for managing hazardous chemicals in your workspace.

By adhering to the procedures outlined in this guide, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a regulatory burden but a professional obligation that reflects the integrity of your scientific practice.

References

  • PubChem. 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

Sources

Mastering the Safe Handling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of specialized reagents is paramount. 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a valuable building block in organic synthesis, but its safe management requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [2][3]

These classifications necessitate a cautious and well-defined approach to handling, focusing on preventing contact through the use of appropriate personal protective equipment and engineering controls.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks of skin, eye, and respiratory irritation. The following table outlines the minimum required PPE for handling 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a risk of splashing.To protect the eyes from dust particles and accidental splashes, which can cause serious irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.To prevent skin contact, which can lead to irritation.[3]
Body Protection A buttoned, flame-resistant laboratory coat. Long pants and closed-toe shoes are mandatory.To protect the skin on the arms and body from accidental spills.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, or when dust generation is likely, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required.To prevent the inhalation of dust particles that may cause respiratory tract irritation.[2][3]

Step-by-Step Safe Handling Protocol

Adherence to a strict operational workflow is fundamental for the safe handling of this and other boronic acid derivatives.

Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

  • Prepare your work area by removing unnecessary items and ensuring a clean surface.

  • Have all necessary equipment and reagents for your experiment readily available.

Donning PPE:

  • Put on your lab coat, ensuring it is fully buttoned.

  • Don your chemical safety goggles.

  • Wash and dry your hands thoroughly before putting on your nitrile gloves.

Handling the Compound:

  • All weighing and transfers of the solid 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid should be conducted within a chemical fume hood to minimize inhalation risk.[2]

  • Use a spatula for transfers to avoid generating dust.

  • Keep the container tightly closed when not in use.

Post-Handling:

  • Clean the work area thoroughly to remove any residual chemical.

  • Doff your PPE in the correct order: gloves, face shield (if used), goggles, and then lab coat.

  • Wash your hands thoroughly with soap and water after removing your gloves.

Operational and Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from the handling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused compound, contaminated weighing paper, and contaminated gloves in a designated, sealable container clearly labeled "Hazardous Waste."

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: Rinse the empty container three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste. After the final rinse and allowing the container to air dry, deface the original label before disposing of it according to your institution's guidelines for decontaminated labware.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-Methoxy-3-(methoxycarbonyl)phenylboronic acid," and any other identifiers required by your institution.[3]

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for pickup and disposal by your institution's EHS personnel or a licensed hazardous waste disposal company.[2]

Under no circumstances should this chemical or its waste be disposed of down the drain. [6]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical workflow for handling and disposing of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep 1. Prepare Work Area (Fume Hood, Eyewash, Shower) Don_PPE 2. Don PPE (Lab Coat, Goggles, Gloves) Prep->Don_PPE Handle 3. Handle Compound (Inside Fume Hood) Don_PPE->Handle Clean_Area 4. Clean Work Area Handle->Clean_Area Segregate_Waste 5. Segregate Waste (Solid & Liquid) Clean_Area->Segregate_Waste Label_Waste 6. Label Waste Container Segregate_Waste->Label_Waste Store_Waste 7. Store Waste Securely Label_Waste->Store_Waste Dispose 8. Professional Disposal Store_Waste->Dispose Doff_PPE 9. Doff PPE Wash_Hands 10. Wash Hands Doff_PPE->Wash_Hands

Caption: Logical workflow for the safe handling and disposal of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid in your research endeavors, fostering a culture of safety and scientific excellence.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734369, 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.